molecular formula C8H8N2O4 B1588862 3-Amino-4-methyl-2-nitrobenzoic acid CAS No. 37901-90-9

3-Amino-4-methyl-2-nitrobenzoic acid

Cat. No.: B1588862
CAS No.: 37901-90-9
M. Wt: 196.16 g/mol
InChI Key: JLWAVVAJFWDXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methyl-2-nitrobenzoic acid (CAS 37901-90-9) is a benzoic acid derivative with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol. This compound is a solid research chemical that should be stored sealed in a dry environment at 2-8°C . As a building block in organic synthesis, its structure, featuring amino, nitro, and carboxylic acid functional groups on an aromatic ring, allows for diverse chemical transformations and regioselective modifications. It serves as a key synthetic intermediate in advanced research, including the synthesis of complex heterocyclic compounds and other benzamide derivatives for pharmaceutical research, as evidenced by its use in patented synthetic methods . The compound is classified with the signal word "Warning" and has associated hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation and specific target organ toxicity upon repeated exposure . This product is intended for research and development use only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWAVVAJFWDXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408102
Record name 3-amino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37901-90-9
Record name 3-amino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-methyl-2-nitrobenzoic acid

Abstract

This compound (CAS No: 37901-90-9) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring amino, methyl, and nitro groups ortho and meta to a carboxylic acid, makes it a versatile building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical intermediates. Understanding its physicochemical properties is paramount for its effective utilization in laboratory synthesis, process development, and drug discovery pipelines. This guide provides a comprehensive overview of the core , offers detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds to offer reliable estimations and practical guidance.

Introduction and Molecular Structure

This compound is an organic compound featuring a benzene ring substituted with four different functional groups. The relative positions of these groups—a carboxylic acid at C1, a nitro group at C2, an amino group at C3, and a methyl group at C4—create a unique electronic and steric environment that dictates its chemical behavior and physical properties. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the electron-donating amino and methyl groups influences the molecule's acidity, reactivity, and intermolecular interactions.

The molecular structure is crucial for its role as a synthetic precursor. The amino group can be readily diazotized for Sandmeyer-type reactions, while the carboxylic acid allows for amide bond formation. The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. This multifunctionality makes it a valuable starting material for constructing diverse molecular scaffolds.

Caption: 2D structure of this compound.

Core Physicochemical Properties

Direct experimental data for this compound are not widely published. The following table summarizes its fundamental properties, with estimations for key values based on the analysis of structurally similar compounds. These estimations provide a valuable baseline for researchers.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compound-
CAS Number 37901-90-9[1][2]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1][2]
Physical State Solid at room temperature.[1]
Melting Point Estimated: 170-190 °CEstimation: Based on related isomers. 3-Amino-4-methylbenzoic acid melts at 164-168 °C[3], while the introduction of a nitro group generally increases the melting point due to stronger intermolecular forces. For example, 3-nitrobenzoic acid melts at 139-143 °C[4]. The presence of both amino and nitro groups with potential for intramolecular hydrogen bonding makes a precise prediction difficult without experimental data.
Solubility Water: Limited aqueous solubility. Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO.Rationale: The carboxylic acid and amino groups can form hydrogen bonds with water, but the overall aromatic structure limits aqueous solubility[5]. Solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt[5].
pKa Estimated: 3.5 - 4.5Estimation: The pKa of benzoic acid is ~4.2. The electron-withdrawing nitro group at the ortho position will significantly increase the acidity (lower the pKa). The electron-donating amino and methyl groups will slightly decrease the acidity (raise the pKa). The net effect is a predicted pKa slightly lower than that of benzoic acid.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Due to their different electronic environments, they would likely appear as doublets. A singlet for the methyl group (CH₃) protons would be expected around 2.1-2.5 ppm. The amino (NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule, as there is no plane of symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the 110-150 ppm range, and the methyl carbon would be the most upfield signal (around 15-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • N-H stretching from the amino group around 3300-3500 cm⁻¹.

    • A C=O stretch from the carboxylic acid around 1700 cm⁻¹.

    • Asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively[6].

  • Mass Spectrometry: The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight (196.16). Common fragmentation patterns would include the loss of OH (m/z 179) and COOH (m/z 151).

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data, the following section provides detailed, field-proven methodologies for determining key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This is due to the disruption of the crystal lattice by foreign molecules.

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, perform a rapid heating run to determine an approximate melting range.

  • Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C per minute) when the temperature is about 10-15 °C below the approximate melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

G cluster_0 Melting Point Determination Workflow A Dry and Powder Sample B Load into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Record T₁ (First Liquid) D->E F Record T₂ (All Liquid) E->F G Report Melting Range (T₁ - T₂) F->G

Caption: Workflow for melting point determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a syringe filter, e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

G cluster_1 Aqueous Solubility (Shake-Flask) Workflow A Add Excess Solid to Buffer B Agitate at Constant Temp (24-48h) A->B C Centrifuge/Filter to Separate Phases B->C D Quantify Concentration in Supernatant (e.g., HPLC) C->D E Calculate Solubility D->E

Caption: Workflow for aqueous solubility determination.

pKa Determination

Causality: The pKa, or acid dissociation constant, governs the extent of ionization of a molecule at a given pH. This is crucial for predicting a drug's behavior in different physiological environments (e.g., stomach vs. intestine), which affects its absorption, distribution, and excretion. Potentiometric titration is a reliable method for measuring pKa.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (often a co-solvent like methanol/water is needed for sparingly soluble compounds).

  • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.

  • Titration: If the compound is an acid, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.

G cluster_2 pKa Determination (Potentiometric Titration) Workflow A Prepare Sample Solution B Calibrate pH Meter A->B C Titrate with Standardized Base (e.g., NaOH) B->C D Record pH after Each Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination.

Applications and Significance in Drug Development

The are critical determinants of its suitability as a synthetic intermediate in drug discovery.

  • Solubility: Adequate solubility in both aqueous and organic media is essential. Poor aqueous solubility can hinder in vitro testing and lead to poor bioavailability in vivo. Solubility in organic solvents is necessary for efficient reaction conditions during synthesis.

  • pKa: The acidity of the carboxylic acid group, influenced by the other substituents, will determine the charge state of the molecule at physiological pH. This impacts its ability to cross cell membranes, bind to target proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Synthetic Versatility: The presence of multiple reactive sites allows for the creation of diverse libraries of compounds for high-throughput screening. The specific substitution pattern of this molecule can be exploited to synthesize rigid scaffolds that can be optimized for potent and selective binding to biological targets.

Conclusion

This compound is a valuable, multifunctional building block for chemical synthesis. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for understanding and predicting its behavior. By employing the detailed experimental protocols outlined herein, researchers can accurately characterize this compound and unlock its full potential in the development of novel molecules for pharmaceutical and other applications. The provided estimations, grounded in the analysis of related structures, serve as a reliable starting point for any research and development endeavor involving this compound.

References

Spectroscopic Characterization of 3-Amino-4-methyl-2-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile building block for novel pharmaceuticals and complex organic materials. The precise arrangement of the amino, methyl, nitro, and carboxylic acid functionalities on the benzene ring dictates its chemical reactivity and dictates its utility in drug design and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging data from closely related structural isomers to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While direct experimental data for this specific molecule is not widely available in public databases, this document offers a robust, predictive framework for its identification and characterization, grounded in established principles of spectroscopic interpretation.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on an expert analysis of the spectroscopic data of structural isomers and related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.8 - 8.0dAromatic H (H-6)
~6.8 - 7.0dAromatic H (H-5)
~4.5 - 5.5br sAmino (-NH₂)
~2.2 - 2.4sMethyl (-CH₃)
~11.0 - 13.0br sCarboxylic Acid (-COOH)
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~168 - 170Carboxylic Acid (C=O)
~150 - 152C-NH₂
~145 - 147C-NO₂
~135 - 137C-CH₃
~128 - 130Aromatic CH (C-6)
~118 - 120Aromatic CH (C-5)
~115 - 117C-COOH
~18 - 20Methyl (-CH₃)
Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description
~3400 - 3200N-H stretch (Amino group)
~3200 - 2500O-H stretch (Carboxylic acid)
~1700 - 1680C=O stretch (Carboxylic acid)
~1620 - 1600N-H bend (Amino group)
~1530 & ~1350Asymmetric & Symmetric NO₂ stretch
~1450 - 1400C=C stretch (Aromatic ring)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
196High[M]⁺ (Molecular Ion)
179Moderate[M-OH]⁺
150Moderate to High[M-NO₂]⁺
133Moderate[M-NO₂ - OH]⁺ or [M-COOH - H]⁺
Ionization Method: Electron Ionization (EI)

Detailed Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group, the methyl group, and the carboxylic acid proton.

  • Aromatic Protons: The two aromatic protons (H-5 and H-6) will appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 2-position and the carboxylic acid at the 1-position will deshield the adjacent proton H-6, causing it to resonate at a lower field (~7.8 - 8.0 ppm). The electron-donating amino group at the 3-position will shield the adjacent proton H-5, shifting it to a higher field (~6.8 - 7.0 ppm).

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet in the region of ~4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Protons: The methyl group protons will appear as a sharp singlet at ~2.2 - 2.4 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be highly deshielded and will appear as a broad singlet at a very low field, typically between 11.0 and 13.0 ppm.

The carbon NMR spectrum will provide insights into the carbon skeleton.

  • Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, appearing around 168 - 170 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the range of 115-152 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating amino group (C-3) will be significantly affected. The carbon bearing the amino group (C-3) is predicted to be shielded, while the carbon with the nitro group (C-2) will be deshielded. The quaternary carbons (C-1, C-2, C-3, and C-4) will generally have lower intensities than the protonated carbons (C-5 and C-6).

  • Methyl Carbon: The methyl carbon will appear at a high field, around 18 - 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and nitro groups.

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

  • O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the 3200-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.

  • NO₂ Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1400 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 196, corresponding to its molecular weight.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals:

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at m/z 179.

    • Loss of the nitro group (-NO₂) as a neutral molecule, leading to a significant peak at m/z 150.

    • Subsequent loss of a hydroxyl radical from the [M-NO₂]⁺ fragment, giving a peak at m/z 133.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition:

      • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra using the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a benchtop FT-IR spectrometer.

    • Data Acquisition: Collect a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

    • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

    • Data Acquisition: Introduce the sample into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Molecular Structure

Caption: Chemical Structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Figure 2: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A Technical Guide to the Synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a viable synthetic pathway for 3-Amino-4-methyl-2-nitrobenzoic acid, a substituted aromatic compound with significant potential as a key intermediate in pharmaceutical and materials science. The inherent synthetic challenge lies in the sterically crowded and electronically conflicting nature of the 1,2,3,4-substitution pattern on the benzene ring. This document outlines a logical, multi-step synthesis strategy, beginning from a commercially available precursor. Each step is rationalized based on established principles of organic chemistry, providing detailed protocols and mechanistic insights to guide researchers. The proposed pathway involves a controlled sequence of nitration, selective reduction, and oxidation, designed to overcome the regiochemical challenges and deliver the target molecule efficiently.

Introduction

This compound is a complex aromatic carboxylic acid featuring four distinct functional groups: a carboxyl group, a nitro group, an amino group, and a methyl group. Its structure presents a unique scaffold for the development of novel chemical entities. While this specific molecule is not extensively documented in mainstream literature, its analogues, such as 2-methyl-4-nitrobenzoic acid, are crucial intermediates in the synthesis of important pharmaceuticals, including the V2 receptor antagonist Tolvaptan.[1][2]

The synthesis of polysubstituted aromatic compounds like the target molecule is a non-trivial endeavor. The primary challenge stems from controlling the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of the existing substituents—activating ortho,para-directing (-NH2, -CH3) versus deactivating meta-directing (-COOH, -NO2)—are often in conflict, leading to mixtures of isomers and low yields if the synthetic sequence is not carefully designed.

This guide proposes a robust and logical pathway that navigates these challenges by introducing functional groups in a strategic order, leveraging principles of steric hindrance and electronic control to achieve the desired regiochemistry.

Strategic & Retrosynthetic Analysis

A successful synthesis requires a strategy that installs the functional groups in an order that leverages their innate directing effects. A direct functionalization of a simple benzoic or toluic acid derivative is complicated by competing directive influences. For instance, starting with 3-methylbenzoic acid would likely lead to nitration at the 4 or 6 positions, not the desired 2-position.[3][4]

Therefore, a more effective approach is to build the substitution pattern on a pre-functionalized toluene ring and perform the final oxidation of the benzylic methyl group to a carboxylic acid in the last step.

Our retrosynthetic analysis identifies 3-Amino-4-methyl-2-nitrotoluene as the key precursor. This intermediate can be accessed via the selective reduction of a dinitro precursor, which in turn can be synthesized from a commercially available starting material.

G Target This compound Precursor1 3-Amino-4-methyl-2-nitrotoluene Target->Precursor1 [Oxidation] Precursor2 4-Methyl-2,3-dinitrotoluene Precursor1->Precursor2 [Selective Reduction] StartingMaterial 2-Methyl-1-nitrobenzene (2-Nitrotoluene) Precursor2->StartingMaterial [Nitration]

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis is a three-step process designed to strategically build the required functionality around a toluene core before the final oxidation step.

Caption: Proposed three-step synthesis pathway.

Step 1: Nitration of 2-Nitrotoluene

The synthesis commences with the nitration of 2-nitrotoluene. In this electrophilic aromatic substitution, the existing substituents guide the incoming nitronium ion (NO₂⁺). The methyl group (-CH₃) is an ortho,para-director, while the nitro group (-NO₂) is a meta-director. Their combined influence directs the second nitration primarily to the 3- and 5-positions. The formation of 4-methyl-2,3-dinitrotoluene is achieved by leveraging the meta-directing effect of the primary nitro group.

Step 2: Selective Reduction of 4-Methyl-2,3-dinitrotoluene

This is the most critical step, requiring the selective reduction of one of the two nitro groups. The nitro group at the 3-position is sterically hindered by the adjacent methyl group at position 4 and the nitro group at position 2. The nitro group at the 2-position is comparatively less hindered. This difference in steric environment allows for selective reduction. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), used in the Zinin reduction, are known to selectively reduce one nitro group in a dinitro compound, particularly when one group is sterically hindered. This yields the key intermediate, 3-amino-4-methyl-2-nitrotoluene.

Step 3: Oxidation of the Benzylic Methyl Group

The final step involves the oxidation of the methyl group on the aromatic ring to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄) under basic conditions, is effective for this transformation. The aromatic ring, particularly when substituted with electron-withdrawing groups like the nitro group, is resistant to oxidation. The reaction mixture is heated to drive the reaction to completion, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product, this compound. This oxidation method is a standard procedure for converting alkylbenzenes to benzoic acids.[5]

Experimental Protocols

Safety Precaution: These protocols involve strong acids, oxidizing agents, and potentially exothermic reactions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 4.1: Synthesis of 4-Methyl-2,3-dinitrotoluene
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 70 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reactant: Slowly add 2-nitrotoluene (13.7 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 15 mL of concentrated nitric acid (68%) to 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the 2-nitrotoluene solution over 1 hour. Critically, maintain the reaction temperature between 5-15 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-methyl-2,3-dinitrotoluene.

Protocol 4.2: Synthesis of 3-Amino-4-methyl-2-nitrotoluene
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (24.0 g, 0.1 mol) in 150 mL of 50% aqueous ethanol.

  • Addition of Reactant: Add the 4-methyl-2,3-dinitrotoluene (18.2 g, 0.1 mol) to the sulfide solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of cold water. The product will precipitate.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be further purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired 3-amino-4-methyl-2-nitrotoluene.

Protocol 4.3: Synthesis of this compound
  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend the 3-amino-4-methyl-2-nitrotoluene (16.6 g, 0.1 mol) in 300 mL of water containing sodium hydroxide (8.0 g, 0.2 mol).

  • Addition of Oxidant: Gently heat the mixture to 80-90 °C. Over 2-3 hours, add a solution of potassium permanganate (KMnO₄) (31.6 g, 0.2 mol) in 200 mL of warm water in small portions. The purple color of the permanganate will disappear as it reacts.

  • Reaction Completion: After the addition is complete, continue heating and stirring for an additional 2 hours or until the purple color no longer fades, indicating the consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Precipitation: Combine the filtrate and washings and cool in an ice bath. Slowly acidify the clear solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 3-4.

  • Purification: The target compound will precipitate as a solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

Data & Characterization Summary

The following table summarizes the key parameters for the proposed synthesis. Expected yields are estimates based on similar transformations and may vary.

StepReactionKey ReagentsConditionsExpected Yield
1 Nitration2-Nitrotoluene, HNO₃, H₂SO₄5-15 °C, 3 hours75-85%
2 Selective Reduction4-Methyl-2,3-dinitrotoluene, Na₂S·9H₂OReflux, 3-4 hours50-65%
3 Oxidation3-Amino-4-methyl-2-nitrotoluene, KMnO₄80-90 °C, 4-5 hours70-80%

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • FT-IR Spectroscopy: To identify characteristic functional groups (-COOH, -NH₂, -NO₂).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

This guide details a logical and scientifically sound three-step pathway for the synthesis of this compound. By carefully selecting the starting material and the sequence of reactions, this strategy effectively navigates the complex regiochemical challenges posed by the target's substitution pattern. The protocol leverages controlled nitration, sterically-influenced selective reduction, and robust benzylic oxidation to provide a clear and actionable route for researchers and drug development professionals to access this valuable chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Amino-4-methyl-2-nitrobenzoic acid (C₈H₈N₂O₄), a substituted aromatic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs, theoretical principles, and spectroscopic data of its isomers to present a holistic understanding of its structural characteristics. The guide delves into the intramolecular forces governing its conformation, predicted spectroscopic signatures, and plausible synthetic routes, offering valuable insights for researchers engaged in its study and application.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as versatile building blocks for a wide array of functional molecules. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of physicochemical properties such as acidity, reactivity, and biological activity. This compound is a compelling example of a polysubstituted benzoic acid, featuring an amino group, a methyl group, and a nitro group arranged in a sterically crowded ortho-para relationship to the carboxylic acid function. This unique arrangement is predicted to give rise to distinct conformational preferences and reactivity patterns, making it a molecule of interest for applications in drug discovery and the development of novel materials.

Molecular Structure and Conformational Analysis

The spatial arrangement of the functional groups in this compound is dictated by a complex interplay of electronic and steric effects. The core of its structure is a benzene ring, to which a carboxylic acid group, an amino group, a methyl group, and a nitro group are attached.

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The presence of substituents at the ortho position to a carboxylic acid group on a benzene ring is known to significantly influence its acidity and conformation, a phenomenon often referred to as the "ortho effect"[1][2]. In the case of this compound, the amino and nitro groups are ortho to the carboxylic acid. This steric crowding forces the carboxylic acid group to twist out of the plane of the benzene ring, which can inhibit resonance between the carboxyl group and the aromatic system, thereby increasing its acidity compared to its meta and para isomers[1].

Furthermore, the proximity of the amino and nitro groups to the carboxylic acid creates the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, or between the acidic proton of the carboxylic acid and an oxygen of the nitro group. Such intramolecular hydrogen bonds can significantly stabilize specific conformations and influence the molecule's overall shape and reactivity[3][4]. In similar ortho-substituted nitrobenzoic acids, intramolecular hydrogen bonding has been observed to play a crucial role in determining the crystal packing and molecular conformation[5].

Predicted Conformation

Based on the analysis of related structures and theoretical principles, the preferred conformation of this compound is likely to be non-planar. The steric hindrance between the ortho substituents and the carboxylic acid group will likely cause the carboxyl group to be rotated out of the plane of the benzene ring. The dihedral angle of this rotation would be a key determinant of the molecule's overall three-dimensional structure. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the most stable conformers and quantifying the energetic barriers between them.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the nitration of 3-amino-4-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid is a deactivating group and a meta-director. The methyl group is a weak activating group and an ortho-, para-director. The directing effects of these substituents would need to be carefully considered to achieve the desired regioselectivity.

A potential synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow start 3-Amino-4-methylbenzoic acid step1 Nitration (e.g., HNO3/H2SO4) start->step1 product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of an Aromatic Ring (General Procedure)

  • Step 1: Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath. Maintain the temperature below 10 °C.

  • Step 2: Reaction: Dissolve the starting material (3-amino-4-methylbenzoic acid) in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask, also cooled in an ice bath.

  • Step 3: Addition: Slowly add the prepared nitrating mixture to the solution of the starting material, ensuring the temperature remains low to control the reaction rate and prevent side reactions.

  • Step 4: Quenching and Isolation: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

  • Step 5: Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent.

Note: This is a generalized protocol and would require optimization for the specific substrate. The regioselectivity of the nitration would need to be confirmed by spectroscopic analysis.

Reactivity

The presence of multiple functional groups imparts a rich reactivity profile to this compound. The amino group can undergo diazotization, acylation, and alkylation. The carboxylic acid can be converted to esters, amides, and acid chlorides. The nitro group can be reduced to an amino group, opening up further avenues for derivatization. The aromatic ring itself is susceptible to further electrophilic substitution, although the existing substituents will influence the position of any incoming electrophile.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not widely available. However, by analyzing the spectra of its isomers and related compounds, we can predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern. The methyl group should appear as a singlet. The amino and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts may be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display signals for each of the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing nature of the substituents.

Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted)
Chemical Shift (ppm)
~7.0-8.0
~5.0-6.0
~2.2-2.5
>10.0
¹³C NMR (Predicted)
Chemical Shift (ppm)
~165-175
~110-150
~15-25

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from related structures.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
3400-3200
3300-2500
~1700
~1620
~1530
~1350
~1300

Note: Predicted wavenumbers are based on typical ranges for these functional groups.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (196.16 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses of H₂O, NO₂, and COOH groups.

Predicted Mass Spectrometry Data
m/z
196
179
150
151

Note: Fragmentation patterns are predictive and would need experimental verification.

Applications and Future Directions

The unique structural features of this compound make it a promising candidate for various applications:

  • Drug Development: As a scaffold, it can be elaborated to synthesize novel heterocyclic compounds with potential therapeutic activities. The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

  • Materials Science: The molecule's polarity and potential for hydrogen bonding could be exploited in the design of new organic materials with specific optical or electronic properties.

  • Intermediate in Organic Synthesis: It can serve as a key intermediate in the multi-step synthesis of more complex target molecules.

Future research should focus on the development of an efficient and regioselective synthesis of this compound. Detailed experimental characterization, including X-ray crystallography, would provide definitive insights into its solid-state conformation. Furthermore, computational studies could elucidate its conformational landscape in different solvent environments and guide the design of new derivatives with tailored properties.

Conclusion

This compound represents a fascinating and underexplored molecule with considerable potential. This technical guide, by synthesizing available data from related compounds and leveraging fundamental chemical principles, provides a robust framework for understanding its molecular structure and conformation. The interplay of steric hindrance and intramolecular hydrogen bonding is predicted to be a key determinant of its properties. While further experimental and computational work is necessary to fully elucidate its characteristics, this guide serves as a valuable resource for researchers poised to unlock the potential of this intriguing substituted benzoic acid.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its constituent functional groups—an amino group, a methyl group, a nitro group, and a carboxylic acid. Understanding the nuanced reactivity of the amino group is paramount for researchers aiming to leverage this molecule's synthetic potential. The reactivity of this primary aromatic amine is not straightforward; it is profoundly modulated by the electronic and steric influences of its neighboring substituents on the benzene ring. This guide provides a detailed exploration of these factors, offering field-proven insights into the chemical behavior of the amino group and practical protocols for its transformation.

Molecular Structure and Substituent Effects

The reactivity of the amino group in this compound is a direct consequence of its molecular architecture. The interplay between electron-donating and electron-withdrawing groups, coupled with steric constraints, dictates the nucleophilicity and basicity of the nitrogen atom.

  • Amino Group (-NH₂): As a primary aromatic amine, the amino group possesses a lone pair of electrons on the nitrogen atom. In an unsubstituted aniline, this lone pair is delocalized into the benzene ring through resonance, making the group an activator and an ortho-, para-director for electrophilic aromatic substitution.[2][3]

  • Nitro Group (-NO₂): Positioned ortho to the amino group, the nitro group is a powerful electron-withdrawing substituent due to both strong resonance (-R) and inductive (-I) effects. This significantly deactivates the aromatic ring and drastically reduces the electron density on the amino nitrogen.

  • Carboxylic Acid Group (-COOH): Located meta to the amino group, the carboxylic acid is another electron-withdrawing group, primarily through its inductive effect (-I).[3] This further diminishes the basicity and nucleophilicity of the amino group.

  • Methyl Group (-CH₃): Situated ortho to the amino group, the methyl group is weakly electron-donating through an inductive effect (+I).[4] However, its more significant contribution is steric hindrance, which can physically impede the approach of reagents to the amino nitrogen.[5]

The cumulative effect is a significant reduction in the amino group's reactivity compared to simpler anilines. The strong electron-withdrawing environment makes the nitrogen lone pair less available for donation, thereby decreasing its basicity and nucleophilicity.

Caption: Electronic and steric effects on the amino group.

Reactivity Profile and Key Transformations

The unique electronic and steric environment of the amino group in this compound governs its participation in various chemical reactions.

Basicity and Nucleophilicity
Acylation and Alkylation

Acylation of the amino group, for instance with acetic anhydride or acyl chlorides, is a common transformation. However, due to the reduced nucleophilicity, this reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[6] Similarly, alkylation reactions are also expected to be challenging. The steric hindrance imposed by the adjacent methyl and nitro groups further complicates these transformations, particularly with bulky acylating or alkylating agents.[5]

Diazotization and Sandmeyer Reactions

Despite its reduced basicity, the amino group can undergo diazotization to form a diazonium salt. This reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures, is one of the most powerful transformations of primary aromatic amines.[7]

The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer or related reactions.[8] This two-step sequence allows for the replacement of the amino group with halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other functionalities, opening up diverse synthetic pathways.[7][9]

Synthesis of Heterocyclic Systems

A significant application of this molecule is in the synthesis of heterocyclic compounds.[10] The strategic placement of the amino, carboxyl, and nitro groups facilitates intramolecular cyclization reactions. For example, reduction of the nitro group to a second amino group can create a diamine precursor, which can then react with the carboxylic acid (or its derivative) to form fused heterocyclic systems like benzodiazepines or quinazolines.[1] These scaffolds are of great interest in drug development.

Experimental Protocols and Data

The following sections provide a representative experimental protocol and comparative data to contextualize the reactivity of the target molecule.

Protocol: Diazotization and Subsequent Hydrolysis to a Phenol

This protocol describes a general procedure for converting the amino group into a hydroxyl group via a diazonium salt intermediate. This self-validating system relies on the complete consumption of the starting amine, which can be monitored by Thin Layer Chromatography (TLC), and the evolution of nitrogen gas upon heating the diazonium salt solution.

Step-by-Step Methodology:

  • Dissolution: Suspend this compound (1.0 eq) in a dilute aqueous solution of a strong acid (e.g., 1.5 M H₂SO₄) in a flask. The amount of acid should be sufficient to protonate the amino group and act as a catalyst.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt to be formed.[8]

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The rate of addition should be controlled to keep the temperature below 5 °C.

  • Diazotization: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is usually indicated by the dissolution of the solid starting material.

  • Decomposition/Hydrolysis: To convert the diazonium salt to the corresponding phenol, gently heat the solution. The mixture can be added slowly to a hot (e.g., 50-60 °C) aqueous solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The reaction is complete when gas evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The phenolic product may precipitate. The product can be isolated by filtration or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.[11]

Diazotization_Workflow Start Start: Amine Suspension Cool Cool to 0-5 °C Start->Cool Ice Bath Add_NaNO2 Add NaNO₂ (aq) Dropwise Cool->Add_NaNO2 Maintain Temp Diazotization Stir at 0-5 °C (Diazonium Salt Forms) Add_NaNO2->Diazotization Reaction Heat Heat Solution (N₂ Evolution) Diazotization->Heat Decomposition Isolate Isolate Product (Filtration/Extraction) Heat->Isolate Work-up End End: Purified Phenol Isolate->End Recrystallize

Caption: Experimental workflow for diazotization-hydrolysis.

Comparative Reactivity Data

To illustrate the impact of the substituents, the following table compares the basicity of related aniline derivatives. A higher pKa value indicates a stronger base.

CompoundKey SubstituentspKa of Conjugate Acid (in water)Expected Relative Reactivity of Amino Group
AnilineNone~4.6[2]High (Baseline)
4-Methylaniline (p-Toluidine)Activating -CH₃ (para)~5.1Very High
3-Aminobenzoic acidDeactivating -COOH (meta)~3.1Low
4-NitroanilineDeactivating -NO₂ (para)~1.0[2]Very Low
This compound Deactivating -NO₂ (ortho)Deactivating -COOH (meta)Activating -CH₃ (ortho)Not Available (Predicted < 1.0)Extremely Low

Data sourced from publicly available databases and chemical literature. The pKa for the target compound is an educated prediction based on substituent effects.

Conclusion

The reactivity of the amino group in this compound is a compelling case study in physical organic chemistry. Its nucleophilicity is severely attenuated by the powerful electron-withdrawing effects of the ortho-nitro and meta-carboxyl groups. This electronic deactivation is further compounded by steric shielding from the adjacent nitro and methyl substituents. Despite this diminished reactivity, the amino group remains a synthetically versatile handle, particularly for diazotization reactions, which unlock a plethora of subsequent transformations. For researchers and drug development professionals, a thorough understanding of these competing influences is essential for designing rational synthetic routes and effectively utilizing this valuable chemical building block.

References

A Technical Guide to Electrophilic Aromatic Substitution on 3-Amino-4-methyl-2-nitrobenzoic Acid: Regioselectivity, Reactivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The regiochemical outcome of electrophilic aromatic substitution (EAS) on polysubstituted aromatic rings is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of the factors governing EAS reactions on 3-amino-4-methyl-2-nitrobenzoic acid, a complex substrate featuring a dynamic interplay of activating and deactivating substituents. By dissecting the electronic and steric effects of the amino, methyl, nitro, and carboxyl groups, we predict the most probable sites for electrophilic attack. This whitepaper further presents detailed, field-proven protocols for key transformations such as halogenation, nitration, and sulfonation, while also addressing the inherent limitations of reactions like Friedel-Crafts alkylation and acylation on such a deactivated system. The methodologies and mechanistic rationale are designed to provide researchers, scientists, and drug development professionals with a robust framework for designing synthetic routes involving this or structurally related scaffolds.

Introduction to the Substrate and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class through which a hydrogen atom on an aromatic ring is replaced by an electrophile.[1][2] The reaction's feasibility and, more critically, its regioselectivity are profoundly influenced by the substituents already present on the ring.[1][2] These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack, and directing incoming electrophiles to specific positions.[3][4]

The molecule this compound presents a particularly challenging and illustrative case study. It possesses four distinct substituents with competing electronic and steric demands:

  • Amino (-NH₂): A strongly activating, ortho-, para-directing group.[4][5][6]

  • Methyl (-CH₃): A weakly activating, ortho-, para-directing group.[6][7]

  • Nitro (-NO₂): A strongly deactivating, meta-directing group.[5][8][9][10]

  • Carboxylic Acid (-COOH): A moderately deactivating, meta-directing group.[11][12][13]

Understanding the cumulative effect of these groups is paramount for predicting reaction outcomes and designing successful synthetic strategies. This guide will systematically evaluate these effects to provide a predictive model for substitution on the two available positions on the ring: C5 and C6.

Predictive Analysis of Regioselectivity

The final regiochemical outcome is determined by the consensus, or lack thereof, of the directing effects of the existing substituents, tempered by steric considerations.

Individual Substituent Director Analysis

The directing influence of each group is rooted in a combination of inductive and resonance effects.

  • Amino Group (-NH₂ at C3): This is the most powerful group on the ring. Through resonance (+M effect), it donates its lone pair of electrons into the π-system, significantly increasing electron density at the ortho (C2, C4) and para (C6) positions.[4] Since C2 and C4 are already substituted, its powerful activating and directing influence is primarily focused on C6 .

  • Methyl Group (-CH₃ at C4): This group is a weak activator via an inductive effect (+I effect) and hyperconjugation, enriching the electron density of the ring, particularly at its ortho (C3, C5) and para (C1) positions. Its influence points towards C5 .

  • Nitro Group (-NO₂ at C2): A potent deactivating group, it withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-M).[8][10][14] This deactivation is most pronounced at the ortho and para positions, making the meta positions (C4, C6) relatively less electron-deficient and thus the sites for attack.[9][10] It directs towards C6 .

  • Carboxylic Acid Group (-COOH at C1): This group is deactivating, primarily through a resonance-based electron withdrawal (-M effect) from the carbonyl group.[11][12] It directs incoming electrophiles to its meta positions (C3, C5), pointing towards C5 .

Synergistic and Antagonistic Effects

We can summarize the directing influences on the two available carbons, C5 and C6, in a table.

Position for SubstitutionDirecting SubstituentEffect of SubstituentRationale
C5 -CH₃ (at C4)Activating (Weak)Ortho-director
-COOH (at C1)Deactivating Meta-director
C6 -NH₂ (at C3)Activating (Strong)Para-director
-NO₂ (at C2)Deactivating Meta-director

This analysis reveals a clear consensus:

  • Attack at C6 is supported by the most powerful activating group on the ring (-NH₂), which acts as a para-director. This effect is reinforced by the meta-directing nature of the -NO₂ group.

  • Attack at C5 is supported by the weak activating -CH₃ group and the deactivating -COOH group.

The hierarchy of directing group strength dictates that strong activators dominate all other effects. Therefore, the para-directing influence of the amino group is the single most decisive factor.

The Role of Steric Hindrance

Steric hindrance can influence the ratio of products, especially when electronic factors are closely matched.[7][15]

  • C5 Position: This position is adjacent (ortho) to the relatively small methyl group.

  • C6 Position: This position is adjacent (ortho) to the bulkier carboxylic acid group.

While the -COOH group presents more steric bulk than the -CH₃ group, the overwhelming electronic activation at C6 by the amino group is expected to overcome this moderate steric hindrance.[16]

Predicted Regioselectivity

Based on the convergence of electronic effects, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C6 position. The product resulting from attack at C5 may be formed as a minor isomer, but the C6-substituted product will be overwhelmingly favored due to the powerful para-directing effect of the C3-amino group.

Caption: Predicted directing effects for EAS on the substrate.

Synthetic Protocols for Electrophilic Aromatic Substitution

The presence of both a strongly activating amino group and strongly deactivating nitro/carboxyl groups necessitates carefully controlled reaction conditions to achieve selective substitution while avoiding side reactions.

Caption: A generalized workflow for EAS reactions.

Protocol: Aromatic Bromination

This protocol aims to install a bromine atom at the C6 position. The use of a polar solvent like acetic acid can facilitate the reaction without a Lewis acid, which would problematically coordinate with the basic amino group.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with stir bar, dropping funnel, and ice bath

Procedure:

  • Setup: In a well-ventilated fume hood, dissolve the starting material in glacial acetic acid in the round-bottom flask.

  • Cooling: Cool the solution to 0-5°C using an ice bath. Causality: Lowering the temperature helps control the reaction rate and minimizes potential side reactions.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred, cooled solution of the substrate over 30-60 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromo-3-amino-4-methyl-2-nitrobenzoic acid.

Protocol: Aromatic Nitration

Nitration requires careful control to prevent unwanted oxidation of the amino group. The use of a nitrating mixture must be precise and carried out at low temperatures.[17][18][19]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) (1.05 eq)

  • Round-bottom flask, stir bar, dropping funnel, ice/salt bath

Procedure:

  • Setup: Carefully add the starting material to concentrated sulfuric acid in the reaction flask, with stirring. The dissolution may be exothermic.

  • Cooling: Cool the mixture to below 0°C in an ice/salt bath. Causality: Maintaining a very low temperature is critical to prevent runaway reactions and decomposition, as the amino group activates the ring towards the strong oxidizing conditions.[19]

  • Nitrating Mixture: In the dropping funnel, cautiously prepare the nitrating mixture by slowly adding the concentrated nitric acid to a small amount of chilled concentrated sulfuric acid. Keep this mixture cold.

  • Addition: Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not rise above 5°C. The addition should be very slow.

  • Reaction: After addition, let the reaction stir at 0-5°C for 1-2 hours. Monitor by TLC.

  • Work-up: Very carefully and slowly, pour the reaction mixture over a large amount of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the product by vacuum filtration and wash extensively with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from aqueous ethanol to obtain pure 3-amino-4-methyl-2,6-dinitrobenzoic acid.

Protocol: Aromatic Sulfonation

Sulfonation is typically performed with fuming sulfuric acid and is often reversible.[20][21]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Fuming Sulfuric Acid (Oleum, ~20% SO₃)

  • Reaction flask with stir bar, ice bath

Procedure:

  • Setup: In a fume hood, cool the fuming sulfuric acid in the reaction flask to 0°C.

  • Addition: Slowly and in small portions, add the powdered starting material to the cold, stirred oleum. Maintain the temperature between 0-10°C. Causality: The reaction is highly exothermic; portion-wise addition to pre-chilled acid is a critical safety and control measure.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Gentle heating (40-50°C) may be required to drive the reaction to completion, but should be approached with caution.

  • Work-up: Pour the reaction mixture onto crushed ice. The sulfonic acid product, being highly polar, may remain in solution. Salting out with NaCl may be necessary to induce precipitation.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If not, neutralization followed by extraction may be required, although this is more complex.

  • Purification: Purification of sulfonic acids can be challenging. Recrystallization from concentrated aqueous solutions or conversion to a salt (e.g., sodium sulfonate) for purification is a common strategy.

Infeasibility of Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing moderately or strongly deactivating groups.[22][23][24] The presence of both the -NO₂ and -COOH groups on the substrate ring removes sufficient electron density to render it non-nucleophilic enough to attack the carbocation or acylium ion intermediates required for these reactions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) would form a stable complex with the basic -NH₂ group, adding a positive charge to the ring and deactivating it further.[22] Therefore, these methods are not viable for this substrate.

Product Characterization

Confirmation of the substitution pattern is essential. ¹H NMR spectroscopy is the most powerful tool for distinguishing between the C5 and C6 substituted isomers.

  • For the predicted major product (C6-substituted): The remaining aromatic proton at C5 would appear as a singlet in the ¹H NMR spectrum, as it has no adjacent protons to couple with.

  • For the potential minor product (C5-substituted): The remaining aromatic proton at C6 would also appear as a singlet.

  • Differentiation: The chemical shift of the remaining proton will be key. A proton at C5 (in the C6-substituted product) would be ortho to a methyl group and meta to a nitro group. A proton at C6 (in the C5-substituted product) would be ortho to a carboxylic acid and meta to an amino group. These differing electronic environments will result in distinct and predictable chemical shifts that can be confirmed with computational modeling or comparison to known compounds. Further confirmation would be obtained using 2D NMR techniques like NOESY to identify through-space correlations (e.g., between the C5 proton and the C4-methyl protons).

Conclusion

The electrophilic aromatic substitution of this compound is a process governed by a complex but predictable interplay of substituent effects. The powerful activating and para-directing nature of the C3-amino group decisively directs incoming electrophiles to the C6 position, overriding the influences of the other three substituents. While the ring's overall electron density is diminished by two deactivating groups, the potent activation by the amino group allows for successful substitution under carefully controlled conditions for reactions like halogenation, nitration, and sulfonation. Friedel-Crafts reactions, however, remain incompatible with this substrate. The principles and protocols detailed in this guide provide a comprehensive framework for the synthetic manipulation of this and other polysubstituted aromatic systems.

References

A Technical Guide to 3-Amino-4-methyl-2-nitrobenzoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoic acids are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of 3-Amino-4-methyl-2-nitrobenzoic acid and its analogs, a class of compounds with significant, yet underexplored, potential in drug discovery. While direct research on the title compound is limited, this guide synthesizes available data on its isomers and structurally related molecules to provide a comprehensive overview of its synthesis, potential biological activities, and structure-activity relationships. We will delve into detailed synthetic methodologies, present available quantitative biological data, and propose potential mechanisms of action and therapeutic applications, with a focus on antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

The benzoic acid framework is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic character, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] The presence of an amino group can act as a hydrogen bond donor, while a nitro group, being strongly electron-withdrawing, can significantly influence the acidity of the carboxylic acid and is a known pharmacophore in many antimicrobial agents.[2][3] The methyl group can impact lipophilicity and steric interactions with biological targets.[2]

This guide focuses on the specific substitution pattern of this compound, a molecule that combines these key functional groups. Due to the limited direct literature on this compound, we will draw inferences from its isomers, such as 3-methyl-4-nitrobenzoic acid and 4-amino-3-methylbenzoic acid, and other related substituted nitro- and aminobenzoic acids to build a comprehensive understanding of its potential.

Synthesis of this compound and Its Analogs

Proposed Synthesis of this compound

A potential synthetic pathway could start from a commercially available substituted toluene. The following diagram illustrates a possible multi-step synthesis.

Synthesis_of_3_Amino_4_methyl_2_nitrobenzoic_acid 3-Methylbenzoic_acid 3-Methylbenzoic acid Nitration Nitration (HNO3, H2SO4) 3-Methylbenzoic_acid->Nitration 2-Nitro-3-methylbenzoic_acid 2-Nitro-3-methylbenzoic acid Nitration->2-Nitro-3-methylbenzoic_acid Esterification Esterification (CH3OH, H2SO4) 2-Nitro-3-methylbenzoic_acid->Esterification Methyl_2_nitro_3_methylbenzoate Methyl 2-nitro-3-methylbenzoate Esterification->Methyl_2_nitro_3_methylbenzoate Bromination Bromination (NBS, AIBN) Methyl_2_nitro_3_methylbenzoate->Bromination Methyl_4_bromo_2_nitro_3_methylbenzoate Methyl 4-(bromomethyl)-2-nitrobenzoate Bromination->Methyl_4_bromo_2_nitro_3_methylbenzoate Ammonolysis Ammonolysis (NH3) Methyl_4_bromo_2_nitro_3_methylbenzoate->Ammonolysis Methyl_4_amino_2_nitro_3_methylbenzoate Methyl 3-amino-4-methyl-2-nitrobenzoate Ammonolysis->Methyl_4_amino_2_nitro_3_methylbenzoate Hydrolysis Hydrolysis (NaOH, H2O) Methyl_4_amino_2_nitro_3_methylbenzoate->Hydrolysis 3_Amino_4_methyl_2_nitrobenzoic_acid This compound Hydrolysis->3_Amino_4_methyl_2_nitrobenzoic_acid

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic Acid (an Isomer)

This protocol details the reduction of 3-methyl-4-nitrobenzoic acid to its corresponding amine, a reaction that is a key step in the synthesis of many aminobenzoic acid analogs.[1]

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Reduced iron powder

  • Ammonium chloride

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, thermometer, and stirrer, add 36.0 g (0.2 mol) of 3-methyl-4-nitrobenzoic acid, 0.3 g of tetrabutylammonium bromide (TBAB), and 150 mL of water.

  • Stir the mixture and add 16.8 g (0.3 mol) of iron powder, 3.0 g (0.056 mol) of ammonium chloride, and 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to 95°C and maintain at reflux with stirring for 2.5 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and add sodium carbonate and activated carbon for decolorizing. Adjust the pH to alkaline.

  • Filter the mixture to remove iron sludge, and wash the filter cake with a sodium carbonate solution.

  • Combine the filtrate and washings. Acidify the solution with sulfuric acid to a slightly acidic pH to precipitate the product.

  • Filter the off-white precipitate, wash with water, and dry under vacuum to yield 4-amino-3-methylbenzoic acid.[1]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the activities of its isomers and related compounds suggest significant therapeutic potential, particularly in the areas of antimicrobial and anticancer applications.

Antimicrobial Activity

Nitro-substituted benzoic acids are known to possess antimicrobial properties.[3] The mechanism of action is often attributed to the intracellular reduction of the nitro group, which generates reactive nitrogen species that can damage microbial DNA and other essential macromolecules.[3]

Derivatives of the isomeric 3-methyl-4-nitrobenzoic acid have demonstrated notable antifungal activity.[4]

Table 1: Antifungal Activity of 3-Methyl-4-nitrobenzoate Analogs

CompoundTarget OrganismActivity MeasurementResult (MIC)Reference
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMinimum Inhibitory Concentration39 µM[4]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMinimum Inhibitory Concentration31 µM[4]
Anticancer Activity

Substituted benzoic acids are also being investigated for their potential as anticancer agents. The isomeric 4-methyl-3-nitrobenzoic acid has been shown to inhibit the migration of non-small cell lung cancer cells.[5] Furthermore, coordination complexes of nitrobenzoic acids with metals like copper have been synthesized and have shown promising anticancer activity.[6]

Anticancer_Mechanism Nitrobenzoic_Acid_Analog Nitrobenzoic Acid Analog Cellular_Uptake Cellular Uptake Nitrobenzoic_Acid_Analog->Cellular_Uptake Intracellular_Reduction Intracellular Reduction of Nitro Group Cellular_Uptake->Intracellular_Reduction Kinase_Signaling_Pathway Kinase Signaling Pathway Cellular_Uptake->Kinase_Signaling_Pathway Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Intracellular_Reduction->Reactive_Nitrogen_Species DNA_Damage DNA Damage Reactive_Nitrogen_Species->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition Inhibition Kinase_Signaling_Pathway->Inhibition Reduced_Proliferation Reduced Cell Proliferation Inhibition->Reduced_Proliferation Reduced_Migration Reduced Cell Migration Inhibition->Reduced_Migration

Caption: Potential anticancer mechanisms of nitrobenzoic acid analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common technique to evaluate the cytotoxic potential of compounds.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. Based on the literature for related benzoic acid derivatives, we can infer the following SAR trends for this compound and its analogs:[2]

  • Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor and is often essential for interaction with the active sites of enzymes or receptors.[2] Esterification or amidation of this group can significantly alter biological activity.

  • Nitro Group: The position and electronic-withdrawing nature of the nitro group are critical. It can enhance the acidity of the carboxylic acid and is a key pharmacophore for antimicrobial activity.[2][3] Its reduction to an amino group can sometimes increase potency against certain targets.[2]

  • Amino Group: The amino group can act as a hydrogen bond donor and its position on the ring influences the molecule's basicity and interaction with biological targets.

  • Methyl Group: The methyl group's size and lipophilicity can affect the molecule's ability to cross cell membranes and can introduce steric effects that influence binding to a target.[2]

Conclusion and Future Directions

This compound and its analogs represent a promising, yet largely unexplored, class of compounds with potential applications in antimicrobial and anticancer drug discovery. This technical guide has provided a comprehensive overview of their potential synthesis, biological activities, and structure-activity relationships by drawing upon data from structurally related molecules.

Future research should focus on the development of a reliable synthetic route for this compound and the systematic synthesis and biological evaluation of its derivatives. Investigating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for understanding their mechanism of action and for guiding the development of novel therapeutics. The insights provided in this guide aim to serve as a foundation for researchers to further explore the therapeutic potential of this intriguing class of molecules.

References

Methodological & Application

Application Notes: 3-Amino-4-methyl-2-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 3-Amino-4-methyl-2-nitrobenzoic acid (CAS No: 37901-90-9). The unique trifunctional arrangement of an amine, a nitro group, and a carboxylic acid on a toluic acid scaffold makes this molecule a potent synthon, particularly for the construction of complex heterocyclic systems. The ortho-relationship between the amino and nitro functionalities is the cornerstone of its reactivity, enabling efficient reductive cyclization cascades to access privileged medicinal chemistry scaffolds. This guide details the molecule's properties, core synthetic applications, and field-tested experimental protocols, emphasizing the chemical rationale behind procedural steps to ensure reproducibility and success.

Introduction: A Strategically Functionalized Synthon

This compound is a highly functionalized aromatic compound whose value in organic synthesis is derived from the specific spatial arrangement of its substituents. The primary amino group and the nitro group are positioned ortho to each other, a configuration ripe for intramolecular cyclization reactions upon reduction of the nitro moiety. The carboxylic acid provides a convenient handle for amide bond formation, esterification, or further heterocycle construction, while the methyl group subtly modulates the electronic properties and steric environment of the benzene ring.

This strategic combination allows for the rapid assembly of bicyclic and polycyclic heterocyclic frameworks, which are foundational to many active pharmaceutical ingredients (APIs). Its utility is most pronounced in the synthesis of benzimidazoles, quinazolinones, and related fused systems that are prevalent in modern drug discovery programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material's properties is critical for reaction design and monitoring.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 37901-90-9
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Typically a yellow to brown crystalline powder
Melting Point Data not consistently available; requires experimental determination
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols

Spectroscopic Characterization (Expected):

  • ¹H NMR: Protons on the aromatic ring will appear as distinct doublets or singlets in the aromatic region (~7-8 ppm). The methyl protons will be a sharp singlet around 2.2-2.5 ppm. The amine (NH₂) and carboxylic acid (COOH) protons will be broad singlets, with chemical shifts highly dependent on solvent and concentration.

  • IR Spectroscopy: Characteristic absorption bands will include N-H stretching for the amine (~3300-3500 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and asymmetric/symmetric stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

Core Synthetic Applications & Mechanistic Rationale

The true synthetic power of this compound lies in its ability to undergo sequential or one-pot transformations to build molecular complexity efficiently.

G A 3-Amino-4-methyl- 2-nitrobenzoic acid B Amide Coupling (e.g., EDC, SOCl₂ then R₂NH) A->B C Reductive Cyclization (e.g., SnCl₂, Pd/C H₂) A->C D Diazotization (Sandmeyer Reaction) A->D E Amide Derivatives B->E F Fused Heterocycles (e.g., Benzimidazolones) C->F G Substituted Benzoic Acids (e.g., -Cl, -Br, -CN) D->G

Caption: Key synthetic pathways for this compound.

Reductive Cyclization: The Gateway to Fused Heterocycles

The most powerful application of this building block is its conversion into fused heterocyclic systems. This transformation hinges on the reduction of the C2-nitro group to an amino group, which creates an in situ ortho-diamine intermediate that readily cyclizes.

Mechanism:

  • Reduction: The nitro group is reduced. Common reagents include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., Pd/C with H₂ gas).[1][2][3] The choice of reductant is crucial; metallic reagents like SnCl₂ are robust and tolerate many functional groups, while catalytic hydrogenation is cleaner but can sometimes be too harsh for sensitive substrates.[4]

  • Cyclization: The newly formed diamine intermediate possesses two nucleophilic amino groups. One of these can attack the electrophilic carbonyl carbon of the adjacent carboxylic acid.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, fused heterocyclic ring, typically a benzimidazolone or a related structure.

This one-pot reductive cyclization strategy is highly atom-economical and avoids the isolation of potentially unstable diamine intermediates.[5]

G cluster_0 Reductive Cyclization Cascade A Start: 3-Amino-4-methyl- 2-nitrobenzoic acid B Intermediate: Ortho-Diamine (In Situ) A->B Reduction (e.g., SnCl₂) C Intermediate: Tetrahedral Adduct B->C Intramolecular Nucleophilic Attack D Product: Fused Benzimidazolone Derivative C->D Dehydration (-H₂O)

Caption: Mechanistic flow of reductive cyclization.

Amide Bond Formation

The carboxylic acid moiety serves as a classical handle for forming amide bonds. This is typically a two-step process:

  • Activation: The carboxylic acid is converted into a more reactive species. This can be achieved by forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using standard peptide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).

  • Coupling: The activated acid is then treated with a primary or secondary amine to furnish the corresponding amide.

This pathway is fundamental for building out molecular scaffolds, for instance, in the synthesis of kinase inhibitors where an amide linkage often serves as a key structural element.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on substrate scope and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one-7-carboxylic acid via Reductive Cyclization

This protocol details the conversion of the title compound into a functionalized benzimidazolone core, a valuable scaffold in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.96 g, 10 mmol).

  • Reagent Addition: Add ethanol (e.g., 50 mL) to suspend the starting material. To this suspension, add tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol) portion-wise. Causality Note: SnCl₂ is an effective and mild reducing agent for aromatic nitro groups. An excess is used to ensure complete conversion and drive the reaction forward.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture. Safety Note: This neutralization is exothermic and will produce CO₂ gas. Add the base slowly to control the effervescence. Continue addition until the pH is ~7-8.

  • Work-up - Extraction: A thick precipitate (tin salts) will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Work-up - Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration with diethyl ether to afford the pure benzimidazolone product.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the formation of an amide derivative using standard peptide coupling conditions.

Materials:

  • This compound (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • A primary or secondary amine (R¹R²NH) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 1.96 g, 10 mmol) in anhydrous DMF (e.g., 40 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Activation: Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) to the solution. Stir at room temperature for 30 minutes. Causality Note: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC. This new activated ester is less prone to side reactions and racemization, leading to cleaner and higher-yielding couplings.

  • Coupling: Add the desired amine (11 mmol) to the mixture, followed by the dropwise addition of DIPEA (e.g., 3.5 mL, 20 mmol). Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct from EDC·HCl and to deprotonate the ammonium salt of the amine, liberating the free amine for reaction.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a building block of significant strategic value. Its pre-organized functional groups, particularly the ortho-amino-nitro arrangement, provide a direct and efficient entry into complex heterocyclic scaffolds that are of high interest to the pharmaceutical and materials science sectors. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this versatile molecule.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Value of 3-Amino-4-methyl-2-nitrobenzoic acid in Heterocyclic Synthesis

This compound is a highly versatile and strategically important starting material in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an ortho-amino-nitro arrangement on a benzoic acid scaffold, provides a powerful platform for the construction of a variety of fused heterocyclic systems. The interplay between the nucleophilic amino group, the electrophilic carboxylic acid (or its derivatives), and the latent amino functionality of the nitro group (via reduction) allows for a range of controlled cyclization strategies.

This document provides a detailed guide to the synthesis of two key classes of privileged heterocyclic structures from this precursor: Benzimidazoles and Quinazolinones . These scaffolds are central to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities. The protocols herein are designed to be robust and adaptable, with a focus on the underlying mechanistic principles to empower researchers in their synthetic endeavors.

PART I: Synthesis of 7-Methyl-8-nitro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives

The synthesis of the benzimidazole core from this compound hinges on a critical transformation: the reductive cyclization of the ortho-nitroaniline moiety to form an ortho-phenylenediamine, which then undergoes condensation with a one-carbon synthon. This pathway converts the starting material into a bicyclic system with multiple points for further diversification.

Scientific Rationale and Mechanistic Insight

The core transformation involves two key stages:

  • Reduction of the Nitro Group: The electron-withdrawing nitro group is first reduced to a primary amine. Common and effective methods include the use of easily oxidized metals like iron (Fe) or tin (Sn) in an acidic medium (e.g., HCl or acetic acid), or catalytic hydrogenation (e.g., H₂ over Pd/C).[1] The metal-acid systems are often preferred for their cost-effectiveness and functional group tolerance. The reaction proceeds via a series of intermediates (nitroso, hydroxylamine) before yielding the desired amine.

  • Condensation and Cyclization: The in situ generated or isolated diamine is a potent binucleophile. It readily reacts with various one-carbon electrophiles such as aldehydes or formic acid.[2] When using an aldehyde, the initial reaction forms a Schiff base with one of the amino groups, which is then attacked intramolecularly by the second amino group, followed by oxidative aromatization to yield the benzimidazole ring.

The overall workflow for this transformation is depicted below.

workflow start This compound reduction Nitro Group Reduction (e.g., Fe / AcOH) start->reduction diamine 3,4-Diamino-4-methylbenzoic acid (Intermediate) reduction->diamine condensation Condensation & Cyclization (with Aldehyde R-CHO) diamine->condensation product 2-Substituted-7-methyl-1H-benzo[d]imidazole-4-carboxylic Acid condensation->product quinazolinone_synthesis start This compound acylation Acylation & Cyclization (Acetic Anhydride, Reflux) start->acylation benzoxazinone 2,7-Dimethyl-8-nitro-4H- benzo[d][1,3]oxazin-4-one acylation->benzoxazinone nucleophilic_attack Reaction with N-Nucleophile (e.g., Hydrazine Hydrate) benzoxazinone->nucleophilic_attack product 3-Amino-2,7-dimethyl-8-nitro- quinazolin-4(3H)-one nucleophilic_attack->product

References

Application Notes: 3-Amino-4-methyl-2-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 3-Amino-4-methyl-2-nitrobenzoic acid, a uniquely functionalized aromatic building block. We explore its physicochemical properties, reactivity profile, and strategic application in the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical drug discovery. Detailed, field-tested protocols for a multi-step synthesis of a pyrazolo[3,4-d]pyrimidine core are presented to demonstrate the compound's utility, emphasizing the causality behind experimental choices and adherence to safety best practices.

Introduction: The Strategic Utility of a Polysubstituted Aromatic Core

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, serving as versatile starting points for a vast array of active pharmaceutical ingredients (APIs). The specific nature and placement of substituents on the benzene ring dictate the molecule's reactivity, enabling chemists to forge complex molecular architectures. This compound (CAS 37901-90-9) is a particularly valuable intermediate due to its dense and strategically arranged functional groups.[1][2]

The molecule's power lies in the interplay of its three key functionalities:

  • Ortho-Nitro Group: A potent electron-withdrawing group that activates the molecule for certain reactions and serves as a masked amino group. Its reduction is a key synthetic transformation.[3][4][5][6]

  • Meta-Amino Group: A nucleophilic center whose reactivity is modulated by the adjacent nitro and carboxyl groups.

  • Juxtaposed Carboxylic Acid and Amino Groups: The ortho-relationship between the nitro (a latent amino group) and the existing amino group, along with the carboxylic acid, provides the perfect atomic arrangement for constructing fused heterocyclic ring systems, which are prevalent in many drug classes, particularly kinase inhibitors.

This document serves as a comprehensive guide for researchers, outlining the practical synthesis of advanced pharmaceutical intermediates from this powerful starting material.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties is critical for successful reaction design and safe handling.

PropertyValueSource
CAS Number 37901-90-9--INVALID-LINK--[1]
Molecular Formula C₈H₈N₂O₄--INVALID-LINK--[7]
Molecular Weight 196.16 g/mol --INVALID-LINK--[8]
Appearance White to yellow solid--INVALID-LINK--[9]
Melting Point 220-223 °C--INVALID-LINK--[2]

Reactivity Insights: The molecule's synthetic versatility stems from the distinct reactivity of each functional group. The carboxylic acid can be readily converted to esters or amides. The primary amino group can act as a nucleophile. Crucially, the nitro group can be selectively reduced to a second amino group, creating an ortho-diamino benzoic acid derivative. This diamine is a classic precursor for building fused heterocycles like benzimidazoles and pyrimidinones.[2][10]

Application Case Study: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

To illustrate the synthetic utility of this compound, we present a robust, multi-step procedure to construct a 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. This heterocyclic system is a key structural motif in a variety of biologically active compounds, including kinase inhibitors.

Overall Synthetic Workflow

The synthetic strategy is designed to first protect the carboxylic acid, then unmask the second amine via nitro reduction, and finally execute a tandem cyclization to form the fused bicyclic system.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Tandem Cyclization A 3-Amino-4-methyl- 2-nitrobenzoic acid B Methyl 3-amino-4-methyl- 2-nitrobenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 2,3-diamino- 4-methylbenzoate B->C  Na₂S₂O₄, EtOH/H₂O  80 °C D 5-Methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one C->D  1. Triethyl Orthoformate, Reflux  2. N₂H₄·H₂O, Reflux

Synthetic workflow for the target heterocycle.
Detailed Experimental Protocols

Protocol 1: Esterification of this compound

  • Causality: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent reduction and cyclization steps. Acid catalysis (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

  • Procedure:

    • Suspend this compound (10.0 g, 50.9 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Slowly pour the mixture into ice-cold water (300 mL) and neutralize with a saturated sodium bicarbonate solution until pH 7-8 is reached.

    • The yellow solid precipitate is collected by vacuum filtration, washed with cold water (2 x 50 mL), and dried under vacuum to yield Methyl 3-amino-4-methyl-2-nitrobenzoate.

Protocol 2: Chemoselective Nitro Group Reduction

  • Causality: Sodium dithionite (Na₂S₂O₄) is an economical and mild reducing agent that shows high chemoselectivity for aromatic nitro groups in the presence of other reducible functionalities like esters.[3][5] The reaction proceeds via an electron-transfer mechanism and is a metal-free alternative to catalytic hydrogenation.[4][11]

  • Procedure:

    • Dissolve the ester from Protocol 1 (9.0 g, 42.8 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 500 mL flask.

    • Heat the solution to 80 °C with vigorous stirring.

    • In a separate beaker, dissolve sodium dithionite (22.4 g, 128.4 mmol, 3.0 eq.) in water (100 mL).

    • Add the aqueous sodium dithionite solution dropwise to the hot ester solution over 30 minutes. The yellow color should fade.

    • Maintain the reaction at 80 °C for 1-2 hours, monitoring by TLC until the starting material disappears.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).[3]

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum to yield Methyl 2,3-diamino-4-methylbenzoate as a solid, which can be used in the next step without further purification.

Protocol 3: One-Pot Tandem Pyrimidinone/Pyrazole Annulation

  • Causality: This one-pot, two-stage cyclization is an efficient method for building the fused ring system. First, the ortho-diamino ester reacts with triethyl orthoformate, which serves as a one-carbon synthon, to form the pyrimidinone ring. Subsequent addition of hydrazine hydrate results in a nucleophilic attack on the ester carbonyl followed by intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyrazolo[3,4-d]pyrimidine core.[12]

  • Procedure:

    • Place the crude diamino ester from Protocol 2 (7.0 g, 38.8 mmol) and triethyl orthoformate (50 mL) in a 250 mL round-bottom flask with a reflux condenser.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction slightly and carefully add hydrazine monohydrate (5.8 mL, 116.4 mmol, 3.0 eq.) dropwise.

    • Return the mixture to reflux and maintain for an additional 6 hours. A precipitate should form upon heating.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (20 mL).

    • Dry the product under high vacuum to yield the final 5-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Data Summary

The following table summarizes the expected outcomes for the synthetic sequence described.

StepReactionProductExpected Yield (%)Expected Purity (Method)
1EsterificationMethyl 3-amino-4-methyl-2-nitrobenzoate90-96%>98% (¹H NMR)
2Nitro ReductionMethyl 2,3-diamino-4-methylbenzoate88-94%>95% (LC-MS)
3Tandem Cyclization5-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one80-87%>99% (HPLC)

Safety, Handling, and Storage

Professional laboratory safety standards must be strictly followed when handling this compound and all related reagents.

  • Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[9][13] It is harmful if swallowed or inhaled.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of functional groups enables a logical and efficient pathway to valuable heterocyclic scaffolds. The protocols detailed herein demonstrate a practical application, transforming this simple starting material into a complex pyrazolo[3,4-d]pyrimidine core, highlighting its significant potential for drug discovery and development programs.

References

The Untapped Potential of 3-Amino-4-methyl-2-nitrobenzoic Acid in Solid-Phase Synthesis: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of 3-Amino-4-methyl-2-nitrobenzoic acid in solid-phase synthesis (SPS). While direct, widespread applications of this specific molecule are not yet prevalent in the literature, its structural motifs—a nitrobenzoic acid core with amino and methyl substitutions—suggest significant potential, particularly as a photolabile linker or a scaffold for specialized chemical handles. This guide will extrapolate from the well-established chemistry of related nitrobenzyl and aminobenzoic acid derivatives to propose robust, scientifically-grounded protocols. We will delve into the mechanistic underpinnings of its potential uses, provide step-by-step experimental procedures, and offer insights into the critical parameters for successful implementation.

Introduction: Unveiling the Promise of a Multifunctional Building Block

Solid-phase synthesis has revolutionized the creation of complex molecules, from peptides to oligonucleotides and small molecule libraries. The choice of linker—the chemical entity tethering the nascent molecule to the solid support—is paramount, dictating the conditions for cleavage and ultimately, the success of the synthesis. This compound presents a compelling, albeit underexplored, scaffold for the development of novel linkers.

The key functionalities of this molecule offer distinct advantages:

  • The ortho-Nitrobenzyl Moiety: The core structure is reminiscent of classic photolabile linkers. The nitro group in the ortho position to the benzylic carbon (of the carboxylate) is the cornerstone of photocleavage chemistry. Upon UV irradiation, an intramolecular hydrogen abstraction initiates a cascade that leads to the release of the synthesized molecule under mild, neutral conditions. This is particularly advantageous for sensitive compounds that are susceptible to degradation under harsh acidic or basic cleavage cocktails.[1][2]

  • The Amino Group: The presence of a free amino group opens avenues for further functionalization. It can serve as an attachment point for handles that modify solubility, act as a site for orthogonal chemistries, or be used to create unique cyclic structures.

  • The Methyl Group: The methyl substituent can influence the kinetics of photolysis and may offer steric hindrance that could be exploited in certain synthetic strategies.[1]

This guide will primarily focus on the application of this compound as a photolabile linker, drawing parallels with established o-nitrobenzyl systems. We will also briefly explore its potential in other advanced applications, such as in the construction of cleavable linkers for peptide cyclization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the chemical and physical properties of this compound, as well as its safety profile, is critical before its implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Methyl-2-nitrobenzoic acid3-Amino-4-methylbenzoic acid
Molecular Formula C8H8N2O4C8H7NO4C8H9NO2
Molecular Weight 196.16 g/mol 181.15 g/mol 151.16 g/mol
Appearance Likely a crystalline solidCrystalline solidCrystalline solid
Melting Point Not readily available220-223 °CNot readily available
Solubility Expected to be soluble in polar organic solvents (DMF, DMSO)Soluble in organic solventsSoluble in organic solvents
CAS Number 37901-90-95437-38-72458-12-0

Safety Precautions:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds should be considered for handling and safety procedures.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

  • Health Hazards: Based on related compounds, it may cause skin, eye, and respiratory irritation.[3][4][5][6] In case of contact, rinse the affected area with plenty of water.[3][5]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[3][4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application as a Photolabile Linker in Solid-Phase Synthesis

The most promising application of this compound is as a photolabile linker. The general workflow for its use is depicted below.

Diagram 1: General Workflow for Solid-Phase Synthesis using a Photolabile Linker

workflow Resin 1. Resin Functionalization Coupling 2. First Monomer Coupling Resin->Coupling Elongation 3. Chain Elongation (SPS) Coupling->Elongation Cleavage 4. Photolytic Cleavage Elongation->Cleavage Product Purified Product Cleavage->Product

Caption: A generalized workflow for solid-phase synthesis employing a photolabile linker.

Protocol 1: Immobilization of this compound onto an Amino-Functionalized Resin

This protocol describes the attachment of the linker to a solid support, such as aminomethyl polystyrene resin. The free amino group of the linker will be protected, for example, with an Fmoc group, prior to this step to prevent side reactions.

Materials:

  • Fmoc-3-amino-4-methyl-2-nitrobenzoic acid

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Activation of Linker: In a separate flask, dissolve Fmoc-3-amino-4-methyl-2-nitrobenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir at 0°C for 30 minutes.

  • Coupling to Resin: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Fmoc Deprotection (if the amino group is to be used for synthesis): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.

Protocol 2: Coupling of the First Amino Acid (Fmoc-Strategy)

This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group that would be present if the linker were attached via its carboxyl group to a hydroxyl-functionalized resin (e.g., Wang resin). For the purpose of this guide, we will assume the linker is attached via its amino group, and the carboxyl group is available for peptide synthesis.

Materials:

  • 3-Amino-4-methyl-2-nitrobenzoyl resin (from Protocol 1, after Fmoc deprotection)

  • Fmoc-protected amino acid (3 eq.)

  • DIC (3 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1 hour.

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid and DIC in DCM. Stir at 0°C for 20 minutes.

  • Coupling: Add the activated amino acid solution and a catalytic amount of DMAP to the swollen resin. Agitate at room temperature for 2-4 hours.

  • Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Chain Elongation

Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are then employed for chain elongation.[1]

A. Fmoc Deprotection:

  • Swell the resin in DMF.

  • Treat with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resin thoroughly with DMF.

B. Amino Acid Coupling:

  • Activate the next Fmoc-amino acid with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Add the coupling solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF.

Protocol 4: Photolytic Cleavage

The final step is the release of the synthesized peptide from the solid support via UV irradiation.

Diagram 2: Proposed Mechanism of Photolytic Cleavage

cleavage Start o-Nitrobenzyl-Peptide Conjugate UV UV Light (365 nm) Intermediate Aci-nitro Intermediate UV->Intermediate H abstraction Rearrangement Rearrangement Intermediate->Rearrangement Products Cleaved Peptide + Nitrosobenzaldehyde Derivative Rearrangement->Products

Caption: The photochemical cleavage mechanism of o-nitrobenzyl-based linkers.

Materials:

  • Peptide-bound resin

  • Cleavage solvent (e.g., a mixture of Trifluoroethanol (TFE) and DCM, or Acetonitrile/Water)

  • UV photoreactor (typically with a lamp emitting at ~365 nm)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in the chosen cleavage solvent in a quartz reaction vessel.

  • Degassing: Bubble an inert gas through the suspension for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: Irradiate the suspension with UV light (e.g., 365 nm) while maintaining a gentle agitation. The reaction time can vary from 1 to 24 hours, depending on the scale and the specific peptide sequence. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Product Collection: Once cleavage is complete, filter the resin and wash it with the cleavage solvent.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude peptide can then be purified by standard techniques such as reverse-phase HPLC.

Potential Application in Peptide Cyclization

The bifunctional nature of this compound, possessing both an amino and a carboxyl group, suggests its potential use as a building block for linkers that facilitate on-resin peptide cyclization. A related compound, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been successfully used for this purpose.[7] A similar strategy could be envisioned for the title compound, where the peptide is assembled on the linker, and a final intramolecular reaction leads to cyclization and cleavage from the resin. Further research is required to develop specific protocols for this application.

Conclusion

This compound is a promising but currently underutilized reagent in the field of solid-phase synthesis. Its inherent structural features strongly suggest its utility as a photolabile linker, offering a mild and orthogonal cleavage strategy for sensitive molecules. The protocols outlined in this guide, while based on the established chemistry of related compounds, provide a solid foundation for researchers to begin exploring its potential. Further investigation into its role in more advanced applications, such as peptide cyclization, is warranted and could open up new avenues in synthetic chemistry. As with any new building block, empirical optimization of reaction conditions will be crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Amino-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Derivatization of a Sterically and Electronically Complex Molecule

The derivatization of carboxylic acids is a cornerstone of organic synthesis, crucial for the construction of esters, amides, and other acyl derivatives that are pivotal in drug discovery, materials science, and biochemistry. 3-Amino-4-methyl-2-nitrobenzoic acid presents a unique and challenging substrate for such transformations. Its structure is characterized by a sterically hindered carboxylic acid group, flanked by a methyl group and a bulky, electron-withdrawing nitro group. Furthermore, the presence of an electron-donating amino group adds another layer of electronic complexity and a potential site for side reactions.

These inherent structural features necessitate a carefully considered approach to derivatization. Standard methods that are effective for simple carboxylic acids may prove sluggish or fail entirely due to the steric hindrance around the carboxyl group, which impedes the approach of nucleophiles. The electronic effects of the substituents can also modulate the reactivity of the carboxylic acid, making the selection of appropriate activating agents and reaction conditions paramount to success.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and adaptable protocols for the successful derivatization of the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind the chosen methodologies, offering insights gleaned from extensive experience in the field to empower you to not only follow the protocols but also to troubleshoot and adapt them to your specific synthetic goals.

Understanding the Substrate: Physicochemical Properties and Reactivity Considerations

Before embarking on any synthetic protocol, a thorough understanding of the starting material is essential. While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent functional groups and structurally related analogs.

PropertyPredicted Influence on Derivatization
Steric Hindrance The ortho-methyl and ortho-nitro groups significantly hinder the approach of nucleophiles to the carboxylic acid carbonyl. This necessitates the use of potent activating agents or reaction conditions that can overcome this steric barrier.
Electronic Effects The strongly electron-withdrawing nitro group increases the acidity of the carboxylic acid proton but deactivates the aromatic ring towards electrophilic attack. The electron-donating amino group has an opposing effect, activating the ring. The interplay of these groups will influence the reactivity of the carboxyl group and the potential for side reactions.
pKa The pKa of the carboxylic acid is expected to be lower (more acidic) than benzoic acid due to the electron-withdrawing nitro group. This can influence the choice of base in reactions where the carboxylate anion is the active nucleophile.
Amino Group Reactivity The primary amino group is nucleophilic and can compete with the desired nucleophile (e.g., an alcohol or another amine) for reaction with the activated carboxylic acid. Protection of the amino group may be necessary in certain derivatization strategies.

Recommended Derivatization Protocols

Herein, we present three reliable and adaptable protocols for the derivatization of this compound into its corresponding ester, amide, and acyl chloride derivatives.

Protocol 1: Steglich Esterification for Sterically Hindered Esters

The Steglich esterification is a mild and highly effective method for the formation of esters from carboxylic acids and alcohols, particularly for sterically demanding substrates.[1][2][3] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This "active ester" readily reacts with the alcohol, even a sterically hindered one, to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.[2]

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification Carboxylic_Acid 3-Amino-4-methyl- 2-nitrobenzoic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Ester Product Acylpyridinium->Ester + R'-OH DCU DCU (byproduct) Acylpyridinium->DCU Alcohol R'-OH

Figure 1: Workflow for Steglich Esterification.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.0-1.5 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 equiv.) to the solution.

  • Carbodiimide Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) portion-wise. If using the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it can be added as a solid in one portion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Yield Insufficient activation.Increase the amount of DCC/EDC to 1.5 equiv. Ensure anhydrous conditions.
Steric hindrance is too great.Increase reaction time and/or temperature (up to 40 °C). Consider using a more potent acylation catalyst in place of DMAP, such as a custom N-heterocyclic carbene (NHC).
Side Product Formation N-acylurea formation.This can occur with prolonged reaction times in the absence of a nucleophile.[2] Ensure the alcohol is present before adding DCC. Add DCC at 0 °C to control the initial reaction rate.
Reaction at the amino group.If self-amidation is observed, consider protecting the amino group as a Boc or Cbz derivative prior to esterification.
Protocol 2: Amidation via Carbodiimide Coupling

The formation of amides from carboxylic acids and amines is a fundamental transformation in medicinal chemistry. Similar to esterification, carbodiimide coupling agents are highly effective for this purpose.[4] For the amidation of this compound, EDC is often preferred over DCC due to the water-solubility of its urea byproduct, which simplifies purification. The addition of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.

Mechanism Insight: EDC activates the carboxylic acid to form the O-acylisourea intermediate. In the presence of NHS, this intermediate is rapidly trapped to form an NHS-activated ester. This active ester is more stable than the O-acylisourea and less prone to racemization (if applicable) and side reactions. It then reacts cleanly with the amine to form the desired amide.

Amidation_Workflow Carboxylic_Acid 3-Amino-4-methyl- 2-nitrobenzoic acid Active_Ester NHS Active Ester Carboxylic_Acid->Active_Ester + EDC_NHS EDC / NHS EDC_NHS->Active_Ester Amide Amide Product Active_Ester->Amide + Amine R'R''NH Amine->Amide Byproducts EDC-Urea + NHS Amide->Byproducts releases

Figure 2: Amidation via EDC/NHS Coupling.

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 equiv.) and N-hydroxysuccinimide (NHS) (1.1 equiv.) in a suitable anhydrous solvent such as DMF or DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equiv.) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-24 hours. Monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete Reaction Poor nucleophilicity of the amine.Increase the reaction temperature to 40-50 °C. Use a more potent activating additive like HOBt or HOAt.
Incomplete activation.Ensure anhydrous conditions. Increase the equivalents of EDC and NHS.
Amino Group Self-Condensation The amino group of one molecule attacks the activated carboxyl group of another.This is a significant risk. Protect the amino group (e.g., as a Boc carbamate) before proceeding with the amidation.
Protocol 3: Acyl Chloride Formation

For conversion to highly reactive derivatives, the formation of an acyl chloride is a common strategy. Acyl chlorides can then be readily converted to a wide range of esters, amides, and other derivatives under mild conditions.[5][6] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.[6]

Mechanism Insight: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence to displace the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and hydrochloric acid (HCl), driving the reaction to completion.

Acyl_Chloride_Formation Carboxylic_Acid 3-Amino-4-methyl- 2-nitrobenzoic acid Acyl_Chloride Acyl Chloride Product Carboxylic_Acid->Acyl_Chloride + SOCl₂ (reflux) Thionyl_Chloride SOCl₂ Gas_Byproducts SO₂ (g) + HCl (g) Acyl_Chloride->Gas_Byproducts releases

Figure 3: Synthesis of Acyl Chloride using Thionyl Chloride.

Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place this compound (1.0 equiv.).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (5-10 equiv.), which can also serve as the solvent. Alternatively, the reaction can be performed in an inert solvent like toluene. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of SOCl₂ is 76 °C) and maintain for 2-4 hours. The reaction is often complete when gas evolution ceases.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation (ensure the vacuum pump is protected from corrosive vapors). Co-evaporation with an anhydrous, inert solvent like toluene can help remove the last traces of SOCl₂.

  • Product Isolation: The resulting acyl chloride is typically a reactive intermediate and is often used immediately in the next step without further purification. If necessary, it can be purified by distillation under high vacuum, though this may be challenging for this specific substrate.

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete Conversion Insufficient reaction time or temperature.Ensure the reaction is at a steady reflux. Extend the reaction time.
Dark-colored Product Decomposition.Avoid excessively high temperatures. The presence of the amino and nitro groups can make the molecule sensitive to harsh conditions.
Reaction with Amino Group The amino group can react with SOCl₂.Protection of the amino group is highly recommended before attempting acyl chloride formation. A Boc group is generally stable to SOCl₂ at reflux.

Conclusion: A Strategic Approach to a Challenging Derivatization

The derivatization of this compound is a challenging yet achievable synthetic task. The steric hindrance and complex electronic nature of the molecule demand a departure from standard, one-size-fits-all protocols. The methods outlined in this guide, particularly the Steglich esterification and carbodiimide-mediated amidation, offer mild and effective pathways to the desired derivatives. For conversion to a highly reactive intermediate, acyl chloride formation is a viable option, though careful consideration of protecting group strategies is essential to avoid unwanted side reactions.

Successful derivatization hinges on a strategic approach: understanding the substrate's inherent reactivity, selecting the appropriate activating agents and reaction conditions to overcome steric and electronic hurdles, and employing rigorous monitoring and purification techniques. By leveraging the detailed protocols and troubleshooting advice provided, researchers can confidently navigate the complexities of this molecule and advance their research and development objectives.

References

Application Notes and Protocols: Selective Reduction of 3-Amino-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Diamino-4-methylbenzoic Acid

The selective reduction of the nitro group in 3-Amino-4-methyl-2-nitrobenzoic acid is a critical transformation in organic synthesis, yielding the highly valuable 2,3-Diamino-4-methylbenzoic acid. This product serves as a pivotal building block in the synthesis of a variety of complex heterocyclic compounds, which are core scaffolds in many pharmaceutical agents, agrochemicals, and materials science applications. The strategic placement of the two amino groups and the carboxylic acid on the toluene ring allows for a diverse range of subsequent chemical modifications, making it a sought-after intermediate.

The primary challenge in this transformation lies in achieving high chemoselectivity. The reducing agent must selectively target the nitro group without affecting the existing amino and carboxylic acid functionalities. This guide provides a comprehensive overview of robust and field-proven methodologies for this reduction, detailing the underlying chemical principles and offering step-by-step protocols for researchers and professionals in drug development and chemical synthesis.

Core Principles of Chemoselective Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The key to a successful and high-yielding synthesis of 2,3-Diamino-4-methylbenzoic acid is the selection of a reducing system that is potent enough to reduce the nitro group but sufficiently mild to leave the other functional groups intact. The primary methods employed fall into three main categories: catalytic hydrogenation, dissolving metal reductions, and reductions using lower-valent metal salts.

This application note will detail three reliable methods for the reduction of this compound:

  • Catalytic Hydrogenation with Palladium on Carbon (Pd/C): A clean and efficient method, often providing high yields and simple product isolation.

  • Reduction with Iron (Fe) in an Acidic Medium: A classic, cost-effective, and robust method suitable for large-scale synthesis.

  • Reduction with Stannous (II) Chloride (SnCl₂): A mild and highly selective method, particularly useful when other reducible functional groups are present.[1][2][3]

Below is a general workflow for the selective reduction process:

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material: This compound dissolve Dissolution in appropriate solvent start->dissolve reductant Addition of Reducing Agent (e.g., Pd/C, Fe, SnCl2) dissolve->reductant reaction Reaction under controlled conditions (Temperature, Time, pH) reductant->reaction filtration Filtration of solid catalyst/reagents reaction->filtration neutralization pH adjustment/ Neutralization filtration->neutralization extraction Extraction with organic solvent neutralization->extraction drying Drying and Concentration extraction->drying purify Purification (Crystallization or Chromatography) drying->purify product Final Product: 2,3-Diamino-4-methylbenzoic acid purify->product

Caption: General experimental workflow for the reduction of this compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and the ease of product isolation by simple filtration of the catalyst.[2] Palladium on carbon is a highly efficient catalyst for this transformation.

Causality Behind Experimental Choices:
  • Catalyst: 5-10% Pd/C is a standard and highly active catalyst for the hydrogenation of aromatic nitro groups. The carbon support provides a high surface area for the reaction.

  • Solvent: A protic solvent like ethanol or methanol is typically used as it can dissolve the starting material and is compatible with the hydrogenation conditions. For benzoic acid derivatives, dissolving the substrate as a salt in water by adding a base can improve solubility and reaction rates.[4][5][6]

  • Hydrogen Source: Pressurized hydrogen gas is the most common and efficient hydrogen source. The pressure is typically kept low to moderate to maintain selectivity.

  • Temperature: The reaction is often carried out at room temperature as it is typically exothermic. Gentle heating may be applied if the reaction is sluggish.

Experimental Protocol:
  • Reactor Setup: In a high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: To the vessel, add 5% Palladium on Carbon (0.05-0.10 eq by weight).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or an aqueous solution of sodium hydroxide/bicarbonate to form the salt) to dissolve the starting material.

  • Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 2-4 MPa) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure. If an aqueous base was used, acidify the filtrate with an acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.[5]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Method 2: Reduction with Iron (Fe) in Acidic Medium

The use of iron metal in the presence of an acid is a classic, highly reliable, and economical method for the reduction of aromatic nitro compounds.[2][7] This method is particularly well-suited for larger-scale syntheses.

Causality Behind Experimental Choices:
  • Reducing Agent: Iron powder is an inexpensive and effective reducing agent. In the presence of an acid, it is oxidized from Fe(0) to Fe(II) or Fe(III), providing the electrons for the reduction of the nitro group.

  • Acid: Acetic acid or a mixture of an alcohol and a small amount of hydrochloric acid is commonly used. The acid protonates the intermediates in the reduction pathway and helps to dissolve the iron salts formed. Ammonium chloride can also be used as a milder acidic source.

  • Solvent: A mixture of ethanol and water is a common solvent system that can dissolve the starting material and facilitate the reaction.

  • Temperature: The reaction is often heated to reflux to ensure a reasonable reaction rate.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (3.0-5.0 eq) or a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 3: Reduction with Stannous (II) Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[1][3][8]

Causality Behind Experimental Choices:
  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is the common form of the reagent used. It is a two-electron reducing agent, and multiple equivalents are required for the six-electron reduction of the nitro group.

  • Solvent: Ethanol or ethyl acetate are common solvents for this reaction. The reaction can be carried out under non-acidic conditions, which is advantageous for acid-sensitive substrates.[3]

  • Temperature: The reaction is often carried out at elevated temperatures (e.g., 70 °C) to ensure a reasonable reaction rate.[9]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • pH Adjustment: Basify the mixture to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution.[9] This will precipitate the tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Comparative Summary of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Iron (Fe) in Acidic MediumStannous (II) Chloride (SnCl₂)
Reducing Agent H₂ gasIron powderSnCl₂·2H₂O
Typical Solvent Ethanol, Methanol, WaterEthanol/WaterEthanol, Ethyl Acetate
Reaction Temp. Room TemperatureReflux70 °C
Work-up Simple filtration of catalystFiltration, Neutralization, ExtractionNeutralization, Extraction
Advantages High yield, Clean reaction, Easy product isolationCost-effective, Robust, ScalableHigh chemoselectivity, Mild conditions
Disadvantages Requires specialized pressure equipment, Catalyst can be pyrophoricLarge amount of solid waste, Potential for side reactionsStoichiometric amounts of tin salts, Tin waste

Conclusion and Best Practices

The choice of method for the reduction of this compound will depend on the scale of the reaction, available equipment, and cost considerations. For laboratory-scale synthesis where high purity is paramount, catalytic hydrogenation or SnCl₂ reduction are excellent choices. For large-scale industrial production, the cost-effectiveness of the iron-based reduction makes it a very attractive option.

Regardless of the method chosen, careful monitoring of the reaction progress by TLC is crucial to avoid over-reduction or incomplete conversion. Proper work-up procedures to remove the catalyst or metal salts are essential for obtaining a pure product. The resulting 2,3-Diamino-4-methylbenzoic acid is a versatile intermediate, and its successful synthesis opens the door to a wide range of further chemical explorations.

References

Application Note: Strategies and Protocols for Amide Coupling with 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful amide coupling of 3-Amino-4-methyl-2-nitrobenzoic acid, a sterically hindered and electronically deactivated substrate.

Introduction: Navigating a Challenging Amide Coupling

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] While numerous protocols exist for simple substrates, the synthesis of amides from sterically hindered and electronically deactivated anilines presents a significant synthetic challenge. This compound is a prime example of such a demanding substrate. Its utility as a building block is often hampered by the low reactivity of its amino group, which is flanked by ortho-methyl and ortho-nitro substituents.

The reduced nucleophilicity of the aniline, a direct consequence of the potent electron-withdrawing nitro group, renders it a poor reaction partner in standard coupling reactions.[1][2] Furthermore, the steric bulk surrounding the nitrogen atom impedes the approach of an activated carboxylic acid, often leading to sluggish or failed reactions.[2][3]

This application note provides a detailed guide for researchers tackling this challenging transformation. We will dissect the underlying chemical principles, compare high-potency coupling strategies, and provide robust, step-by-step protocols designed to maximize success. The focus is not just on what to do, but why specific reagents and conditions are chosen, empowering scientists to troubleshoot and adapt these methods effectively.

The Substrate Challenge: Steric and Electronic Hurdles

Successfully forming an amide bond with this compound requires overcoming two primary obstacles:

  • Reduced Nucleophilicity: The nitro group is one of the strongest electron-withdrawing groups, pulling electron density from the benzene ring and, consequently, from the amino group. This delocalization significantly lowers the nucleophilicity of the nitrogen atom, making it less likely to attack the activated carbonyl of a carboxylic acid partner. Reactions with electron-deficient anilines are often sluggish and require highly reactive coupling agents to proceed efficiently.[1][2]

  • Steric Hindrance: The amino group is positioned between a methyl group and a nitro group. This ortho-substitution creates a crowded environment that sterically shields the nitrogen's lone pair of electrons, physically blocking the approach of the electrophilic coupling partner.[3] This steric clash necessitates the use of coupling reagents that form less bulky, highly reactive intermediates.

A potential side reaction, particularly if reaction conditions are not carefully controlled, is self-polymerization.[4] In this scenario, the amino group of one molecule of this compound could potentially react with the activated carboxylic acid of another, leading to unwanted oligomers and complicating purification.

Selecting the Right Tool: A Comparison of Coupling Reagents

For challenging substrates like this compound, standard coupling methods often fail.[3] The choice of reagent is critical and should be based on its ability to generate a highly reactive acylating species to overcome the amine's low reactivity.

Carbodiimide Reagents (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water-soluble urea byproduct, which simplifies workup.[5] In a typical EDC/HOBt protocol, the carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This is quickly intercepted by 1-hydroxybenzotriazole (HOBt) to generate a more stable HOBt-ester, which is then attacked by the amine.[6][7]

However, for an electron-deficient amine, the final nucleophilic attack on the HOBt-ester can be the rate-limiting and inefficient step.[1] To enhance reactivity, 4-(N,N-dimethylamino)pyridine (DMAP) can be added. DMAP acts as a potent acyl transfer catalyst, reacting with the HOBt ester to form a highly reactive N-acylpyridinium salt, which is more susceptible to attack by the weakly nucleophilic aniline.[1][8][9]

Uronium/Aminium Reagents (HATU)

For the most demanding couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the gold standard.[3][6] HATU is known for its high reactivity, rapid reaction times, and efficacy with hindered substrates.[6]

The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester.[6] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the subsequent coupling with the amine, making this method particularly effective for overcoming the low nucleophilicity of this compound.

Amide Coupling Mechanisms cluster_0 EDC/HOBt/DMAP Pathway cluster_1 HATU Pathway RCOOH_EDC Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH_EDC->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) HOBt_Ester->Acylpyridinium + DMAP DMAP DMAP Amide_EDC Amide Product Acylpyridinium->Amide_EDC + Ar-NH2 Amine_EDC {this compound | (Ar-NH2)} RCOOH_HATU Carboxylic Acid (R-COOH) OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH_HATU->OAt_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA Amide_HATU Amide Product OAt_Ester->Amide_HATU + Ar-NH2 Amine_HATU {this compound | (Ar-NH2)}

Caption: Comparison of EDC/HOBt/DMAP and HATU amide coupling mechanisms.

Experimental Protocols & Workflow

The following protocols provide detailed procedures for coupling a generic carboxylic acid (R-COOH) with this compound.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Overall Experimental Workflow

Experimental Workflow start Start reagent_prep 1. Reagent Preparation Dissolve R-COOH and Amine start->reagent_prep activation 2. Activation & Coupling Add Coupling Reagents (HATU or EDC/HOBt/DMAP) reagent_prep->activation monitoring 3. Reaction Monitoring (TLC / LC-MS) activation->monitoring monitoring->monitoring Incomplete workup 4. Aqueous Workup Quench, Extract, Wash monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for this challenging substrate.

Reagents and Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification supplies

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. Note: For sensitive substrates, the reaction can be cooled to 0 °C before adding HATU.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours.[6] The reaction is typically complete within 2-18 hours.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Modified Carbodiimide Coupling (EDC/HOBt/DMAP)

This method is a viable, often more economical alternative, though it may require longer reaction times or gentle heating.

Reagents and Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • EDC·HCl

  • HOBt

  • DMAP

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DMAP (1.0 eq).[1][8]

  • Dissolution: Add anhydrous Acetonitrile (or DMF) and stir the mixture for 15-20 minutes at room temperature. This "pre-activation" step is crucial.

  • Amine Addition: Add this compound (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Due to the low nucleophilicity of the amine, this reaction may be sluggish. If little progress is observed after several hours, the temperature can be gently increased to 40-50 °C. Monitor by TLC or LC-MS.

  • Workup: Follow the same aqueous workup procedure as described in Protocol 1. The EDC byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and will be removed during the aqueous washes.

  • Purification: Purify the crude material via silica gel column chromatography.

Summary of Reaction Parameters
ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt/DMAP)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine 1.1 - 1.2 eq1.1 - 1.2 eqSlight excess to drive reaction to completion.
Coupling Agent HATU (1.2 eq)EDC·HCl (1.2 eq)Excess ensures full activation of the acid.
Additive(s) DIPEA (3.0 eq)HOBt (1.2 eq), DMAP (1.0 eq)DIPEA is a non-nucleophilic base for HATU. HOBt minimizes side reactions; DMAP is a crucial catalyst.[1]
Solvent Anhydrous DMF, DCMAnhydrous MeCN, DMFAprotic polar solvents are standard. Must be anhydrous.[6]
Temperature 0 °C to Room Temp.Room Temp. to 50 °CHATU is highly reactive at RT. EDC method may require heat.
Typical Time 2 - 18 hours12 - 48 hoursHATU reactions are generally faster.
Typical Yield Good to ExcellentModerate to GoodDependent on the specific carboxylic acid partner.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the acid.2. Insufficient reactivity for the hindered amine.3. Hydrolysis of activated intermediates by moisture.1. If using EDC, switch to the more potent HATU protocol.[6]2. Increase equivalents of coupling reagents to 1.5 eq.3. Increase reaction time and/or temperature (max 50-60 °C).4. Ensure all reagents and solvents are strictly anhydrous.[6]
Self-Coupling Side Product The amino group of one molecule reacts with the activated carboxylic acid of another.Pre-activate the coupling partner's carboxylic acid with the coupling reagents for 15-30 minutes before adding the this compound.[4]
Difficult Purification Byproducts from coupling reagents (e.g., tetramethylurea, HOBt) co-eluting with the product.1. Ensure the aqueous workup is thorough.2. Try a different solvent system for column chromatography.3. If the product is a stable solid, attempt purification via recrystallization from a suitable solvent (e.g., Ethanol, Acetonitrile/Water) to avoid chromatography.[10]

References

Application Notes & Protocols: The Synthesis of Novel Azo Dyes Utilizing 3-Amino-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting New Chromophoric Territories

Azo dyes represent the most extensive and versatile class of synthetic colorants, forming the vibrant backbone of industries ranging from textiles to advanced materials science.[1] Their synthesis, classically rooted in the diazotization of primary aromatic amines followed by azo coupling, offers a modular platform for generating a vast spectrum of colors and functionalities.[2] This guide delves into the use of a uniquely substituted and less-common precursor, 3-Amino-4-methyl-2-nitrobenzoic acid , for the synthesis of novel azo dyes.

The strategic placement of an amino, a nitro, a methyl, and a carboxylic acid group on a single benzene ring presents a fascinating scaffold for dye design. The electron-withdrawing nitro group can act as a potent auxochrome, potentially leading to significant bathochromic (deepening of color) shifts and unique solvatochromic properties.[3] The carboxylic acid group offers a handle for improving solubility or for covalent attachment to substrates, while the methyl group can subtly tune the electronic properties and steric environment.

Given that this compound is not a common commercially available reagent, this document first proposes a plausible synthetic route to access this key intermediate. Subsequently, it provides detailed, field-tested protocols for its use in the synthesis of new azo colorants, complete with mechanistic insights, characterization guidelines, and potential applications.

Part 1: Proposed Synthesis of the Key Intermediate: this compound

The synthesis of this specific multisubstituted benzoic acid requires a strategic, multi-step approach. The following protocol is a proposed route based on established organic chemistry principles, starting from the more readily available 3-methyl-4-nitrobenzoic acid.

Protocol 1.1: Synthesis via Nitration and Reduction

This pathway involves the introduction of a second nitro group, followed by a selective reduction.

  • Step 1: Nitration of 3-Methyl-4-nitrobenzoic acid

    • Rationale: Introduction of a second nitro group is necessary. The existing groups (methyl, carboxylic acid, and nitro) will direct the position of the incoming nitro group. Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) are employed.

    • Procedure:

      • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10 mL of concentrated sulfuric acid.

      • Cool the flask in an ice-salt bath to 0-5 °C.

      • Slowly add 5.0 g of 3-methyl-4-nitrobenzoic acid in small portions, ensuring the temperature does not exceed 10 °C.[4]

      • Prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping it cool.

      • Add the nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 30 minutes, maintaining the temperature at 0-5 °C.

      • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 2 hours.

      • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

      • The precipitated dinitro product (3-methyl-2,4-dinitrobenzoic acid) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Step 2: Selective Reduction to this compound

    • Rationale: A selective reduction is required to convert one nitro group to an amino group while leaving the other intact. This can be challenging. Reagents like sodium sulfide or ammonium sulfide are often used for the selective reduction of one nitro group in a dinitro-aromatic compound.

    • Procedure:

      • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) by dissolving 10 g in 50 mL of water.

      • Suspend the dried 3-methyl-2,4-dinitrobenzoic acid (from Step 1) in 100 mL of ethanol in a round-bottom flask.

      • Heat the suspension to reflux and then add the sodium sulfide solution dropwise over 1 hour.

      • Continue refluxing for 3-4 hours. The color of the reaction mixture should change significantly.

      • Cool the mixture and filter to remove any inorganic salts.

      • Acidify the filtrate carefully with dilute hydrochloric acid or acetic acid until precipitation of the product is complete. The pH should be adjusted to be slightly acidic.

      • Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified intermediate.

Part 2: Synthesis of Novel Azo Dyes

The core of azo dye synthesis is a two-step process: the conversion of the primary aromatic amine to a diazonium salt (diazotization), followed by the reaction of this salt with an electron-rich coupling component.[2]

Workflow for Azo Dye Synthesis

G cluster_prep Preparation of Intermediate cluster_diazo Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_purification Workup & Purification A 3-Amino-4-methyl- 2-nitrobenzoic acid B Dissolve Amine in Acid (HCl) A->B C Add NaNO₂ Solution Dropwise B->C D Formation of Diazonium Salt Solution C->D F Add Diazonium Salt to Coupling Solution D->F E Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) E->F G Precipitation of Azo Dye F->G H Vacuum Filtration G->H I Wash with Water H->I J Recrystallization I->J K Characterization J->K

Caption: General workflow for the synthesis of azo dyes.

Protocol 2.1: Diazotization of this compound

Causality Behind Experimental Choices: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[5] The reaction must be maintained at 0–5 °C to ensure the stability of the diazonium salt for the subsequent coupling step. The strong acid (HCl) is crucial for generating nitrous acid (HNO₂) in situ from sodium nitrite, which is the actual diazotizing agent.[5]

Procedure:

  • In a 100 mL beaker, suspend 1.96 g (0.01 mol) of this compound in a mixture of 5 mL concentrated hydrochloric acid and 10 mL of water.

  • Stir the suspension vigorously and cool it to 0–5 °C in an ice-salt bath. Some of the amine salt may precipitate, which is normal.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 10-15 minutes. Use a Pasteur pipette to add the solution below the surface of the liquid.

  • Maintain the temperature strictly between 0 and 5 °C during the addition. The formation of a clear or slightly yellow solution indicates the successful formation of the diazonium salt.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 10 minutes. This solution must be used immediately in the next step.

Protocol 2.2: Azo Coupling Reaction

Causality Behind Experimental Choices: The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion is a weak electrophile, so it requires a highly activated, electron-rich aromatic ring to react.[5]

  • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is performed in a mildly alkaline solution (pH 8-10). In this medium, the phenol is deprotonated to the more strongly activating phenoxide ion, which readily couples with the diazonium salt.[5]

  • For Amine Couplers (e.g., Aniline): The reaction is carried out in a mildly acidic to neutral medium (pH 4-7). A highly alkaline medium would deprotonate the diazonium ion, while a strongly acidic medium would protonate the amino group of the coupling agent, deactivating it.

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath with stirring.

  • Slowly and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 2.1) to the alkaline 2-naphthol solution.[6]

  • A brightly colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Allow the product to air dry or dry it in a desiccator. The yield can be determined after complete drying.

Reaction Mechanism Diagram

G Amine R-NH₂ Diazonium R-N⁺≡N Amine->Diazonium + NaNO₂, HCl (0-5 °C) Coupler Ar-H (Electron-rich) Diazonium->Coupler Electrophilic Aromatic Substitution AzoDye R-N=N-Ar Coupler->AzoDye

Caption: The two-step reaction for azo dye synthesis.

Part 3: Characterization and Data

The synthesized dyes should be thoroughly characterized to confirm their structure and purity.[7][8]

Spectroscopic Characterization Techniques:
  • UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMSO, ethanol). This value is directly related to the color of the compound. The presence of the nitro group is expected to cause a bathochromic shift compared to analogous dyes without it.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include: N=N stretch (azo group, ~1580-1630 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), O-H stretch (broad, carboxylic acid, ~2500-3300 cm⁻¹), and N-O stretches (nitro group, ~1550 and 1350 cm⁻¹).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the arrangement of protons and carbons in the final dye molecule. The aromatic region of the ¹H NMR spectrum is particularly useful for confirming the substitution pattern.[10][11]

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized dye, confirming the molecular formula.[9]

Table 1: Potential Coupling Components and Expected Dye Properties
Coupling ComponentReaction ConditionExpected ColorPotential Application
2-NaphtholMildly Alkaline (pH 8-10)Orange to Deep RedTextile Dye, Pigment
PhenolMildly Alkaline (pH 8-10)Yellow to OrangepH Indicator, Dye[12]
Salicylic AcidMildly Alkaline (pH 8-10)YellowMordant Dye, Chelating Agent[12]
AnilineMildly Acidic (pH 4-6)Yellow-OrangeDisperse Dye
N,N-DimethylanilineMildly Acidic (pH 4-6)Red to VioletpH Indicator, Dye
ResorcinolMildly Alkaline (pH 8-10)Brownish-OrangeLeather Dye[12]

Part 4: Applications and Future Directions

Azo dyes derived from this compound hold promise in several areas:

  • Textile and Polymer Dyeing: The carboxylic acid group can enhance water solubility for certain dyeing processes or serve as a reactive handle to bind covalently to fibers like wool, silk, or nylon.

  • High-Performance Pigments: The rigid, electron-deficient structure may lead to pigments with high thermal stability and lightfastness.

  • Functional Dyes: The presence of both a nitro group (electron acceptor) and an amino-derived azo bridge (donor) creates a "push-pull" electronic system. Such systems are of interest in non-linear optics, materials for data storage, and chemosensors.[13]

  • Biomedical Applications: Azo compounds are known to possess a wide range of biological activities, including antibacterial and anticancer properties. The novel structures synthesized could be screened for potential therapeutic applications.[13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, reproducible, and efficient.

The synthesis of this compound is a nuanced process, primarily challenged by the need for precise control over regioselectivity during nitration and, most critically, the selective reduction of a single nitro group on a dinitrated intermediate. This guide will break down these challenges and offer robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic pathway for this compound?

A1: The most logical and commonly approached synthetic route begins with 4-methylbenzoic acid and proceeds through a three-stage process: initial nitration, a second nitration, and a final selective reduction. The key intermediate is a dinitrated benzoic acid derivative, which is then selectively reduced to yield the final product.

Q2: What are the primary scientific challenges in this synthesis?

A2: The two most significant challenges are:

  • Regiocontrol during Dinitration: Introducing two nitro groups onto the 4-methylbenzoic acid ring at the precise 2- and 3-positions (relative to the carboxyl group) requires careful management of reaction conditions to overcome conflicting directing effects of the existing substituents.

  • Selective Monoreduction: The cornerstone of this synthesis is the selective reduction of the nitro group at the C-3 position while leaving the C-2 nitro group untouched. This step is notoriously difficult due to the similar reactivity of the two nitro groups. Success hinges on exploiting subtle differences in their steric and electronic environments.

Q3: Why is the selective reduction of 4-methyl-2,3-dinitrobenzoic acid so challenging?

A3: The challenge lies in differentiating between the two nitro groups. The C-2 nitro group is sterically hindered by the adjacent C-1 carboxyl and C-4 methyl groups. In contrast, the C-3 nitro group is less sterically encumbered. Reagents used for selective reduction, such as those in the Zinin reduction, can preferentially attack the less hindered nitro group.[1] However, achieving high selectivity requires precise control over stoichiometry, temperature, and reaction time to prevent over-reduction to the diamino- product or reduction of the incorrect nitro group.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during your experiments.

Problem Area 1: Nitration Steps

Q: My initial nitration of 4-methylbenzoic acid gives a low yield of the desired 4-methyl-3-nitrobenzoic acid and many side products. What is going wrong?

A: This is a classic issue of regioselectivity and reaction control. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. This conflict can lead to a mixture of isomers. Furthermore, the reaction is highly exothermic.

Causality & Solution:

  • Inadequate Temperature Control: This is the most critical factor. Temperatures rising above the optimal 0-15°C range can cause dinitration, oxidation of the methyl group, and formation of unwanted isomers.[2]

    • Action: Maintain a strict temperature of 0-10°C during the slow, dropwise addition of the nitrating mixture (H₂SO₄/HNO₃). Use an ice-salt bath for efficient cooling.

  • Rapid Reagent Addition: Adding the nitrating mixture too quickly will cause localized temperature spikes, leading to by-product formation.[2]

    • Action: Add the nitrating mixture dropwise with vigorous stirring over at least one hour to ensure even heat dissipation.

  • Presence of Water: Moisture can quench the nitronium ion (NO₂⁺), the active electrophile, reducing reaction efficiency.

    • Action: Use anhydrous (concentrated) acids and ensure all glassware is thoroughly dried before use.

Q: I am struggling to introduce the second nitro group to form 4-methyl-2,3-dinitrobenzoic acid. The reaction is sluggish and yields are poor.

A: You are attempting to add an electrophile to a highly deactivated aromatic ring. The existing nitro and carboxyl groups are strongly electron-withdrawing, making the ring resistant to further electrophilic attack.

Causality & Solution:

  • Insufficiently Potent Nitrating Agent: Standard H₂SO₄/HNO₃ may not be strong enough for the second nitration.

    • Action: Employ a more powerful nitrating agent, such as fuming nitric acid in concentrated sulfuric acid. This increases the concentration of the nitronium ion.

  • Reaction Temperature Too Low: While the first nitration requires cold conditions, the second, more difficult nitration often requires heating to proceed at a reasonable rate.[3]

    • Action: After the initial addition of the nitrating mixture at a low temperature, slowly raise the temperature and reflux the reaction mixture to drive the second nitration to completion. Monitor the reaction by TLC to avoid decomposition.

ParameterCause of FailureRecommended Action
Temperature Too high (>15°C) in 1st nitration; Too low in 2nd nitration.Maintain 0-10°C for first step; Reflux for second step.
Reagents Water present; Nitrating mix not potent enough for 2nd step.Use dry glassware and concentrated acids; Use fuming HNO₃ for 2nd step.
Addition Rate Too rapid, causing local hotspots and side reactions.Add nitrating mixture dropwise over at least 1 hour with vigorous stirring.
Problem Area 2: The Selective Reduction

Q: My reduction of 4-methyl-2,3-dinitrobenzoic acid is non-selective, yielding mainly the 4-methyl-2,3-diaminobenzoic acid byproduct. How can I achieve monoreduction?

A: This is the central challenge. Common reducing agents like catalytic hydrogenation (H₂/Pd-C) or strong metal/acid combinations (Fe/HCl) are often too powerful and will reduce both nitro groups indiscriminately. [4] You need a reagent system known for its selectivity.

Causality & Solution:

  • Incorrect Choice of Reducing Agent: The key is to use a milder, chemoselective reducing agent that can differentiate between the two nitro groups. The Zinin reduction is the classic and most effective method for this transformation.[5][6]

    • Action: Utilize sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic solution. This reagent preferentially reduces the less sterically hindered nitro group (at C-3).[7]

  • Stoichiometry and Temperature Control: Even with the right reagent, using too much or running the reaction at too high a temperature for too long can lead to the diamino byproduct.

    • Action: Carefully control the stoichiometry of the sulfide reagent. Begin with a 1:1 molar ratio of dinitro compound to sodium sulfide and monitor the reaction closely by TLC. Keep the temperature moderate (e.g., refluxing ethanol) and stop the reaction as soon as the starting material is consumed.

Problem Area 3: Purification

Q: How can I effectively purify the final this compound from the reaction mixture?

A: The amphoteric nature of your product is the key to its purification. It possesses a basic amino group and an acidic carboxylic acid group. This allows for selective extraction and precipitation.

Causality & Solution:

  • Impurities Present: The crude product may contain unreacted dinitro starting material (neutral/weakly acidic), the diamino byproduct (basic), and other side products.

    • Action: Acid-Base Extraction. [8]

      • Dissolve the crude mixture in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃). The desired product and the acidic starting material will dissolve as carboxylate salts, while the more basic diamino byproduct may remain less soluble or be removed with an organic wash.

      • Filter off any insoluble material.

      • Carefully acidify the aqueous solution with dilute HCl or acetic acid. As the pH is lowered, the starting dinitro material (pKa ~2-3) will precipitate first. Filter this off.

      • Continue to adjust the pH towards the isoelectric point of your product (~pH 4-5). The target this compound will precipitate. Collect this solid by filtration.

  • Discoloration: Colored impurities, often from polymerization or azo-compound formation, can be persistent.

    • Action: Recrystallization with Decolorizing Carbon.

      • After acid-base purification, dissolve the product in a suitable hot solvent system (e.g., ethanol/water).

      • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

      • Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to obtain pure, crystalline product.

Visual Guides & Protocols

Overall Synthetic Workflow

Synthesis_Workflow A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B Step 1: Nitration (H₂SO₄, HNO₃, 0-10°C) C 4-Methyl-2,3-dinitrobenzoic Acid B->C Step 2: Dinitration (H₂SO₄, fuming HNO₃, Reflux) D This compound C->D Step 3: Selective Reduction (Na₂S, EtOH/H₂O, Reflux)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Flowchart for Selective Reduction

Troubleshooting_Reduction Start Start: Selective Reduction of 4-Methyl-2,3-dinitrobenzoic Acid Check_Products Analyze product mixture by TLC/LC-MS. Is the main product the desired mono-amino compound? Start->Check_Products Success Success! Proceed to Purification. Check_Products->Success Yes Failure Problem Identified: Non-selective reduction. Check_Products->Failure No (Diamino product observed) Check_Reagent Was the Zinin Reduction (e.g., Na₂S, Na₂Sₓ) used? Failure->Check_Reagent Use_Zinin Action: Switch to a selective reagent. Use Na₂S in EtOH/H₂O. Check_Reagent->Use_Zinin No (Used H₂/Pd-C, etc.) Check_Stoich Check Stoichiometry. Was excess sulfide reagent used? Check_Reagent->Check_Stoich Yes Use_Zinin->Start Adjust_Stoich Action: Reduce sulfide to ~1.0-1.2 equivalents. Monitor reaction by TLC. Check_Stoich->Adjust_Stoich Yes Check_Time_Temp Check Reaction Time/Temp. Was reaction overheated or run too long? Check_Stoich->Check_Time_Temp No Adjust_Stoich->Start Adjust_Time_Temp Action: Reduce reflux time. Stop reaction immediately after starting material is consumed. Check_Time_Temp->Adjust_Time_Temp Yes Adjust_Time_Temp->Start

Caption: Decision tree for troubleshooting the selective reduction step.

Experimental Protocols

Protocol 1: Dinitration of 4-Methylbenzoic Acid

  • First Nitration:

    • In a flask equipped with a magnetic stirrer and thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 10 g of 4-methylbenzoic acid, ensuring the temperature does not exceed 10°C.

    • Separately, prepare the nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping this mixture cool.

    • Add the nitrating mixture dropwise to the 4-methylbenzoic acid solution over 1 hour, maintaining the reaction temperature below 10°C.[2]

    • After addition, stir for an additional 30 minutes at 10°C.

    • Carefully pour the reaction mixture onto 200 g of crushed ice.

    • Collect the precipitated 4-methyl-3-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

  • Second Nitration:

    • To a clean, dry flask, add 40 mL of concentrated sulfuric acid and cool to 0°C.

    • Slowly add the 4-methyl-3-nitrobenzoic acid (from the previous step).

    • Carefully add 15 mL of fuming nitric acid dropwise, keeping the temperature below 10°C.

    • Once the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 80-90°C) for 2-4 hours. Monitor progress by TLC.

    • Cool the reaction and pour it onto 300 g of crushed ice.

    • Collect the solid 4-methyl-2,3-dinitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Selective Monoreduction (Zinin Reduction)

  • To a round-bottom flask, add the dried 4-methyl-2,3-dinitrobenzoic acid (5 g).

  • Add 100 mL of a 1:1 ethanol/water solution.

  • In a separate beaker, dissolve a slight molar excess of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.1 equivalents) in 20 mL of water.

  • Add the sodium sulfide solution to the flask and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC (approx. 2-6 hours). The product will be more polar than the starting material but less polar than the diamino byproduct.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture carefully with 2M HCl. The solution will likely change color and the product will precipitate.

  • Collect the crude solid by vacuum filtration and proceed with the acid-base purification protocol described in the troubleshooting section.

References

Technical Support Center: Purification of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Welcome to the technical support guide for the purification of crude 3-Amino-4-methyl-2-nitrobenzoic acid (CAS No. 73436-53-0). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to achieve high purity for this critical chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the nitration of 3-amino-4-methylbenzoic acid. Potential impurities include:

  • Positional Isomers: Such as 3-Amino-4-methyl-6-nitrobenzoic acid or other nitrated isomers. These often have very similar physical properties, making them challenging to separate.

  • Starting Materials: Unreacted 3-amino-4-methylbenzoic acid.

  • Over-nitrated Products: Dinitro derivatives, which are typically more colored (deep yellow/orange).

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What is the most effective general-purpose purification method for this compound?

A2: For most applications, recrystallization is the most efficient and scalable method for purifying crude this compound. The compound's aromatic, polar, and zwitterionic nature allows for effective separation from less polar impurities using polar solvents. For exceptionally persistent impurities or when ultra-high purity is required, column chromatography may be necessary.

Q3: What are the primary safety concerns when handling this compound?

A3: this compound and related nitroaromatic compounds should be handled with care. Key safety points include:

  • Irritation: The compound may cause skin and serious eye irritation[1][2].

  • Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust[3][4].

Q4: My purified product is still yellow. What causes this and how can I fix it?

A4: A persistent yellow or brownish color is typically due to trace amounts of nitrated impurities or oxidation byproducts. To address this, a charcoal treatment during recrystallization is highly effective. Activated charcoal adsorbs these colored, often highly conjugated, impurities. See Protocol 1 for the detailed procedure.

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My product won't crystallize from the solution upon cooling. What should I do?

A: This is a common issue that can be resolved by several methods. The primary cause is often either using too much solvent or the presence of impurities that inhibit crystal lattice formation.

  • Causality: An oversaturated solution is required for crystallization to occur. If too much solvent is used, the solution remains undersaturated even when cooled.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again. Be cautious not to evaporate too much solvent, which can cause the product to "crash out" with impurities.

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield typically points to one of two issues: either the product remains in the mother liquor, or material was lost during transfers.

  • Causality: The product has some solubility even in the cold solvent. Using an excessive volume of solvent or not cooling the solution sufficiently will result in significant product loss.

  • Solutions:

    • Minimize Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude solid. Working with a saturated solution is key.

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation[5].

    • Check the Mother Liquor: After filtering, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

Q: My final product purity is still low after recrystallization, as confirmed by TLC/HPLC. What's the next step?

A: If a single recrystallization is insufficient, it's likely due to impurities with very similar solubility profiles to your target compound.

  • Causality: Recrystallization relies on solubility differences. If an impurity has nearly identical solubility, it will co-crystallize with the product.

  • Solutions:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. A different solvent may alter the relative solubilities of the product and impurity, enabling better separation.

    • Perform a Second Recrystallization: A second pass through the recrystallization protocol can often remove residual impurities.

    • Consider Acid-Base Extraction: An acid-base extraction can be used as a preliminary purification step to remove neutral or basic impurities before recrystallization.

    • Switch to Chromatography: If all else fails, column chromatography provides a much higher degree of separation based on polarity differences[6][7].

Chromatography Issues

Q: My compound is streaking or tailing on the silica gel column. Why is this happening?

A: Tailing is common for compounds with acidic or basic functional groups, like this compound.

  • Causality: The acidic carboxylic acid group and the basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and band shape.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a modifier to the eluent to suppress the unwanted interactions.

      • To suppress the basicity of the amine: Add a small amount of a competing base like triethylamine (0.5-1%) to the eluent.

      • To suppress the acidity of the carboxyl group: Add a small amount of acetic or formic acid (0.5-1%) to the eluent[8].

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase C18 column[9].

Part 3: Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization from an Ethanol/Water System

This protocol is the recommended starting point for purifying crude this compound.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests to confirm the optimal solvent ratio. Ethanol/water is a good starting point. The compound should be soluble in hot ethanol and less soluble in water.

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the heated solid.

  • Decolorization (Optional but Recommended): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w of your crude product).

    • Expert Insight: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool it slightly first.

  • Hot Filtration: Reheat the mixture to boiling for a few minutes. To remove the charcoal and any other insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel[5].

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. Cover the flask and allow it to cool slowly to room temperature.

    • Expert Insight: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling traps impurities.

  • Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This technique is excellent for removing neutral impurities or other acidic/basic compounds with different pKa values. It leverages the compound's amphoteric nature.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 5% sodium bicarbonate solution. The carboxylic acid group will be deprotonated to form a water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer[10][11].

    • Chemical Principle: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂. The amino group is generally not basic enough to be protonated by the carbonic acid formed.

  • Separation: Separate the aqueous layer. The organic layer can be discarded (or processed to recover neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (pH ~2-3). The this compound will precipitate out as a solid[10].

    • Chemical Principle: R-COO⁻Na⁺ + HCl → R-COOH + NaCl.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. This product can then be further purified by recrystallization as described in Protocol 1 if needed.

Part 4: Data & Visualization

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Suitability for ProductSuitability for ImpuritiesNotes
Ethanol78High solubility when hot, moderate when coldVariesGood general-purpose solvent. Often used in a mixture with water.
Water100Low solubilityHigh solubility for polar impuritiesExcellent anti-solvent to use with ethanol or methanol.
Methanol65Similar to ethanolVariesA good alternative to ethanol; its lower boiling point can be advantageous[12].
Acetic Acid118High solubilityHigh solubilityCan be effective but is harder to remove completely.
Toluene111Low solubilityHigh solubility for non-polar impuritiesUseful for washing crude material to remove non-polar contaminants.
Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_qc Quality Control & Final Product Crude Crude Product Recrystallization Recrystallization (Protocol 1) Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction (Protocol 2) Crude->AcidBase If Neutral Impurities Chromatography Column Chromatography Recrystallization->Chromatography If Impurities Persist Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis AcidBase->Recrystallization Polish Chromatography->Analysis Analysis->Recrystallization Fail PureProduct Pure Product (>99%) Analysis->PureProduct Pass

Caption: General workflow for the purification of this compound.

Troubleshooting_Purity Start Purity Low After Recrystallization? ImpurityType Are impurities colored? Start->ImpurityType SolubilityCheck Are impurities structurally similar (e.g., isomers)? ImpurityType->SolubilityCheck No Charcoal Action: Add activated charcoal during next recrystallization. ImpurityType->Charcoal Yes SolventChange Action: Change recrystallization solvent system. SolubilityCheck->SolventChange No Chromatography Action: Purify via column chromatography. SolubilityCheck->Chromatography Yes

Caption: Decision tree for troubleshooting low purity after recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-4-methyl-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-4-methyl-2-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired outcomes with confidence.

I. Strategic Synthesis of this compound

The synthesis of polysubstituted aromatic compounds like this compound requires careful consideration of the directing effects of the substituents and the order of the reactions. A plausible and efficient synthetic route starts from a readily available starting material, such as 3-methylbenzoic acid, and proceeds through a series of nitration and reduction steps.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="3-Methylbenzoic Acid"]; B [label="Nitration"]; C [label="Mixture of Isomers\n(Major: 4-Methyl-3-nitrobenzoic acid\nMinor: 2-Nitro-3-methylbenzoic acid)"]; D [label="Isomer Separation"]; E [label="2-Nitro-3-methylbenzoic acid"]; F [label="Reduction"]; G [label="3-Amino-2-nitro-3-methylbenzoic acid (Target)"];

A -> B [label="HNO3, H2SO4"]; B -> C; C -> D [label="Purification"]; D -> E; E -> F [label="Reducing Agent\n(e.g., Fe/HCl)"]; F -> G; } dot Caption: Proposed synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the initial nitration of the starting material, for instance, 3-methylbenzoic acid. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) are in conflict, leading to a mixture of isomers.[1] Controlling the regioselectivity of this step is paramount to maximizing the yield of the desired precursor to your final product.

Q2: How can I improve the regioselectivity of the nitration reaction?

A2: To enhance the formation of the desired isomer, precise control over reaction conditions is essential. Key parameters include:

  • Temperature: Lower temperatures, typically between 0-10°C, can favor the kinetic product and improve selectivity.[2]

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[3]

Q3: What are the best methods for reducing the nitro group in the presence of a carboxylic acid?

A3: Several methods are effective for the selective reduction of a nitro group without affecting the carboxylic acid functionality.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.[4][5]

  • Metal/Acid Reduction: A mixture of a metal, such as iron (Fe) or tin (Sn), with an acid like hydrochloric acid (HCl) is a classic and robust method.[6][7] This approach is often cost-effective for larger scale syntheses.

Q4: My final product is off-color. What are the likely impurities?

A4: An off-white or brownish color in the final product typically indicates the presence of impurities. These could be residual starting materials, side-products from the nitration step, or byproducts from the reduction reaction, such as azo or azoxy compounds. Thorough purification, such as recrystallization or column chromatography, is necessary to obtain a pure product.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve reaction yield and product purity.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was the nitration reaction monitored for completion (TLC)?"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Increase reaction time and/or temperature for nitration.", shape=box3d, fillcolor="#FBBC05"]; Q2 [label="Was the nitration temperature strictly controlled?"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Maintain temperature below 10°C to improve regioselectivity.", shape=box3d, fillcolor="#FBBC05"]; Q3 [label="Was the reduction reaction driven to completion?"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Sol3 [label="Increase reaction time or amount of reducing agent.", shape=box3d, fillcolor="#FBBC05"]; Q4 [label="Was the final product properly purified?"]; A4_Yes [label="Yes"]; A4_No [label="No"]; Sol4 [label="Recrystallize from an appropriate solvent or perform column chromatography.", shape=box3d, fillcolor="#FBBC05"]; End [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No -> Sol1 -> Q2; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Sol2 -> Q3; Q2 -> A2_Yes -> Q3; Q3 -> A3_No -> Sol3 -> Q4; Q3 -> A3_Yes -> Q4; Q4 -> A4_No -> Sol4 -> End; Q4 -> A4_Yes -> End; } dot Caption: A logical workflow for troubleshooting common synthesis issues.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Nitration Step Incomplete reaction; Suboptimal temperature control leading to side reactions.Monitor the reaction using Thin Layer Chromatography (TLC). Ensure the temperature is maintained between 0-10°C.[8]
Formation of Multiple Isomers Conflicting directing effects of the methyl and carboxylic acid groups.Optimize the reaction temperature and the ratio of nitric to sulfuric acid to improve regioselectivity.[2] Consider purification by fractional crystallization or column chromatography.[1]
Incomplete Reduction of Nitro Group Insufficient reducing agent or reaction time; Deactivation of the catalyst.Increase the equivalents of the reducing agent and/or the reaction time. If using catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons.[4]
Product Fails to Crystallize Presence of impurities that inhibit crystal lattice formation.Purify the crude product by washing with a solvent that selectively removes impurities.[8] If that fails, attempt purification via column chromatography.
Dark-colored Reaction Mixture Oxidation of the methyl group or formation of other byproducts during nitration.Maintain strict temperature control. The slow, dropwise addition of the nitrating mixture is crucial.[8]

IV. Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization of these conditions may be necessary depending on the specific laboratory setup and desired scale.

Protocol 1: Nitration of 3-Methylbenzoic Acid
  • Preparation: In a round-bottom flask, dissolve 3-methylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid, maintaining the reaction temperature below 10°C.[3]

  • Workup: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature. Pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization or column chromatography to isolate the desired 2-nitro-3-methylbenzoic acid.[1]

Protocol 2: Reduction of 2-Nitro-3-methylbenzoic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, add the purified 2-nitro-3-methylbenzoic acid and a suitable solvent such as ethanol or water.[6]

  • Reagent Addition: Add reduced iron powder and a catalytic amount of an acid, such as hydrochloric acid or ammonium chloride.[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed. The reaction time can range from 2 to 6 hours.[6]

  • Workup: Cool the reaction mixture and make it alkaline by adding a solution of sodium carbonate. This will precipitate the iron salts.

  • Isolation: Filter the mixture to remove the iron salts. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the final product, this compound.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

V. References

  • Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid - Benchchem. Available at: --INVALID-LINK--

  • How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? - FAQ - Guidechem. Available at: --INVALID-LINK--

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents. Available at: --INVALID-LINK--

  • CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents. Available at: --INVALID-LINK--

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis---INVALID-LINK-- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate. Available at: --INVALID-LINK--

  • Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. Available at: --INVALID-LINK--

  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: --INVALID-LINK--

  • Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-4-methylbenzoate - Benchchem. Available at: --INVALID-LINK--

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. Available at: --INVALID-LINK--

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. Available at: --INVALID-LINK--

  • What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? - FAQ. Available at: --INVALID-LINK--

  • Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols - YouTube. Available at: --INVALID-LINK--

  • Nitration of methyl benzoate | Resource | RSC Education. Available at: --INVALID-LINK--

  • Technical Support Center: Nitration of 4-Methylbenzoic Acid - Benchchem. Available at: --INVALID-LINK--

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. Available at: --INVALID-LINK--

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. Available at: --INVALID-LINK--

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: 3-Amino-4-methyl-2-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a valuable substituted anthranilic acid derivative used in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the three distinct functional groups—an amine, a carboxylic acid, and a nitro group—that can be selectively manipulated. However, the proximity and interplay of these groups can lead to specific and often recurring side reactions.

This technical support guide provides troubleshooting advice and detailed protocols for researchers encountering common side products during the two primary transformations of this molecule: reduction of the nitro group and reactions involving the carboxylic acid.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues in a question-and-answer format, explaining the chemical reasoning behind the formation of side products and offering immediate solutions.

Scenario A: Reduction of the 2-Nitro Group

The primary goal of this reaction is typically the synthesis of 2,3-diamino-4-methylbenzoic acid. However, several side products can arise depending on the chosen method and reaction control.

FAQ 1.1: My reaction mixture is intensely colored (red, orange, brown), and I'm observing unexpected high-molecular-weight impurities. What are these?

Answer: This is a classic sign of incomplete nitro group reduction . The intermediates formed during the multi-electron reduction of a nitro group are highly reactive. Under conditions where the reducing agent is depleted locally or the reaction stalls, these intermediates can dimerize to form highly conjugated and colored impurities like azoxy and azo compounds.

  • Causality: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These species can readily condense with each other, particularly under neutral or slightly basic conditions, to form stable, colored dimers.

  • Troubleshooting:

    • Ensure Sufficient Reductant: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron powder for Bechamp reductions).

    • Maintain Acidic pH: When using metal/acid systems (like Fe/HCl or SnCl₂/HCl), ensure the reaction medium remains acidic throughout the addition of the reductant. This keeps the intermediate hydroxylamine protonated, preventing its condensation.[1]

    • Optimize Hydrogenation Conditions: For catalytic hydrogenations (e.g., Pd/C), ensure efficient stirring to overcome mass transfer limitations, adequate hydrogen pressure, and a non-poisoned catalyst.

dot

Nitro_Reduction_Pathways SM Starting Material (R-NO₂) Nitroso Nitroso Intermediate (R-NO) SM->Nitroso  Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine  Reduction Azoxy Azoxy Dimer (R-N=N(O)-R) Nitroso->Azoxy Condensation Product Desired Product (R-NH₂) Hydroxylamine->Product  Reduction Hydroxylamine->Azoxy Condensation Azo Azo Dimer (R-N=N-R) Azoxy->Azo Reduction

Caption: Desired vs. side pathways in nitro group reduction.

FAQ 1.2: My nitro reduction appears complete, but I see a major impurity with a mass corresponding to my desired diamine product minus 18 amu (loss of water). What is this?

Answer: You are likely observing an intramolecular cyclization product. The reduction product, 2,3-diamino-4-methylbenzoic acid, contains an ortho-diamine and a carboxylic acid in close proximity. Under heating or acidic/basic workup conditions, the amino group at the 3-position can attack the carboxylic acid, leading to the formation of a cyclic amide (a benzodiazepinone derivative).

  • Causality: This is an intramolecular nucleophilic acyl substitution. The reaction is driven by the formation of a stable six-membered ring. This side reaction is particularly common during workup if the reaction mixture is heated for extended periods to remove solvents. A similar intramolecular amidation has been reported for related ortho-amino substituted acids.[2]

  • Troubleshooting:

    • Low-Temperature Work-up: Avoid excessive heating during workup and solvent removal. Keep the temperature below 40-50 °C.

    • pH Control: After reduction, process the reaction at a pH where the carboxylic acid is deprotonated (as a carboxylate) to reduce its electrophilicity, or where the attacking amine is protonated. A rapid, cold neutralization and extraction is often effective.

    • Protecting Group: If cyclization is a persistent issue, consider performing the nitro reduction on the corresponding methyl or ethyl ester. The ester is less reactive towards intramolecular attack than the free carboxylic acid.

dot

Intramolecular_Cyclization Diamine 2,3-Diamino-4-methyl- benzoic Acid Cyclized Cyclic Amide (M-18 Side Product) Diamine->Cyclized Heat or Acid/Base (-H₂O)

Caption: Formation of the intramolecular cyclization side product.

Scenario B: Reactions at the Carboxylic Acid (Esterification / Amide Coupling)

When targeting the carboxylic acid, the presence of the free amino group at the 3-position presents the primary challenge.

FAQ 2.1: When attempting to form an ester or couple the carboxylic acid with another amine, my main product is a dimer of the starting material. How can I prevent this?

Answer: This is caused by intermolecular self-condensation . One molecule of this compound is acting as a nucleophile (via its amino group) and another is acting as an electrophile (via its activated carboxylic acid), forming a highly stable amide bond.

  • Causality: This is a competing amide bond formation reaction that is often faster than the desired reaction, especially under conditions that activate the carboxylic acid (e.g., using carbodiimides like DCC/EDC or converting to an acid chloride).[3][4]

  • Troubleshooting:

    • Amine Protection: The most robust solution is to protect the 3-amino group before activating the carboxylic acid. A Boc or Cbz group can be used and later removed.

    • Fischer Esterification: For ester synthesis, Fischer esterification (refluxing in the alcohol solvent with a catalytic amount of strong acid) is often effective.[5] Under these acidic conditions, the 3-amino group is protonated to form an ammonium salt (R-NH₃⁺), which is non-nucleophilic and cannot participate in amide bond formation.

    • Control Reagent Addition: If protection is not an option, use a slow-addition strategy. Add the coupling agent (e.g., EDC) to a solution of the carboxylic acid and the desired external amine nucleophile, rather than pre-activating the acid. This minimizes the time the activated acid exists in the presence of unreacted starting material.

dot

Intermolecular_Condensation cluster_desired Desired Reaction cluster_side Side Reaction SM_D Starting Material Product_D Desired Ester/Amide SM_D->Product_D Coupling Agent Reagent Alcohol or External Amine Reagent->Product_D SM1 Starting Material (as Nucleophile) Dimer Amide Dimer SM1->Dimer Self-Condensation SM2 Starting Material (as Electrophile) SM2->Dimer Self-Condensation

Caption: Competing pathways of desired reaction vs. side reaction.

Part 2: Data Summary & Optimized Protocols

Table 1: Comparison of Common Nitro Reduction Methods
MethodTypical YieldPurity ProfileKey AdvantagesCommon Side Products & Troubleshooting
Catalytic Hydrogenation (Pd/C, H₂) 85-95%Very HighClean reaction, easy work-up (filtration).Catalyst Poisoning: Ensure starting material is free of sulfur or halide impurities. Incomplete Reaction: Requires efficient stirring and sufficient H₂ pressure.
Iron / HCl (Bechamp Reduction) 70-85%Good to HighInexpensive, robust, scalable.[6]Incomplete Reduction: Use excess iron and maintain acidic pH. Product Loss: Avoid overheating during work-up; wash iron sludge thoroughly.[1]
Tin(II) Chloride / HCl 75-90%GoodWorks well for small-scale synthesis.Stoichiometric Tin Waste: Generates significant heavy metal waste. Incomplete Reduction: Ensure sufficient equivalents of SnCl₂ are used.
Experimental Protocols

Protocol 1: Optimized Nitro Reduction via Catalytic Hydrogenation

This protocol is designed to minimize both incomplete reduction and subsequent cyclization.

  • Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol or Ethyl Acetate, ~10-15 mL per gram of substrate).

  • Catalyst: Add 5-10 wt% Palladium on Carbon (5% Pd/C, 50% wet). Ensure the catalyst is handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purge: Seal the vessel and purge the headspace thoroughly with Nitrogen or Argon, followed by purging with Hydrogen gas (3-4 cycles).

  • Reaction: Pressurize the vessel with Hydrogen (50-100 psi) and stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction by hydrogen uptake or TLC/LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo at a temperature not exceeding 40 °C. The resulting 2,3-diamino-4-methylbenzoic acid can be used directly or recrystallized from a suitable solvent system if needed.

Protocol 2: Fischer Esterification (Methyl Ester Synthesis)

This protocol utilizes acidic conditions to prevent self-condensation.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and anhydrous Methanol (20 mL per gram of substrate). It is critical that the starting material and solvent are dry.[5]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stir until all the ice has melted and the mixture is basic (pH > 8). Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester product.

References

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted nitroaromatic compounds. The synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid presents a significant chemical challenge, primarily centered on the selective reduction of one nitro group in a dinitro precursor. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and improve your reaction yield and product purity.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most logical and commonly employed strategy for synthesizing this compound involves a two-step process starting from 4-methyl-2-nitrobenzoic acid.

  • Nitration: The first step is the introduction of a second nitro group onto the aromatic ring of 4-methyl-2-nitrobenzoic acid. Due to the directing effects of the existing substituents (methyl: ortho-, para-directing; carboxylic acid & nitro: meta-directing), the second nitration is expected to occur at the 3-position, yielding 4-methyl-2,3-dinitrobenzoic acid.

  • Selective Reduction: The critical step is the selective reduction of the C3-nitro group in the presence of the C2-nitro group. This transformation is challenging because many reducing agents are powerful enough to reduce both groups, leading to the formation of the undesired diamino byproduct.[1] The choice of reducing agent and the precise control of reaction conditions are paramount for success.

The overall synthetic workflow is visualized below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction cluster_2 Potential Side Reaction Start 4-Methyl-2-nitrobenzoic acid Dinitro 4-Methyl-2,3-dinitrobenzoic acid Start->Dinitro HNO₃ / H₂SO₄ Product This compound Dinitro->Product Selective Reductant (e.g., Na₂S) Diamine 2,3-Diamino-4-methylbenzoic acid Dinitro->Diamine Non-selective Reductant (e.g., H₂/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category: Selective Nitro Group Reduction

Q1: My reduction reaction is producing primarily the diamine byproduct, with very low yield of the desired mono-amino product. How can I improve selectivity?

A: This is the most common challenge and it stems from using a reducing agent that is too reactive or non-selective.

  • Underlying Cause: Powerful, non-specific reduction methods like catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or strong metal/acid systems often lead to complete reduction of all nitro groups.[1][2] These methods are generally unsuitable for this specific transformation.

  • Expert Recommendation: The method of choice for selective reduction of one nitro group in a polynitroaromatic compound is the Zinin Reduction .[3] This reaction utilizes sodium sulfide (Na₂S), sodium hydrosulfide (NaHS), or ammonium polysulfide ((NH₄)₂Sₓ) as the reducing agent.[4]

  • Mechanism of Selectivity: The Zinin reduction proceeds via a nucleophilic attack mechanism, which can be influenced by steric and electronic factors within the substrate.[5][6] In the case of 4-methyl-2,3-dinitrobenzoic acid, the C3-nitro group is sterically hindered by the adjacent methyl and carboxyl groups, but it may be more electronically favorable for reduction compared to the C2-nitro group which is ortho to the electron-withdrawing carboxyl group. Sodium sulfide allows for a more controlled, stepwise reduction compared to the brute-force approach of catalytic hydrogenation.[1][3]

Q2: I'm attempting a Zinin reduction, but the reaction is sluggish, and I recover a significant amount of the dinitro starting material. What factors should I optimize?

A: Incomplete conversion in a Zinin-type reduction typically points to issues with reaction parameters. Several factors can be tuned to drive the reaction to completion.

  • Stoichiometry of the Reductant: Ensure you are using a sufficient molar excess of the sulfide reagent. A common starting point is 2.5 to 4 equivalents of Na₂S·9H₂O relative to the dinitro compound.

  • Temperature: These reductions often require heating.[5] A typical temperature range is 60-90 °C. If the reaction is slow at a lower temperature, gradually increasing the reflux temperature can significantly improve the rate.

  • Solvent System: The reaction is commonly performed in an aqueous alcohol solution (e.g., ethanol/water or methanol/water).[5] The alcohol helps to solubilize the organic substrate, while water is necessary for the reaction mechanism.[3] Adjusting the alcohol-to-water ratio can improve substrate solubility and reaction kinetics.

  • Addition of Sulfur: The reactivity of the sulfide solution can be markedly increased by the addition of elemental sulfur.[6][7] This forms polysulfides (Sₓ²⁻), which are often more potent reducing species in this context.[4][6] This can help accelerate a slow reaction.

Q3: What are the optimal starting conditions for the selective reduction of 4-methyl-2,3-dinitrobenzoic acid?

A: While optimal conditions must be determined empirically for each substrate, the following table provides a robust starting point for your experiments based on established protocols for similar selective reductions.[4][5]

ParameterRecommended ConditionRationale & Expert Notes
Reducing Agent Sodium Sulfide Nonahydrate (Na₂S·9H₂O)Readily available, effective, and well-documented for Zinin reductions.[8]
Stoichiometry 2.5 - 3.0 molar equivalentsThis excess ensures complete consumption of the limiting reagent (dinitro-acid).
Solvent Ethanol:Water (2:1 to 3:1 v/v)Balances solubility of the organic substrate and the inorganic reducing agent.[5]
Temperature 70 - 85 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier without promoting excessive side reactions.
Reaction Time 4 - 8 hoursMonitor reaction progress by TLC or LC-MS to determine the point of maximum mono-reduction.
pH Control Maintain basic conditionsThe sulfide and hydrosulfide ions are the active reducing species in an alkaline medium.[4]
Category: Product Isolation & Purification

Q4: My workup is complicated, and the final product is impure, often with a yellow or brown discoloration. How can I effectively isolate and purify the product?

A: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) and the use of sulfur reagents require a specific workup procedure.

  • Removal of Sulfur Byproducts: After the reaction is complete, cool the mixture and filter off any elemental sulfur that may have precipitated. Acidifying the filtrate can generate toxic H₂S gas, so this step must be done in a well-ventilated fume hood.[5]

  • pH-Controlled Isolation: The key to purification is exploiting the amphoteric character of your product.

    • First, make the solution strongly basic (pH > 11) with NaOH. This will deprotonate the carboxylic acid, making the product water-soluble as its sodium salt, and will help precipitate any metal hydroxides if metal-based reductants were used. Filter off any solids.

    • Next, carefully and slowly acidify the basic aqueous solution with an acid like HCl or acetic acid. The product will be least soluble at its isoelectric point (typically pH 3-5). As you approach this pH, the this compound will precipitate out of the solution.

    • Monitor the pH carefully. Adding too much acid will protonate the amino group, re-solubilizing the product as its hydrochloride salt.

  • Decolorization and Recrystallization: If the precipitated solid is still colored, it can be redissolved in a minimal amount of base, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated.[9] For final purification, recrystallization from a suitable solvent system like ethanol/water is highly effective.[10]

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the selective Zinin reduction.

Protocol: Selective Reduction of 4-Methyl-2,3-dinitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2,3-dinitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 2.8 eq) dissolved in a 2:1 mixture of ethanol and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of starting material).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically complete in 4-6 hours.

  • Workup - Part 1 (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove any solid byproducts.

  • Workup - Part 2 (Solvent Removal): Transfer the filtrate to a larger beaker and carefully reduce the volume by ~50% using a rotary evaporator to remove most of the ethanol.

  • Workup - Part 3 (Purification): Perform this step in a certified chemical fume hood. Slowly and with good stirring, add 2M HCl to the aqueous residue. The product will begin to precipitate. Continue adding acid dropwise until the pH of the solution is between 3.5 and 4.0.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. Characterize by melting point, ¹H NMR, and MS to confirm identity and purity.

Section 4: Troubleshooting Workflow

Use the following decision tree to diagnose and solve common problems during the selective reduction step.

G start Analyze Crude Reaction Mixture (TLC / LC-MS) is_sm Major Peak is Starting Material? start->is_sm is_diamine Major Peak is Diamine Byproduct? is_sm->is_diamine No action_incomplete Incomplete Reaction: • Increase Temperature • Increase Reaction Time • Check Reagent Stoichiometry is_sm->action_incomplete Yes is_product Major Peak is Desired Product? is_diamine->is_product No action_overreduction Over-reduction: • Lower Temperature • Reduce Reaction Time • Use a Milder/More Selective Sulfide Reagent (e.g., NaHS) is_diamine->action_overreduction Yes action_success Success: Proceed to Workup & Purification Protocol is_product->action_success Yes action_complex Complex Mixture: • Re-evaluate Reaction Temp • Consider Purification by Column Chromatography is_product->action_complex No

Caption: Troubleshooting decision tree for the selective reduction reaction.

References

Technical Support Center: A Troubleshooting Guide for the Nitration of 3-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the nitration of 3-amino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. We will address specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions to ensure the successful synthesis of your target nitro-substituted aminobenzoic acids.

Understanding the Chemistry: The Challenge of Competing Directing Effects

The nitration of 3-amino-4-methylbenzoic acid is a nuanced reaction due to the presence of three distinct substituents on the aromatic ring, each exerting its own electronic influence. The amino group (-NH₂) is a strongly activating ortho-, para-director. The methyl group (-CH₃) is a weakly activating ortho-, para-director. Conversely, the carboxylic acid group (-COOH) is a meta-directing deactivator. This complex interplay of directing effects can lead to a mixture of isomeric products. Furthermore, the strong activating nature and basicity of the amino group make it susceptible to oxidation by nitric acid and protonation in the acidic reaction medium, further complicating the reaction outcome.[1][2]

To circumvent these issues, a common and highly recommended strategy is the protection of the amino group as an acetamide prior to nitration.[3][4] The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which helps to prevent oxidation and provides better control over the regioselectivity of the nitration.[1] The acetyl protecting group can then be readily removed by acid or base-catalyzed hydrolysis to yield the desired nitrated aminobenzoic acid.[5][6]

This guide will therefore be structured around a three-step synthetic sequence:

  • Protection: Acetylation of 3-amino-4-methylbenzoic acid.

  • Nitration: Nitration of the resulting 3-acetamido-4-methylbenzoic acid.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product.

Experimental Protocols

Protocol 1: Acetylation of 3-Amino-4-methylbenzoic Acid
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of 3-amino-4-methylbenzoic acid in 50 mL of glacial acetic acid.

  • With stirring, cautiously add 1.2 equivalents of acetic anhydride in a dropwise manner.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold deionized water with continuous stirring.

  • Collect the resulting white precipitate of 3-acetamido-4-methylbenzoic acid by vacuum filtration, wash the solid thoroughly with cold deionized water, and dry in a vacuum oven.

Protocol 2: Nitration of 3-Acetamido-4-methylbenzoic Acid
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 50 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • To the cold sulfuric acid in the reaction flask, slowly add the dried 3-acetamido-4-methylbenzoic acid from the previous step in small portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, add the cold nitrating mixture dropwise to the stirred solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A precipitate of the nitrated product will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.

Protocol 3: Deprotection of the Acetyl Group (Acid Hydrolysis)
  • In a round-bottom flask with a reflux condenser, suspend the crude nitrated acetamide in a mixture of 10% aqueous hydrochloric acid and ethanol.

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.

  • Cool the resulting solution in an ice bath.

  • Slowly neutralize the cold solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.

Troubleshooting Guide & FAQs

Part 1: Acetylation (Protection)

Q1: My 3-amino-4-methylbenzoic acid is not fully dissolving in glacial acetic acid.

A1: It is normal for the starting material to not fully dissolve at room temperature. Gentle warming after the addition of acetic anhydride, as you proceed to reflux, will facilitate dissolution as the reaction progresses. Ensure you are using glacial acetic acid, as the presence of water can affect solubility and the reactivity of the acetic anhydride.

Q2: After pouring the reaction mixture into water, no precipitate formed, or the yield is very low.

A2: This could be due to several factors:

  • Incomplete reaction: Ensure the reaction was refluxed for the specified time. You can monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Excessive water: If the reaction mixture was not sufficiently cooled before adding to water, or if too much water was used, the product might remain in solution. Try cooling the aqueous mixture in an ice bath for a longer period to induce precipitation.

  • Hydrolysis of the product: While unlikely under these conditions, prolonged exposure to hot acidic conditions could potentially lead to some hydrolysis back to the starting material.

Part 2: Nitration

Q3: The reaction mixture turned dark brown or black upon addition of the nitrating mixture.

A3: This indicates oxidation, which can occur if the temperature is not adequately controlled. The acetamido group, while less activating than an amino group, can still make the ring susceptible to oxidation if the conditions are too harsh.

  • Immediate Action: If you observe a rapid color change and temperature increase, immediately add more crushed ice to the cooling bath to bring the temperature down.

  • Prevention: Ensure slow, dropwise addition of the pre-chilled nitrating mixture with vigorous stirring to dissipate heat effectively. Maintain the internal reaction temperature strictly below 10 °C.

Q4: I'm getting a mixture of isomers. How can I improve the regioselectivity?

A4: The formation of multiple isomers is a key challenge. The acetamido group and the methyl group are both ortho-, para-directing, while the carboxylic acid is meta-directing. The primary expected products are nitration at the 5-position (ortho to the acetamido group and meta to the carboxyl group) and the 2-position (ortho to both the methyl and acetamido groups).

  • Temperature Control: Lowering the reaction temperature further (e.g., to 0 °C or slightly below) can sometimes favor the kinetically controlled product.

  • Steric Hindrance: The bulky acetamido group and the adjacent methyl group may sterically hinder attack at the 2-position, potentially favoring nitration at the less hindered 5-position.

  • Separation: It is likely that a mixture of isomers will be formed to some extent. The focus should then shift to efficient separation of the desired isomer during the workup and purification stages.

Q5: The product is not precipitating after pouring the reaction mixture onto ice.

A5: This could be due to:

  • High solubility: The nitrated product may have some solubility in the acidic aqueous solution.

  • Incomplete reaction: The starting material may be more soluble.

  • Troubleshooting: Carefully neutralize the acidic solution with a base like sodium bicarbonate or sodium carbonate solution while cooling in an ice bath. The change in pH will likely cause the product to precipitate. Be cautious as neutralization is an exothermic process.

Part 3: Deprotection and Purification

Q6: The deprotection reaction is not going to completion.

A6: Acid-catalyzed hydrolysis of the acetamide can sometimes be slow.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.

  • Acid Concentration: Using a more concentrated acid solution can increase the rate of hydrolysis, but be mindful of potential side reactions with other functional groups.

Q7: How do I separate the different nitro isomers?

A7: Separation of positional isomers can be challenging but is often achievable through:

  • Fractional Recrystallization: This technique relies on the different solubilities of the isomers in a particular solvent. You may need to screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where one isomer crystallizes out preferentially.[7][8]

  • Column Chromatography: This is a more robust method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can often provide good separation. The polarity differences between the isomers, influenced by the relative positions of the polar nitro, amino, and carboxyl groups, will dictate their elution order.[9]

Q8: How can I confirm the structure of my final product(s)?

A8: Spectroscopic methods are essential for structure elucidation:

  • NMR Spectroscopy (¹H and ¹³C): The number of signals, their chemical shifts, integration, and coupling patterns in the aromatic region of the ¹H NMR spectrum will be unique for each isomer. The substitution pattern can be definitively assigned using 2D NMR techniques like COSY and HMBC.[10][11]

  • IR Spectroscopy: The positions of the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group can provide valuable information.

  • Mass Spectrometry: This will confirm the molecular weight of your product, confirming that a nitration has occurred.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Protection Acetic anhydride in glacial acetic acidEfficiently forms the acetamide, protecting the amino group from oxidation and controlling its activating effect.
Nitrating Agent Mixed acid (conc. HNO₃ in conc. H₂SO₄)Generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
Nitration Temperature 0-10 °CCrucial for controlling the exothermic reaction, minimizing oxidation, and influencing regioselectivity.
Deprotection Acid-catalyzed hydrolysis (e.g., aq. HCl)Effectively removes the acetyl protecting group to regenerate the amine.
Purification Recrystallization or Column ChromatographyEssential for separating the resulting mixture of nitro isomers.

Visualizing the Troubleshooting Workflow

A flowchart of the troubleshooting process.

References

strategies to avoid decarboxylation of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-4-methyl-2-nitrobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and utilizing this versatile, yet sensitive, molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a primary focus on preventing unwanted decarboxylation.

Understanding the Molecule: A Balancing Act of Functional Groups

This compound is a unique building block characterized by a dense arrangement of functional groups on the aromatic ring. The interplay between the ortho-nitro group, the meta-amino group, and the para-methyl group creates a specific electronic and steric environment that dictates its reactivity and stability. The strong electron-withdrawing nature of the nitro group, especially from the ortho position, significantly increases the acidity of the carboxylic acid and can make the molecule susceptible to decarboxylation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decarboxylation in this compound?

A1: The decarboxylation of this compound is primarily driven by two factors:

  • Thermal Stress: Like many nitrobenzoic acids, this compound is susceptible to thermal decarboxylation. The ortho-nitro group, due to steric and electronic effects, can lower the activation energy for the loss of carbon dioxide.

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can promote decarboxylation, although the mechanisms differ. In acidic media, protonation of the aromatic ring can facilitate the cleavage of the carboxyl group.

Q2: At what temperature should I be concerned about decarboxylation?
Q3: How do the amino and methyl substituents influence the stability of the molecule?

A3: The amino and methyl groups have opposing electronic effects that influence the molecule's stability:

  • Amino Group (-NH₂): As an electron-donating group, the amino group can increase the electron density on the aromatic ring. In the context of decarboxylation of anthranilic acid derivatives, electron-releasing substituents have been shown to accelerate the reaction.[1][2]

  • Methyl Group (-CH₃): The methyl group is a weakly electron-donating group, which can also contribute to increased electron density on the ring.

The net effect of these groups, in concert with the powerful electron-withdrawing nitro group, creates a complex electronic environment. It is the ortho-nitro group, however, that is expected to be the dominant factor in predisposing the molecule to decarboxylation.

Troubleshooting Guide: Avoiding Decarboxylation in Your Experiments

This guide provides solutions to common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of 3-methyl-2-nitroaniline. Unintentional decarboxylation due to excessive heat.Maintain reaction temperatures below 80°C whenever possible. If higher temperatures are necessary, minimize reaction time and consider using a milder solvent. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the appearance of the decarboxylated byproduct.
Degradation of starting material upon addition of strong acid or base. Acid or base-catalyzed decarboxylation.If your reaction requires acidic or basic conditions, opt for milder reagents. For example, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases. For acidic conditions, consider using a Lewis acid or a milder protic acid. Buffer the reaction medium if possible.
Product mixture shows signs of both decarboxylation and other side reactions. The reaction conditions are too harsh, promoting multiple degradation pathways.Re-evaluate the overall reaction design. Consider alternative synthetic routes that might not require the problematic conditions. Protecting group strategies for the amino or carboxylic acid functionalities could also be explored to increase stability during critical steps.
Inconsistent results between batches. Variability in the purity of the starting material or solvent quality.Ensure the use of high-purity this compound and anhydrous solvents. Trace impurities, such as water or residual acids/bases, can catalyze decomposition.

Experimental Protocols

To minimize the risk of decarboxylation, it is essential to employ carefully controlled experimental conditions. Below are example protocols for common transformations involving this compound.

Protocol 1: Amide Coupling

This protocol describes a standard amide coupling reaction using a carbodiimide activator, which is typically performed at or below room temperature.

Materials:

  • This compound

  • Amine of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Add the amine of interest (1.1 equivalents) and TEA (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DMF.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).

  • Perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, a common transformation for this class of compounds. The use of a catalyst like palladium on carbon allows for milder reaction conditions.

Materials:

  • This compound

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol.

  • Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizing Reaction Pathways

Workflow for Handling this compound

G cluster_prep Preparation and Handling cluster_reaction Reaction Conditions cluster_workup Workup and Purification start Start with high-purity This compound storage Store in a cool, dry, dark place start->storage temp Maintain low to moderate temperature (<80°C) storage->temp ph Use mild acids/bases or buffered conditions storage->ph solvent Use anhydrous solvents storage->solvent monitoring Monitor reaction closely (TLC, LC-MS) temp->monitoring decarboxylation Decarboxylation Risk temp->decarboxylation High Temp ph->monitoring ph->decarboxylation Harsh pH solvent->monitoring workup Avoid high temperatures during solvent removal monitoring->workup purification Use appropriate purification (e.g., column chromatography) workup->purification end end purification->end Desired Product

Caption: A workflow diagram illustrating key considerations to minimize decarboxylation.

Decarboxylation Pathway

G cluster_main Decarboxylation Reaction reactant This compound product 3-Methyl-2-nitroaniline reactant->product Δ or H⁺/OH⁻ co2 CO₂

Caption: The general reaction scheme for the decarboxylation of the target molecule.

References

Technical Support Center: Crystallization of 3-Amino-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Amino-4-methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The protocols and advice provided herein are grounded in established crystallographic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Crystallization Challenges

This compound, like many substituted aromatic carboxylic acids, can present several challenges during crystallization. These issues often stem from its molecular structure, which includes a carboxylic acid group, an amino group, and a nitro group, influencing its solubility, polymorphism, and impurity profile. Common problems include oiling out, formation of metastable polymorphs, and difficulty in removing structurally similar impurities. This guide will systematically address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I prevent it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to high supersaturation, where the solute concentration is far above the saturation point at a given temperature. The solute molecules aggregate into droplets instead of forming an ordered crystal lattice.[1]

Causality and Prevention:

  • High Supersaturation: This is the primary driver of oiling out. Rapid cooling or the addition of a large volume of anti-solvent can create a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal.

  • Solvent Choice: The use of a solvent in which the compound is excessively soluble can lead to oiling out upon the addition of an anti-solvent.

  • Impurities: Impurities can disrupt the crystal lattice formation, promoting the separation of an oily phase.[2]

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice, reducing the likelihood of oiling out.

  • Use a More Dilute Solution: Starting with a less concentrated solution will lower the supersaturation level upon cooling.

  • Solvent System Modification:

    • If using a single solvent, try a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • In a solvent/anti-solvent system, add the anti-solvent more slowly and with vigorous stirring to maintain a lower, more controlled level of supersaturation.

  • Seeding: Introduce a small amount of pure crystalline material (a seed crystal) to the solution as it cools. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.

  • Temperature Control: Maintain the solution temperature just below the saturation point for an extended period to encourage slow, controlled crystal growth.

Q2: I am observing different crystal morphologies (e.g., needles vs. plates) in different batches. Am I dealing with polymorphism?

A2: It is highly probable that you are observing polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3] These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. For substituted benzoic acids, conformational flexibility and intermolecular interactions can lead to the formation of different polymorphs.[4]

Key Considerations for Polymorphism:

  • Solvent: The choice of solvent can significantly influence which polymorph is favored. The solvent molecules can interact with the solute in solution, promoting the formation of specific molecular arrangements that lead to a particular crystal form.[5]

  • Cooling Rate: Rapid cooling often favors the formation of metastable (less stable) polymorphs, while slow cooling tends to yield the most stable form.[2]

  • Supersaturation: The level of supersaturation can also dictate which polymorph nucleates first.[6]

Controlling Polymorphic Outcome:

  • Consistent Solvent System: Use the same solvent or solvent mixture for all crystallization batches.

  • Controlled Cooling Profile: Implement a precise and reproducible cooling profile. A programmable cooling bath is recommended for this purpose.

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Stirring Rate: The agitation rate can influence nucleation and crystal growth, potentially affecting the polymorphic outcome. Maintain a consistent stirring speed.

Q3: My final product has a low melting point and appears discolored. How can I improve the purity?

A3: A low and broad melting point, along with discoloration, are classic indicators of impurities. The purity of your this compound can be compromised by starting materials, byproducts of the synthesis, or degradation products.[7]

Common Impurities and Removal Strategies:

Impurity TypeOriginRecommended Purification Strategy
Isomeric Byproducts Nitration of the starting material can lead to the formation of other isomers.Recrystallization is often effective. A solvent system should be chosen where the desired isomer has significantly lower solubility than the impurities at low temperatures.
Unreacted Starting Materials Incomplete reaction.Purification via column chromatography may be necessary if recrystallization is ineffective.[8]
Oxidation Byproducts The methyl group can be susceptible to oxidation.Treatment with activated charcoal during recrystallization can help remove colored oxidation byproducts.[7]
Residual Solvents Trapped solvent within the crystal lattice.Proper drying of the crystals under vacuum at an appropriate temperature is crucial.

Analytical Techniques for Purity Assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.[7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

Troubleshooting Workflows

Workflow for Resolving "Oiling Out"

G start Oiling Out Observed step1 Reduce Cooling Rate start->step1 step2 Use a More Dilute Solution step1->step2 If oiling persists step3 Modify Solvent System step2->step3 If oiling persists step4 Introduce Seed Crystals step3->step4 If oiling persists end_success Crystals Formed step4->end_success If successful end_fail Issue Persists step4->end_fail If unsuccessful G start Inconsistent Crystal Morphology Observed step1 Characterize Different Forms (PXRD, DSC, Microscopy) start->step1 step2 Systematically Vary Crystallization Conditions (Solvent, Cooling Rate, Supersaturation) step1->step2 step3 Identify Conditions for Reproducing Each Polymorph step2->step3 step4 Select Conditions for Desired Polymorph and Implement Seeding Strategy step3->step4 end_success Controlled Polymorphic Outcome step4->end_success

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-methyl-2-nitrobenzoic Acid for Industrial Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-Amino-4-methyl-2-nitrobenzoic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the scale-up of this synthesis.

I. Overview of the Synthetic Pathway

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A plausible and economically viable synthetic route starts from the readily available precursor, 3-methyl-2-nitrobenzoic acid. The overall process can be broken down into two key stages:

  • Nitration: Introduction of a second nitro group onto the aromatic ring of 3-methyl-2-nitrobenzoic acid.

  • Selective Reduction: Reduction of one of the two nitro groups to an amino group.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_conditions1 Nitrating Agent (e.g., HNO₃/H₂SO₄) cluster_conditions2 Reducing Agent (e.g., Sodium Sulfide) Start Starting Material: 3-Methyl-2-nitrobenzoic Acid Nitration Step 1: Nitration Start->Nitration Intermediate Intermediate: 3-Methyl-2,6-dinitrobenzoic Acid Nitration->Intermediate Reduction Step 2: Selective Reduction Intermediate->Reduction Product Final Product: This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What are the most critical parameters to control during the nitration step?

The nitration of 3-methyl-2-nitrobenzoic acid is a highly exothermic reaction, and temperature control is paramount to prevent over-nitration and the formation of byproducts. The slow and controlled addition of the nitrating agent is crucial. Maintaining a low temperature, typically between 0 and 10 °C, is recommended.

Q2: How can I minimize the formation of isomers during nitration?

The directing effects of the existing substituents on the aromatic ring will influence the position of the incoming nitro group. While the formation of some isomeric byproducts is likely, their amount can be minimized by optimizing the reaction temperature and the ratio of nitric acid to sulfuric acid in the nitrating mixture.

Q3: What are the best practices for the selective reduction of one nitro group?

Selective reduction of one of two nitro groups in a dinitro aromatic compound can be challenging. The choice of reducing agent and reaction conditions is critical. Common methods include the use of sodium sulfide or sodium hydrosulfide, which can selectively reduce one nitro group in the presence of another. Catalytic hydrogenation with a carefully chosen catalyst and under controlled conditions can also be employed.

Q4: My final product has low purity. What are the likely impurities and how can I remove them?

Impurities in the final product can include unreacted starting materials, the intermediate dinitro compound, and isomers formed during nitration. Purification can be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility characteristics of the product and impurities.

Q5: What are the key safety precautions for this synthesis at an industrial scale?

The use of concentrated acids and nitrating agents poses significant safety risks.[1][2][3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. The reaction should be carried out in a well-ventilated area, and emergency eyewash stations and safety showers must be readily accessible. The reduction step may involve flammable solvents or catalysts and requires strict adherence to fire safety protocols.

III. Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the synthesis.

Problem Potential Cause Troubleshooting Steps
Low yield in the nitration step - Incomplete reaction due to insufficient nitrating agent or low temperature.- Loss of product during workup.- Ensure the correct stoichiometry of the nitrating agent.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Optimize the extraction and isolation procedures to minimize product loss.
Formation of excessive byproducts during nitration - Reaction temperature is too high, leading to over-nitration or side reactions.- Incorrect ratio of nitric to sulfuric acid.- Maintain strict temperature control throughout the addition of the nitrating agent.- Experiment with different ratios of the nitrating mixture to improve selectivity.
Incomplete or non-selective reduction - Incorrect choice or amount of reducing agent.- In-optimal reaction temperature or time.- Screen different reducing agents to find one with the desired selectivity.- Carefully control the stoichiometry of the reducing agent.- Optimize the reaction temperature and monitor the reaction progress to determine the optimal reaction time.
Difficulty in isolating the final product - Product may be too soluble in the reaction mixture or workup solvents.- Formation of emulsions during extraction.- Adjust the pH of the aqueous phase to precipitate the product.- Use a different solvent system for extraction.- Employ techniques like centrifugation to break emulsions.
Final product fails to meet purity specifications - Inefficient removal of impurities during purification.- Co-precipitation of impurities with the product.- Optimize the recrystallization process by trying different solvents or solvent mixtures.- Consider a multi-step purification process, such as a combination of recrystallization and column chromatography for very high purity requirements.

IV. Detailed Experimental Protocols

The following are generalized, step-by-step methodologies for the key stages of the synthesis. These should be optimized for specific equipment and scale.

Protocol 1: Nitration of 3-Methyl-2-nitrobenzoic Acid
  • Preparation: In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C.

  • Addition of Starting Material: Slowly add 3-methyl-2-nitrobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methyl-2-nitrobenzoic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the crude 3-methyl-2,6-dinitrobenzoic acid.

  • Isolation: Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Protocol 2: Selective Reduction to this compound
  • Preparation: In a reactor, dissolve the crude 3-methyl-2,6-dinitrobenzoic acid in a suitable solvent (e.g., aqueous ammonia).

  • Addition of Reducing Agent: Prepare a solution of the selective reducing agent (e.g., sodium sulfide) and add it slowly to the solution of the dinitro compound. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the progress of the selective reduction by TLC or HPLC, looking for the disappearance of the starting material and the appearance of the desired product.

  • Workup: Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Isolation and Purification: Filter the crude product, wash with cold water, and then recrystallize from an appropriate solvent to achieve the desired purity.

V. Safety and Handling

The industrial synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

Substance Hazards Recommended Handling Precautions
Concentrated Sulfuric Acid Corrosive, causes severe skin burns and eye damage.Wear appropriate PPE, including acid-resistant gloves, apron, and face shield. Always add acid to water, never the other way around.
Concentrated Nitric Acid Oxidizer, corrosive, causes severe skin burns and eye damage.Handle in a well-ventilated area, away from flammable materials. Wear appropriate PPE.
Nitrating Mixture Highly corrosive and reactive.Prepare and use with extreme caution, ensuring adequate cooling and slow addition.
Sodium Sulfide Corrosive, can release toxic hydrogen sulfide gas upon contact with acids.Handle in a well-ventilated area. Avoid contact with acids.
Organic Solvents Flammable, may be toxic.Use in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge.

VI. References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-2-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Loba Chemie. (2015). Material Safety Data Sheet: 3-NITROBENZOIC ACID FOR SYNTHESIS. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Validation of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for the validation of 3-Amino-4-methyl-2-nitrobenzoic acid, a key building block in the synthesis of various organic compounds. While specific validation data for this exact molecule is not extensively published, this guide establishes a robust framework by drawing upon established methodologies for structurally similar aromatic and nitroaromatic compounds, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

The validation process ensures that an analytical procedure is fit for its intended purpose, providing documented evidence of its reliability.[8][9] For a compound like this compound, this involves confirming its identity, quantifying its purity, and detecting any potential impurities.

Foundational Strategy: Method Selection and Validation Workflow

The selection of an analytical technique is governed by the specific objective, whether it's for identification, impurity testing, or quantitative assay. A logical workflow ensures all facets of the analytical procedure are robustly validated.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: ICH Q2(R1) Validation cluster_output Phase 3: Finalization Start Define Analytical Goal (Assay, Impurity, ID) Method_Dev Develop Method (e.g., HPLC, GC, UV-Vis) Start->Method_Dev Select Appropriate Technique Specificity Specificity / Selectivity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Final Validated Method Robustness->Validated_Method

Caption: A generalized workflow for analytical method validation, from initial goal definition to the final validated procedure, guided by ICH Q2(R1) principles.

Comparative Analysis of Key Analytical Techniques

The primary techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods. Each offers distinct advantages and is suited for different validation purposes.

Technique Primary Application Strengths Limitations Relevance to Target Molecule
HPLC (UV-Vis Detection) Assay (Quantitation), Impurity ProfilingHigh resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[10][11]Requires soluble samples; mobile phase can be complex.Excellent. Ideal for separating the parent compound from isomers (e.g., 3-methyl-4-nitrobenzoic acid) and related impurities.
Gas Chromatography (GC-FID/MS) Impurity testing for volatile compounds, Residual SolventsExcellent for separating volatile and semi-volatile compounds. High sensitivity.Requires derivatization for non-volatile compounds; high temperatures can degrade labile molecules.Situational. Useful for detecting volatile organic impurities from the synthesis process but not for the primary assay of the non-volatile acid.
UV-Vis Spectroscopy Identification, Quantitation (in simple matrices)Simple, rapid, and cost-effective. Good for quantitative analysis of a known chromophore.Low specificity; susceptible to interference from other absorbing species.Good for preliminary ID and simple assays. The nitro and amino groups provide strong UV absorbance.
Infrared (IR) Spectroscopy IdentificationProvides a unique "fingerprint" of the molecule, confirming the presence of key functional groups (e.g., -COOH, -NO₂, -NH₂).Not a quantitative technique; complex spectra can be difficult to interpret fully.Essential for Identification. Confirms the molecular structure and functional groups.
NMR Spectroscopy Structural Elucidation, IdentificationProvides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.Lower sensitivity than other methods; requires higher sample concentrations and expensive instrumentation.Crucial for definitive structural confirmation and characterization of reference standards.
Mass Spectrometry (MS) Identification, Structural ElucidationHighly sensitive, provides molecular weight and fragmentation data for structural confirmation.Can be destructive; complex matrices can cause ion suppression.Excellent for confirmation. Often coupled with HPLC (LC-MS) for high-specificity analysis.

Detailed Experimental Protocols & Validation Parameters

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is the cornerstone technique for quantifying this compound and its potential impurities. A validated reversed-phase HPLC (RP-HPLC) method provides the necessary specificity, linearity, accuracy, and precision.[12]

Causality Behind Experimental Choices:

  • Column: A C18 or a Phenyl-Hexyl column is chosen. C18 columns are a robust starting point for many reversed-phase separations.[11] A Phenyl-Hexyl phase can offer alternative selectivity for aromatic and nitroaromatic compounds due to π-π interactions.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the carboxylic acid and amino groups to ensure consistent retention and peak shape. A gradient elution is often preferred to separate impurities with a wide range of polarities.[13]

  • Detection: UV detection is ideal due to the strong chromophores (nitro and amino groups on the benzene ring). Detection at a wavelength of maximum absorbance (λmax), likely around 254 nm or determined by a photodiode array (PDA) detector, ensures high sensitivity.[10]

Experimental Protocol: RP-HPLC Method

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Validation Parameters (as per ICH Q2(R1)) [4][6][7]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with potential impurities (e.g., starting materials, isomers). The method is specific if the peak for this compound is well-resolved from all other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is particularly important for impurity analysis.[14]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

Spectroscopic Methods for Identification

Spectroscopic techniques are essential for confirming the identity of the material.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity.

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: Confirm the presence of characteristic peaks:

    • ~3400-3300 cm⁻¹ (N-H stretching of the amine)

    • ~3000-2500 cm⁻¹ (broad O-H stretching of the carboxylic acid)

    • ~1700 cm⁻¹ (C=O stretching of the carboxylic acid)

    • ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group)

HPLC_vs_Spectroscopy cluster_hplc HPLC (Quantitative) cluster_spectroscopy Spectroscopy (Qualitative/ID) HPLC HPLC Method Assay Assay (Purity) HPLC->Assay Impurities Impurity Profiling HPLC->Impurities Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Spectroscopy Spectroscopic Methods FTIR FTIR Spectroscopy->FTIR NMR NMR Spectroscopy->NMR MS Mass Spec Spectroscopy->MS Func_Groups Functional Groups FTIR->Func_Groups Identity Structural Identity NMR->Identity Mol_Weight Molecular Weight MS->Mol_Weight Validation_Goal Validation Goal Validation_Goal->HPLC Quantitation Validation_Goal->Spectroscopy Identification

Caption: Comparison of HPLC for quantitative analysis versus spectroscopic techniques for qualitative identification in method validation.

Conclusion and Recommendations

A multi-faceted approach is essential for the comprehensive validation of this compound.

  • Primary Recommended Technique: A validated RP-HPLC method with UV detection is the most powerful and versatile technique for both assay (purity) and impurity determination. Its high resolving power is critical for separating structurally similar isomers.

  • Essential for Identification: FTIR spectroscopy should be used as a rapid and definitive identity test to confirm the presence of key functional groups. For ultimate structural confirmation, especially for a reference standard, NMR spectroscopy is indispensable.

  • Complementary Techniques: LC-MS can be invaluable for identifying unknown impurities by providing both retention time data and mass information.

By integrating these techniques and adhering to the validation parameters outlined in the ICH Q2(R1) guidelines, researchers can ensure the generation of accurate, reliable, and defensible analytical data for this compound, thereby upholding the scientific integrity required in research and drug development.[3][8]

References

A Comparative Analysis of 3-Amino-4-methyl-2-nitrobenzoic Acid: A Guide for Synthetic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the nuanced structural variations of aromatic carboxylic acids provide a fertile ground for the development of novel therapeutics and functional materials. This guide offers an in-depth comparative analysis of 3-Amino-4-methyl-2-nitrobenzoic acid, a molecule with significant potential, against its structural analogs. By examining the interplay of its substituent groups—amino, methyl, and nitro—we can elucidate its unique chemical personality and predict its utility in various applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-property relationships of substituted benzoic acids.

The Architectural Significance of Substituent Placement

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its carboxylic acid group serving as a critical anchor for interactions with biological targets.[1] The identity and placement of substituents on the aromatic ring dramatically alter the molecule's electronic landscape, lipophilicity, and steric profile, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[1] In this compound, the ortho-nitro group, meta-amino group, and para-methyl group relative to the carboxylic acid create a unique electronic and steric environment.

To appreciate the distinct characteristics of our target molecule, we will compare it with key structural relatives: the isomers of nitrobenzoic acid and aminobenzoic acid, as well as methylated benzoic acid derivatives.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule, such as its acidity (pKa), melting point, and solubility, are fundamental parameters that influence its behavior in both chemical reactions and biological systems. The table below summarizes the experimental data for well-characterized analogs and provides projected values for this compound based on established structure-property relationships.

CompoundIsomer PositionpKa ValueMelting Point (°C)Water Solubility
2-Nitrobenzoic AcidOrtho2.17[2][3]146-148[4]7.8 g/L[4]
3-Nitrobenzoic AcidMeta3.45[2][3]139-141[4]2.4 g/L (at 15 °C)[4]
4-Nitrobenzoic AcidPara3.44[2][3]237-240[4]< 0.1 g/100 mL (at 26 °C)[4]
3-Aminobenzoic AcidMeta4.79174-1785.9 g/L
4-Methylbenzoic AcidPara4.37180-1820.3 g/L
This compound -Projected: ~3.5-4.5 Data not readily available Data not readily available

Analysis of Acidity Trends:

The acidity of benzoic acid derivatives is significantly influenced by the electronic effects of their substituents. The nitro group is a strong electron-withdrawing group, which stabilizes the carboxylate anion and increases acidity (lowers pKa).[5] This effect is most pronounced in the ortho and para positions due to resonance stabilization.[3][5] Conversely, the amino group is an electron-donating group, which destabilizes the carboxylate anion and decreases acidity (raises pKa). The methyl group is a weak electron-donating group.

For this compound, the strong electron-withdrawing effect of the ortho-nitro group is expected to be the dominant factor, leading to a lower pKa compared to benzoic acid (pKa ≈ 4.2). However, the electron-donating effects of the meta-amino and para-methyl groups will likely counteract this to some extent. Therefore, we project a pKa value in the range of 3.5 to 4.5.

Synthesis Strategies: Building the Core Scaffold

The synthesis of substituted benzoic acids often involves multi-step pathways. A plausible synthetic route to this compound can be devised based on established organic chemistry principles, such as the reduction of a nitro group. A potential precursor is 3-Methyl-4-nitrobenzoic acid, which can be synthesized via oxidation of 2,4-dimethylnitrobenzene.[6] The subsequent selective reduction of one nitro group in a dinitro precursor would be a key challenge.

Below is a generalized experimental protocol for the reduction of a nitro group, a common step in the synthesis of amino-substituted benzoic acids.[7]

Experimental Protocol: Reduction of a Nitroaromatic Compound

Principle: The nitro group is reduced to an amino group using a reducing agent, such as iron powder in the presence of an acid.[8]

Materials and Equipment:

  • Nitro-substituted benzoic acid

  • Iron powder

  • Ammonium chloride

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • Activated carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitro-substituted benzoic acid and a suitable solvent (e.g., water or ethanol).[8]

  • Add iron powder and a catalytic amount of ammonium chloride and concentrated hydrochloric acid.[8]

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add sodium carbonate to neutralize the acid and precipitate iron salts.[8]

  • Add activated carbon to decolorize the solution.[8]

  • Filter the hot mixture through a Buchner funnel to remove the iron salts and activated carbon.

  • Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the amino-substituted benzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Synthesis_Workflow Start 3-Methyl-4-nitrobenzoic acid Step1 Reduction (e.g., Fe/HCl) Start->Step1 Product 4-Amino-3-methylbenzoic acid Step1->Product

Caption: A generalized workflow for the synthesis of an aminobenzoic acid derivative via nitro group reduction.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of organic compounds. The distinct functional groups of this compound will give rise to a characteristic spectral fingerprint.

A comparative analysis of the IR spectra of nitrobenzoic acid isomers reveals characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro groups (N-O asymmetric and symmetric stretching).[9] For our target molecule, we would expect to see additional characteristic peaks for the N-H stretching of the amino group.

Functional GroupVibrational ModeExpected IR Absorption (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500
N-H (Amino)Stretching~3500-3300
C-H (Aromatic)Stretching~3100-3000
C=O (Carboxylic Acid)Stretching~1700
C=C (Aromatic)Stretching~1600-1450
N-O (Nitro Group)Asymmetric Stretching~1530
N-O (Nitro Group)Symmetric Stretching~1350

Structure-Activity Relationships (SAR): Implications for Drug Discovery

The arrangement of substituents in this compound has profound implications for its potential biological activity. The benzoic acid core is a common pharmacophore in many bioactive compounds.[1]

  • Amino Group: The presence of an amino group can introduce hydrogen bonding capabilities and can be a key site for metabolic transformations. Its position can influence the overall basicity of the molecule.

  • Nitro Group: Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[5] The strong electron-withdrawing nature of the nitro group can also enhance the acidity of the carboxylic acid, potentially influencing its interaction with biological targets.

  • Methyl Group: The methyl group can contribute to the lipophilicity of the molecule, which can affect its ability to cross cell membranes.[1] It can also introduce steric bulk, which may influence binding selectivity to a target protein.

SAR_Logic cluster_substituents Substituents cluster_properties Physicochemical & Biological Properties Molecule This compound Amino Amino Group (-NH2) Molecule->Amino Nitro Nitro Group (-NO2) Molecule->Nitro Methyl Methyl Group (-CH3) Molecule->Methyl Electronic Electronic Effects Amino->Electronic H_Bonding Hydrogen Bonding Amino->H_Bonding Nitro->Electronic Steric Steric Hindrance Methyl->Steric Lipophilicity Lipophilicity Methyl->Lipophilicity Bioactivity Biological Activity Electronic->Bioactivity Steric->Bioactivity Lipophilicity->Bioactivity H_Bonding->Bioactivity

Caption: The relationship between substituents and the potential biological activity of this compound.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of this compound by contextualizing it within a family of structurally related compounds. While experimental data for this specific molecule is sparse, by leveraging the known properties of its analogs, we can make informed predictions about its physicochemical characteristics and potential for various applications. The unique combination of electron-donating and electron-withdrawing groups on the benzoic acid scaffold makes it a compelling candidate for further investigation in medicinal chemistry and materials science. Future research should focus on the development of efficient synthetic routes and the thorough experimental characterization of its properties to unlock its full potential.

References

biological activity of derivatives of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Amino-4-methyl-2-nitrobenzoic Acid Derivatives

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the search for novel pharmacophores that can be readily modified to target a range of biological activities is a paramount objective. The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This molecule is endowed with functional groups that are pivotal to its chemical reactivity and biological interactions. The nitro group (NO₂), a potent electron-withdrawing group, is a well-established pharmacophore in a multitude of bioactive compounds, contributing to antimicrobial, anticancer, and anti-inflammatory effects, often through redox-mediated mechanisms.[1][2] The presence of the amino (NH₂) and carboxylic acid (COOH) groups provides convenient handles for synthetic modification, allowing for the creation of diverse libraries of derivatives.

This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound. As a Senior Application Scientist, the focus will be not just on the results, but on the underlying scientific rationale for derivatization, the experimental validation of biological activity, and the structure-activity relationships (SAR) that guide future drug design.

Synthetic Strategies for Derivatization

The structural versatility of this compound allows for a variety of synthetic modifications. The primary sites for derivatization are the amino and carboxylic acid groups. Common strategies include the formation of amides, esters, Schiff bases, and heterocyclic ring systems. These modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influences its pharmacokinetic properties and interaction with biological targets.

For instance, the reaction of the carboxylic acid group with alcohols can yield ester derivatives, while reaction with amines produces amides. The amino group can be acylated or reacted with aldehydes and ketones to form Schiff bases, which are themselves versatile intermediates for synthesizing other heterocyclic compounds.

Synthetic_Derivatization_Workflow cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Resulting Derivatives Core 3-Amino-4-methyl- 2-nitrobenzoic acid Esterification Esterification (with Alcohols) Core->Esterification -COOH group Amidation Amidation (with Amines) Core->Amidation -COOH group SchiffBase Schiff Base Formation (with Aldehydes/Ketones) Core->SchiffBase -NH2 group Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides SchiffBases Schiff Base Derivatives SchiffBase->SchiffBases

Caption: General workflow for the synthesis of derivatives from the core scaffold.

Comparative Analysis of Biological Activities

The derivatization of this compound has led to compounds with a spectrum of biological activities. Below, we compare their performance in key therapeutic areas based on available experimental data.

Antimicrobial Activity

Nitroaromatic compounds have long been recognized for their antimicrobial properties.[1] Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA and proteins.[2]

While specific data on derivatives of this compound is limited in the provided search results, we can infer potential from studies on structurally related nitrobenzoic acid and aminobenzoic acid derivatives. For example, new series of amino/nitro-substituted 3-arylcoumarins have been synthesized and evaluated for antibacterial activity, with some compounds showing efficacy against Staphylococcus aureus comparable to standard antibiotics like ampicillin.[3] Similarly, 4-nitrobenzamide derivatives have been synthesized and shown to possess potential as antimicrobial agents.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The addition of alkyl or aryl groups can increase lipophilicity, potentially enhancing membrane permeability and antimicrobial activity.

  • Electronic Effects: The position and nature of substituents on the aromatic ring can influence the reduction potential of the nitro group, which is critical for its activation.

  • Steric Factors: The size and shape of the derivatives can affect their ability to bind to target enzymes or cellular structures.

Derivative Class Target Organism Activity Metric (e.g., MIC) Reference Compound Source
Amino/nitro substituted 3-arylcoumarinsS. aureusInhibition zone: 14-32 mmAmpicillin (32 mm)[3]
4-Nitrobenzamide DerivativesVarious BacteriaQualitative activity reportedStandard antibiotics[4]
3-Methyl-4-nitrobenzoate AnalogsC. guilliermondiiMIC: 31-39 µM-[5]

Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Nitro-containing compounds have shown promise as antineoplastic agents, partly due to their ability to induce oxidative stress in cancer cells.[1] Furthermore, the core aminobenzoic acid structure is a scaffold found in various anticancer agents.

A study on 4-methyl-3-nitrobenzoic acid (a closely related isomer) revealed its potent ability to inhibit cancer cell migration in non-small cell lung cancer lines.[6] This effect was linked to the impairment of EGF-induced chemotaxis and actin polymerization, suggesting a potential role as an antimetastasis drug.[6] Additionally, copper(II) complexes of 4-chloro-3-nitrobenzoic acid have demonstrated significant antiproliferative effects against human cancer cell lines, with one complex showing greater efficacy than cisplatin.[7] These complexes were found to induce apoptosis by regulating the Bcl-2 protein family.[7]

Structure-Activity Relationship (SAR) Insights:

  • Metal Complexation: Coordination of the benzoic acid derivative to a metal center, such as copper(II), can significantly enhance anticancer activity.[7]

  • Inhibition of Cell Migration: The core structure of methyl-nitrobenzoic acid appears to be effective in targeting pathways involved in cell motility and metastasis.[6]

  • Induction of Apoptosis: The presence of the nitro group can contribute to the generation of reactive oxygen species, a common mechanism for inducing apoptosis in cancer cells.

Derivative/Compound Cancer Cell Line Activity Metric (IC50) Key Finding Source
4-methyl-3-nitrobenzoic acidNSCLCNot specifiedInhibits cell migration and chemotaxis[6]
Copper(II) complex of 4-chloro-3-nitrobenzoic acidHepG2Lower than CisplatinInduces G0/G1 cell cycle arrest and apoptosis[7]
Thieno[2,3-d]pyrimidine derivativesMCF7 (Breast Cancer)22.12 - 37.78 µMHigher activity than Doxorubicin (IC50 30.40 µM)[8]

Table 2: Comparative Anticancer Activity of Nitrobenzoic Acid Derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. A major strategy in developing anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators.

A study on a nitrooxy derivative, 4-((nitrooxy)methyl)-3-nitrobenzoic acid, demonstrated significant antinociceptive and anti-inflammatory activities in mice.[9] Its mechanism was associated with the release of nitric oxide (NO), which has complex roles in inflammation, and a reduction in neutrophil recruitment and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9] While not direct derivatives of the topic compound, studies on other benzoic acid derivatives, such as those of naproxen, show that creating amide or thiourea derivatives can lead to potent anti-inflammatory agents, some with dual COX/LOX inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights:

  • NO-Donating Moiety: The incorporation of a nitrooxy group can confer anti-inflammatory properties through the release of nitric oxide.[9]

  • Dual COX/LOX Inhibition: Modification of the carboxylic acid group into amides or other functional groups can lead to compounds that inhibit multiple inflammatory pathways.[10]

  • Cytokine Modulation: The anti-inflammatory effect can be mediated by reducing the production of key pro-inflammatory cytokines.[9]

Derivative Assay/Model Activity Metric (IC50 or % Inhibition) Mechanism Source
4-((nitrooxy)methyl)-3-nitrobenzoic acidCarrageenan-induced paw edema (mice)Significant reduction in edemaNO release, reduced cytokines (IL-1β, TNF-α)[9]
Naproxen thiourea derivatives5-LOX InhibitionIC50 = 0.30 µM (for compound 4)Potent 5-LOX inhibition[10]
Phenylbutanal carboxylic acid analoguesCOX-2 InhibitionIC50 = 0.18 µM (for compound FM12)Potent COX-2 inhibition[11]

Table 3: Comparative Anti-inflammatory Activity of Related Benzoic Acid Derivatives.

Experimental Protocols: A Foundation for Validation

The trustworthiness of comparative data hinges on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the biological activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength.

MTT_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Reaction & Measurement step1 1. Seed cancer cells in a 96-well plate and incubate for 24 hours. step2 2. Treat cells with various concentrations of the derivative compound. step1->step2 step3 3. Incubate for 48-72 hours. step2->step3 step4 4. Add MTT solution to each well and incubate for 4 hours. step3->step4 step5 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 6. Measure absorbance at ~570 nm using a plate reader. step5->step6

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Anti-inflammatory (COX Enzyme Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Principle: The assay quantifies the production of prostaglandin E₂ (PGE₂), a major product of the COX pathway, from the substrate arachidonic acid. The inhibition of PGE₂ production in the presence of the test compound relative to a control is measured, typically using an ELISA kit.

COX_Inhibition_Assay cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Quantification step1 1. Prepare reaction buffer containing heme and either COX-1 or COX-2 enzyme. step2 2. Add test compound or vehicle control to the wells. step1->step2 step3 3. Initiate the reaction by adding arachidonic acid substrate. step2->step3 step4 4. Incubate for a defined period (e.g., 10 minutes) at 37°C. step3->step4 step5 5. Stop the reaction. step4->step5 step6 6. Quantify the amount of PGE₂ produced using a competitive ELISA kit. step5->step6

Caption: Workflow for determining COX-1/COX-2 enzyme inhibition.

Conclusion and Future Directions

The derivatives of this compound represent a versatile chemical scaffold with demonstrated potential across several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The comparative analysis reveals that strategic modifications of the core structure can lead to potent and selective bioactive agents.

  • Promising Leads: Metal complexes of nitrobenzoic acids show significant promise as anticancer agents, in some cases outperforming established drugs like cisplatin.[7] Furthermore, the core methyl-nitrobenzoic acid structure is a validated inhibitor of cancer cell migration.[6] For anti-inflammatory applications, the incorporation of NO-donating moieties is a promising strategy.[9]

  • Future Research: Future work should focus on synthesizing and screening a broader library of derivatives to establish more definitive structure-activity relationships. Investigating the precise molecular targets and signaling pathways affected by the most active compounds will be crucial for their further development. Additionally, exploring synergistic combinations of these derivatives with existing drugs could open new avenues for combination therapies. The continued exploration of this scaffold holds considerable promise for the discovery of next-generation therapeutic agents.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in various synthetic pathways, including the manufacturing of pharmaceuticals and specialty chemicals.[1][2] Its purity and concentration are critical parameters that demand accurate and reliable analytical methods for monitoring and control. This guide provides an in-depth comparison of two powerful analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind methodological choices, ensuring that the described methods are not only robust but also scientifically sound. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your specific analytical challenge.

Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a cornerstone technique in analytical chemistry, prized for its robustness, precision, and cost-effectiveness. It is exceptionally well-suited for the quantitative analysis of analytes like this compound, which possesses strong ultraviolet chromophores within its structure.

Principle of Separation: Reversed-Phase Chromatography

The most prevalent separation strategy for a molecule of this nature is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] In this mode, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase is polar. This compound, being a moderately non-polar molecule, interacts with the non-polar stationary phase. Its retention time is modulated by the composition of the mobile phase; a higher proportion of organic solvent reduces retention, while a more aqueous mobile phase increases it.[3]

A critical factor for this analyte is the control of its ionization state via the mobile phase pH.[4] The molecule contains both a weakly acidic carboxylic acid group and a weakly basic amino group. By acidifying the mobile phase to a pH between 2 and 4, we achieve two important goals:

  • Suppression of Analyte Ionization: The carboxylic acid group becomes fully protonated (neutral), increasing its hydrophobicity and ensuring consistent, predictable retention on the C18 stationary phase.

  • Suppression of Silanol Ionization: Silica-based columns have residual silanol groups (Si-OH) that can become negatively charged at higher pH values, leading to undesirable ionic interactions with the analyte and causing peak tailing. A low pH neutralizes these groups, resulting in improved peak symmetry.[4]

Detailed Experimental Protocol: HPLC-UV

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[5]

2. Chromatographic Conditions: The following conditions serve as a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Agilent 1100/1200 Series or equivalent with UV/PDA DetectorStandard, reliable instrumentation for routine analysis.
Stationary Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)Industry-standard for reversed-phase; provides excellent retention and separation for aromatic compounds.[5]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)Acetonitrile offers good selectivity for aromatic compounds.[4] Phosphoric acid provides a stable, low pH to ensure good peak shape.[3][5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 25 °CAmbient temperature is often sufficient; controlling it ensures run-to-run retention time stability.
Detection UV at 230 nmThis wavelength provides a strong absorbance signal for the analyte based on its chemical structure. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

3. Method Validation: The analytical method must be validated according to ICH guidelines (Q2) to ensure its suitability for the intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A minimum of five concentration levels, with a correlation coefficient (r²) ≥0.995.[7]

  • Accuracy & Precision: Assessed at multiple levels (e.g., 80%, 100%, 120% of the target concentration) with acceptance criteria typically within ±2% for accuracy and <2% RSD for precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[6]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weighing & Dissolution B Dilution A->B C Filtration (0.45 µm) B->C D Autosampler Injection C->D F C18 Column (Separation) D->F E HPLC Pump (Mobile Phase Delivery) E->D G UV/PDA Detector F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Reporting I->J LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Weighing & Dissolution (LC-MS Grade Solvents) B Serial Dilution A->B C Filtration (0.22 µm) B->C D UPLC System (Separation) C->D E ESI Source (Ionization) D->E F Q1: Precursor Ion Selection E->F G q2: Collision Cell (Fragmentation) F->G H Q3: Product Ion Selection G->H I Detector H->I J MRM Chromatogram I->J K Peak Integration & Quantification J->K L Reporting K->L

References

comparing the efficacy of different synthetic routes to 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methyl-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring an amino, a methyl, and a nitro group on the benzoic acid core, makes it a key intermediate for the construction of complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical research community.

This guide provides an in-depth comparison of the most viable synthetic pathways to this compound. We will delve into the mechanistic details, experimental protocols, and a critical evaluation of the advantages and disadvantages of each route, supported by experimental data where available. Our aim is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, purity, cost, safety, and scalability.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes have been identified and will be critically evaluated:

  • Route 1: Synthesis starting from 2,4-Dinitrotoluene

  • Route 2: Synthesis starting from 3-Amino-4-methylbenzoic acid

Below, we explore the intricacies of each pathway.

Route 1: A Multi-step Synthesis from 2,4-Dinitrotoluene

This synthetic approach utilizes the readily available and inexpensive starting material, 2,4-dinitrotoluene. The overall strategy involves a sequence of selective reduction and oxidation steps to introduce the required functional groups.

Reaction Scheme

Route_1 A 2,4-Dinitrotoluene B 2-Methyl-5-nitroaniline A->B Selective Reduction (e.g., Na2S) C This compound B->C Oxidation of Methyl Group & Reduction of Nitro Group (Complex transformation)

Caption: Synthetic workflow starting from 2,4-Dinitrotoluene.

Mechanistic Insights and Experimental Considerations

Step 1: Selective Reduction of the 4-Nitro Group

The key to the initial step is the selective reduction of one of the two nitro groups in 2,4-dinitrotoluene. The 4-nitro group can be preferentially reduced over the 2-nitro group under alkaline conditions using reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S). This regioselectivity is attributed to the hyperconjugation effect of the methyl group, which increases the electron density at the para position, making the 4-nitro group more susceptible to reduction in an alkaline medium[1]. In contrast, reduction under acidic conditions, for instance with stannous chloride (SnCl₂) in hydrochloric acid (HCl), tends to favor the reduction of the 2-nitro group[1].

Experimental Protocol: Selective Reduction with Sodium Sulfide

A solution of sodium sulfide is typically prepared by dissolving sulfur in an aqueous solution of sodium hydroxide. The 2,4-dinitrotoluene is then treated with this solution at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 2-methyl-5-nitroaniline, can be isolated by extraction.

Step 2: Oxidation of the Methyl Group and Reduction of the Remaining Nitro Group

This transformation represents the most significant challenge in this synthetic route. The oxidation of the methyl group to a carboxylic acid in the presence of both an amino and a nitro group is a complex task. Strong oxidizing agents could potentially lead to the degradation of the aromatic ring or unwanted side reactions with the amino group.

One potential strategy involves the protection of the amino group, for example, through acetylation, prior to the oxidation of the methyl group. Following the oxidation, the protecting group would need to be removed, and the remaining nitro group reduced to an amine. However, finding a selective oxidizing agent that is compatible with the nitro group and the protected amino group is not straightforward. The electron-withdrawing nature of the nitro group deactivates the ring, making the oxidation of the adjacent methyl group more difficult[2].

Due to the inherent difficulties and lack of established, high-yielding protocols for this specific transformation, this route is often considered less practical for the efficient synthesis of this compound.

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
Inexpensive and readily available starting material.The selective oxidation of the methyl group in the presence of other functional groups is a major challenge with potentially low yields.
The initial selective reduction is well-established.The overall route is multi-stepped and may require protection/deprotection strategies, reducing overall efficiency.
Lack of well-documented, high-yielding experimental procedures for the key oxidation step.

Route 2: Regioselective Nitration of 3-Amino-4-methylbenzoic acid

This route commences with a commercially available starting material that already possesses the desired amino and methyl groups in the correct relative positions. The key step is the regioselective introduction of the nitro group at the 2-position.

Reaction Scheme

Route_2 A 3-Amino-4-methylbenzoic acid B 3-Acetylamino-4-methylbenzoic acid A->B Acetylation (Protection) C 3-Acetylamino-4-methyl-2-nitrobenzoic acid B->C Nitration (HNO3/H2SO4) D This compound C->D Hydrolysis (Deprotection)

Caption: Synthetic workflow starting from 3-Amino-4-methylbenzoic acid.

Mechanistic Insights and Experimental Considerations

Step 1: Protection of the Amino Group

Direct nitration of 3-Amino-4-methylbenzoic acid is not advisable. The powerful activating and ortho-, para-directing effect of the amino group, coupled with its basicity, can lead to a mixture of products and potential oxidation or tar formation in the presence of strong nitrating agents. To circumvent these issues, the amino group is first protected. A common and effective method is acetylation with acetic anhydride to form the corresponding acetamide, 3-acetylamino-4-methylbenzoic acid[3][4]. The acetyl group moderates the activating effect of the amino group and directs the incoming electrophile to the ortho and para positions.

Step 2: Regioselective Nitration

With the amino group protected as an acetamide, the directing effects of the substituents align favorably for the desired nitration at the 2-position. The acetylamino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The 2-position is ortho to the activating acetylamino group and meta to the deactivating carboxylic acid group, making it the most likely site for electrophilic aromatic substitution by the nitronium ion (NO₂⁺) generated from a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 3-Acetylamino-4-methylbenzoic acid

3-Acetylamino-4-methylbenzoic acid is dissolved in concentrated sulfuric acid and cooled to a low temperature (typically 0-5 °C). A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature to control the exothermic reaction and prevent side product formation. After the addition is complete, the reaction mixture is stirred for a period before being poured onto ice to precipitate the product, 3-acetylamino-4-methyl-2-nitrobenzoic acid.

Step 3: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group. This is typically achieved by acid- or base-catalyzed hydrolysis. Heating the 3-acetylamino-4-methyl-2-nitrobenzoic acid in an aqueous acidic or basic solution will cleave the amide bond, yielding the final product, this compound.

Advantages and Disadvantages of Route 2
AdvantagesDisadvantages
The starting material is commercially available, though potentially more expensive than 2,4-dinitrotoluene.Requires protection and deprotection steps, adding to the overall step count.
The regioselectivity of the nitration step is well-controlled by the directing effects of the substituents.
The protection and deprotection steps are standard and generally high-yielding transformations.

Data Summary and Comparison

ParameterRoute 1 (from 2,4-Dinitrotoluene)Route 2 (from 3-Amino-4-methylbenzoic acid)
Starting Material 2,4-Dinitrotoluene (inexpensive, readily available)3-Amino-4-methylbenzoic acid (commercially available, more expensive)
Number of Steps 3-4 (including potential protection/deprotection)3
Key Challenge Selective oxidation of the methyl group without affecting other functional groups.Ensuring complete and regioselective nitration and efficient deprotection.
Overall Yield Likely to be low due to the challenging oxidation step.Potentially higher and more reliable due to well-established reaction types.
Purification May be complex due to potential side products from the oxidation step.Generally straightforward, involving crystallization of intermediates and the final product.
Safety Considerations Use of flammable and toxic solvents and reagents. Handling of dinitroaromatic compounds.Use of strong acids (nitric and sulfuric acid) requires careful handling and temperature control.
Scalability The challenging oxidation step may hinder scalability.The reactions involved are generally scalable with appropriate engineering controls.

Conclusion and Recommendation

Based on the analysis of the two primary synthetic routes, Route 2, starting from 3-Amino-4-methylbenzoic acid, emerges as the more efficacious and reliable pathway for the synthesis of this compound. While it involves protection and deprotection steps, the high degree of regioselectivity in the key nitration step, guided by the concerted directing effects of the existing substituents, makes it a more predictable and likely higher-yielding approach. The reactions involved are standard transformations in organic synthesis, lending themselves well to laboratory-scale preparation and potential scale-up.

Route 1, although starting from a cheaper raw material, is hampered by the significant challenge of selectively oxidizing the methyl group in a complex, multi-functionalized aromatic ring. The lack of well-defined, high-yielding protocols for this crucial step makes this route less attractive for practical synthesis.

For researchers and drug development professionals seeking a dependable and efficient method to obtain this compound, the protection-nitration-deprotection sequence outlined in Route 2 is the recommended strategy.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Amino-4-methyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 3-Amino-4-methyl-2-nitrobenzoic acid. This novel method is critically evaluated against a traditional UV-Visible Spectrophotometric method, highlighting the advancements in accuracy, sensitivity, and specificity. The experimental data and validation protocols are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction: The Need for a Robust Analytical Method

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is paramount in a Good Manufacturing Practice (GMP) environment.[5]

Traditionally, simple methods like UV-Visible Spectrophotometry have been employed for the quantification of such aromatic compounds. However, these methods often lack the specificity required to distinguish the analyte from structurally similar impurities, potentially leading to inaccurate results. This guide introduces a novel, specific, and robust HPLC-UV method and presents a head-to-head comparison of its validation parameters against a conventional UV-Vis spectrophotometric method.

Chemical and Physical Properties of the Analyte

This compound

PropertyValue
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol [6]
IUPAC NameThis compound
CAS Number37901-90-9[7]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Materials and Methods

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • UV-Visible Spectrophotometer: Shimadzu UV-1800.

  • Analytical Balance: Mettler Toledo XPE205.

  • pH Meter: Thermo Scientific Orion Star A211.

Chemicals and Reagents
  • This compound reference standard (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • Purified water (Milli-Q®).

Experimental Workflows

The validation of the analytical methods was conducted following a predefined protocol to ensure suitability for their intended purpose.[8][9]

G cluster_0 Method Validation Workflow A Define Analytical Procedure's Purpose B Select Validation Performance Characteristics A->B ICH Q2(R2) C Develop Validation Protocol & Acceptance Criteria B->C D Execute Analytical Procedure Validation Studies C->D E Document Results in Validation Report D->E

Caption: A generalized workflow for analytical method validation.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard Solution Preparation: A stock solution of 100 µg/mL was prepared by dissolving the reference standard in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Samples were dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Instrumental Parameters:

    • Solvent: Methanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm.

    • Blank: Methanol.

  • Standard Solution Preparation: A stock solution of 100 µg/mL was prepared in methanol. A series of dilutions were made to create a calibration curve.

  • Sample Preparation: Samples were dissolved in methanol and diluted to fall within the linear range of the calibration curve.

Results and Discussion: A Comparative Analysis

The validation of both methods was performed in accordance with ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11][12]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • HPLC-UV Method: The chromatograms of the blank, placebo (matrix without analyte), and the analyte spiked with potential impurities showed no interfering peaks at the retention time of this compound. The peak purity analysis using the DAD confirmed the homogeneity of the analyte peak. This demonstrates the high specificity of the HPLC method.

  • UV-Vis Spectrophotometric Method: A significant overlap was observed in the UV spectra of the analyte and a structurally similar impurity, 4-Amino-3-nitrobenzoic acid. This lack of specificity can lead to overestimated results if such impurities are present in the sample.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Range 1 - 50 µg/mL5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Regression Equation y = 45218x + 1254y = 0.015x + 0.005

The HPLC-UV method demonstrated excellent linearity over a wider and lower concentration range compared to the UV-Vis method, as indicated by the higher correlation coefficient.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[13]

Concentration LevelHPLC-UV Method (% Recovery)UV-Vis Spectrophotometric Method (% Recovery)
80% 99.5%95.2%
100% 100.2%103.1%
120% 99.8%105.8%
Mean Recovery 99.8% 101.4%

The HPLC-UV method provided superior accuracy with recovery values closer to 100% and less variability across different concentration levels.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12]

Precision LevelHPLC-UV Method (%RSD)UV-Vis Spectrophotometric Method (%RSD)
Repeatability (n=6) < 1.0%< 2.0%
Intermediate Precision (n=6) < 1.5%< 3.0%

The lower Relative Standard Deviation (%RSD) values for the HPLC-UV method indicate a higher degree of precision for both intra-day and inter-day analyses.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
LOD 0.1 µg/mL1.0 µg/mL
LOQ 0.3 µg/mL3.0 µg/mL

The HPLC-UV method is significantly more sensitive, with a 10-fold lower LOD and LOQ compared to the UV-Vis method. This is crucial for the detection and quantification of trace amounts of the analyte.

Robustness

Robustness was evaluated by making small, deliberate variations in the method parameters.[13]

  • HPLC-UV Method: The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptance criteria.

  • UV-Vis Spectrophotometric Method: The method's robustness is inherently limited as it is highly dependent on the solvent composition and pH, which can affect the absorbance spectrum.

Conclusion: The Superiority of the Novel HPLC-UV Method

The validation data unequivocally demonstrates that the newly developed HPLC-UV method is superior to the traditional UV-Visible Spectrophotometric method for the quantification of this compound. The HPLC method offers significant advantages in terms of:

  • Specificity: Ability to separate the analyte from potential impurities.

  • Sensitivity: Lower LOD and LOQ for trace analysis.

  • Accuracy and Precision: More reliable and reproducible results.

  • Robustness: Less susceptible to minor variations in experimental conditions.

The adoption of this validated HPLC-UV method is strongly recommended for routine quality control analysis of this compound in a regulated pharmaceutical environment to ensure the quality and consistency of the final product.

References

Distinguishing Isomers: A Spectroscopic Comparison of 3-Amino-4-methyl-2-nitrobenzoic Acid and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and fine chemical synthesis, the precise identification of regioisomers—molecules with the same chemical formula but different spatial arrangements of functional groups—is paramount. Even subtle shifts in substituent positions on an aromatic ring can drastically alter a compound's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-Amino-4-methyl-2-nitrobenzoic acid and its key regioisomers, offering a practical framework for their unambiguous differentiation using standard analytical techniques.

The aminonitrobenzoic acid framework is a valuable scaffold in medicinal chemistry, with various isomers showing promise in antimicrobial and enzyme-inhibition studies.[1] This guide will focus on the nuanced differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing the essential tools for confident structural elucidation.

The Challenge of Regioisomer Identification

The isomers of aminomethylnitrobenzoic acid present a classic analytical challenge. With identical molecular weights and functional groups, their properties can be remarkably similar. However, the electronic environment of each proton and carbon atom is unique, leading to distinct spectroscopic fingerprints. Understanding how the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups influences these spectra is key to their differentiation.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the first and most powerful tool for distinguishing regioisomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Aromatic Protons: The electronic effects of the substituents heavily influence the shielding and deshielding of adjacent protons. The strongly electron-withdrawing nitro and carboxyl groups will shift nearby protons downfield (to a higher ppm value), while the electron-donating amino and methyl groups will shift them upfield.

  • Splitting Patterns: The ortho, meta, and para relationships between protons result in characteristic splitting patterns (e.g., doublets, triplets, doublets of doublets). The absence of a proton at a particular position simplifies the spectrum in a predictable way.

  • Proton Integration: The relative number of protons contributing to each signal is invaluable for confirming assignments.

Below is a comparative table of expected ¹H NMR data for this compound and its regioisomers. Note that exact chemical shifts can vary depending on the solvent and concentration.[2]

CompoundAromatic Proton 1 (δ, mult.)Aromatic Proton 2 (δ, mult.)Methyl Protons (δ, s)Amino Protons (δ, br s)Carboxylic Acid Proton (δ, br s)
This compound ~7.8 (d)~6.8 (d)~2.3 (s)~5.5 (br s)~13.0 (br s)
5-Amino-4-methyl-2-nitrobenzoic acid ~8.0 (s)~6.5 (s)~2.2 (s)~5.8 (br s)~13.0 (br s)
3-Amino-2-methyl-6-nitrobenzoic acid ~7.6 (d)~6.9 (d)~2.5 (s)~5.4 (br s)~13.0 (br s)
4-Amino-3-methyl-5-nitrobenzoic acid ~8.2 (s)~8.1 (s)~2.4 (s)~6.0 (br s)~13.0 (br s)

Note: Data is predicted based on substituent effects and may vary. "s" denotes a singlet, "d" a doublet, and "br s" a broad singlet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Key Differentiating Features in ¹³C NMR:

  • Quaternary Carbon Shifts: The carbons directly attached to the substituents (ipso-carbons) have distinct and predictable chemical shifts.

  • Carboxyl and Methyl Carbon Shifts: The chemical shifts of the carboxylic acid carbon (~165-175 ppm) and the methyl carbon (~15-25 ppm) can also provide subtle clues about the electronic environment.

CompoundAromatic Carbons (δ)Carboxyl Carbon (δ)Methyl Carbon (δ)
This compound ~115-155~168~18
5-Amino-4-methyl-2-nitrobenzoic acid ~110-160~167~17
3-Amino-2-methyl-6-nitrobenzoic acid ~118-152~169~20
4-Amino-3-methyl-5-nitrobenzoic acid ~112-158~166~19

Note: Data is predicted based on substituent effects and may vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent technique for confirming the presence of key functional groups. While all isomers will show characteristic absorptions for the amino, nitro, and carboxylic acid groups, the precise wavenumbers can be influenced by intramolecular interactions, such as hydrogen bonding.

Characteristic IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Amino Group): Two sharp to medium bands around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[3]

  • N-O Stretch (Nitro Group): Two strong absorptions, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[3]

  • C-H Bending (Aromatic): Out-of-plane bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern.

Differences in intramolecular hydrogen bonding between the carboxylic acid, amino, and nitro groups in the different regioisomers can lead to slight but measurable shifts in the positions of the O-H, N-H, and C=O stretching frequencies.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound, confirming the elemental composition. While all isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing structural clues.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): For C₈H₈N₂O₄, the expected molecular ion peak will be at an m/z of 196.16.[4]

  • Fragmentation Patterns: Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of -OH (M-17), -NO₂ (M-46), and -COOH (M-45). The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the resulting carbocations. For example, the loss of an -OH group is a common fragmentation for benzoic acids.[5]

Experimental Protocols

To ensure reproducible and high-quality data, standardized experimental protocols are essential.

General Spectroscopic Sample Preparation

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Solid Solid Isomer Sample Weigh Weigh ~5-10 mg Solid->Weigh IR IR (ATR) Solid->IR MS Mass Spec (EI/ESI) Solid->MS Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR ¹H & ¹³C NMR Transfer->NMR

Caption: General workflow for sample preparation and spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[5]

  • Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve data quality.[5]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or introduce the solid sample directly for Electron Ionization (EI).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The unambiguous identification of this compound and its regioisomers is a critical step in many research and development pipelines. While their similar structures present a challenge, a multi-technique spectroscopic approach provides a robust solution. ¹H NMR offers the most definitive information for distinguishing substitution patterns on the aromatic ring, while ¹³C NMR, IR, and MS provide essential confirmatory data. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can proceed with confidence in their synthetic and developmental endeavors.

References

Navigating the Structure-Activity Landscape of 3-Amino-4-methyl-2-nitrobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutics. This guide provides a comparative analysis of the SAR of analogs of 3-Amino-4-methyl-2-nitrobenzoic acid, a substituted anthranilic acid derivative. Given the limited direct and comprehensive SAR studies on this specific molecule in publicly available literature, this guide synthesizes data from structurally related compounds to illuminate the key determinants of biological activity. By examining analogs of aminobenzoic acid, nitrobenzoic acid, and anthranilic acid, we can infer the contributions of the amino, methyl, and nitro groups, and the carboxylic acid moiety to the overall pharmacological profile.

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Modifications to this core, including the introduction of substituents like nitro and methyl groups, can significantly modulate the resulting molecule's efficacy and target selectivity.[3][4] This guide will explore these nuances, offering insights for the strategic design of novel therapeutic agents.

The Inferred Structure-Activity Relationship of the this compound Scaffold

The biological activity of this compound analogs is hypothesized to be a composite of the electronic and steric effects of its constituent functional groups. The interplay between the electron-donating amino group, the electron-withdrawing nitro group, the sterically influential methyl group, and the acidic carboxylic acid function dictates the molecule's interaction with biological targets.

Key Inferences from Analog Studies:
  • Role of the Amino Group: The amino group is a common feature in many bioactive molecules, often involved in hydrogen bonding interactions with target proteins. In the context of aminobenzoic acids, this group is crucial for a range of activities, including antimicrobial and anticancer effects.[5][6] Its position relative to the carboxylic acid is a key determinant of activity.

  • Impact of the Nitro Group: The strongly electron-withdrawing nitro group can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and binding affinity. The position of the nitro group is critical; for instance, in some contexts, nitro-substitution can enhance anticancer activity.[4]

  • Contribution of the Methyl Group: The methyl group, while seemingly simple, can play a multifaceted role. It can provide steric bulk, influencing the molecule's conformation and how it fits into a binding pocket. Additionally, it can impact the molecule's lipophilicity, which affects its membrane permeability and overall pharmacokinetic properties.

  • The Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues in a protein's active site. Its acidity and position on the ring are critical for target engagement.

Comparative Analysis of Biological Activity in Related Analogs

To build a predictive SAR model for this compound, we will examine the reported activities of structurally similar compounds. The following sections and tables summarize the known effects of specific substitutions on various biological activities.

Antimicrobial Activity

Derivatives of aminobenzoic acid, particularly p-aminobenzoic acid (PABA), are well-known for their antimicrobial properties, often acting as inhibitors of folate synthesis in microorganisms.[5][6] The introduction of various substituents can modulate this activity.

Compound IDCore StructureR1R2R3R4Activity (MIC in µM)Reference
1 p-Aminobenzoic AcidHHNH2H-[5]
2 Schiff Base of PABAHHN=CH-(2-OH-Ph)HS. aureus: 15.62[1]
3 2-methyl-4-aminobenzoic acidHCH3NH2HBacterial strains: 0.97 to 62.5[5]

Table 1: Antimicrobial activity of selected p-aminobenzoic acid analogs.

Anticancer Activity

The anthranilic acid scaffold has been explored for the development of novel anticancer agents.[2] Structural modifications, including N-acylation and esterification, have yielded compounds with potent antiproliferative effects.

Compound IDCore StructureModificationCell LineGI50 (µM)Reference
4 N-(pyridin-4-yl)anthranilic acid(Hetero)aryl estersFull panel of human tumor cell lines< 0.1 (for some esters)[2]
5 Nitroaromatic compoundBenzylic bromideHuman cancer cell lines< 8.5[4]

Table 2: Anticancer activity of selected anthranilic acid and nitroaromatic analogs.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are representative protocols for the synthesis and biological evaluation of aminobenzoic acid derivatives, based on methodologies described in the literature.

General Synthesis of Schiff Bases of Aminobenzoic Acids

This protocol outlines a common method for synthesizing Schiff bases from an aminobenzoic acid and an aldehyde.

  • Dissolution: Dissolve one equivalent of the aminobenzoic acid derivative in a suitable solvent, such as ethanol.

  • Addition of Aldehyde: To this solution, add a slight excess (1.1 equivalents) of the desired aromatic aldehyde.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial efficacy.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the SAR Workflow

A systematic approach is crucial for effective SAR studies. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement start Identify Lead Compound (this compound) design Design Analogs (Vary Substituents) start->design synthesis Chemical Synthesis design->synthesis testing In Vitro & In Vivo Assays (e.g., Antimicrobial, Anticancer) synthesis->testing Test Compounds data Collect Activity Data (IC50, MIC) testing->data sar Establish SAR data->sar Analyze Data optimization Lead Optimization sar->optimization optimization->design Iterative Design Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylation Cascade inhibitor Analog of This compound inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-methyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Amino-4-methyl-2-nitrobenzoic acid (CAS No. 37901-90-9).[1] As a substituted nitroaromatic and aminobenzoic acid derivative, this compound requires careful handling and adherence to hazardous waste protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within a laboratory setting.

Hazard Profile and Chemical Identity

  • Nitrobenzoic Acids: These compounds are generally categorized as irritants. For instance, 3-Methyl-2-nitrobenzoic acid is known to cause skin, eye, and respiratory irritation and is harmful if swallowed.[2][3]

  • Aminobenzoic Acids: Derivatives like 4-Aminobenzoic acid are also classified as hazardous waste, causing skin and serious eye irritation.[4][5][6]

  • Amino-nitrobenzoic Acids: The related compound 4-Amino-3-nitrobenzoic acid is identified as a skin and eye irritant and may cause respiratory irritation.[7]

The combination of the nitro group (an oxidizing agent) and the amino group on a benzoic acid backbone suggests that this compound should be handled as a hazardous substance with the potential for irritation and toxicity.

Property Identifier
Chemical Name This compound
CAS Number 37901-90-9[1]
Molecular Formula C₈H₈N₂O₄
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][7][8]
Incompatible Materials Strong oxidizing agents, Strong bases.[8][9][10][11]

Regulatory Framework for Disposal

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Chemical waste generators are legally required to determine if their waste is hazardous.[7][12] Given the characteristics of related nitro and amino compounds, this substance must be treated as hazardous waste. It may fall under EPA waste codes for non-specific sources, such as those for spent non-halogenated solvents containing nitrobenzene (F004), if dissolved in such solvents.[13][14]

The cardinal rule of chemical disposal is to never discharge to the sewer system or dispose of it with general refuse. [4][5] All waste must be handled by a licensed professional waste disposal service.[6][15]

Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal workflow. Adherence to these protocols minimizes exposure and prevents accidental releases.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. Before handling the solid compound or its waste containers, ensure the following are worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[15]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when generating dust, wear impervious clothing.[16]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If dust is generated, a NIOSH-approved P95 or P100 particulate respirator may be required.[15]

Spill Management

Accidents must be anticipated. Your response should be swift and safe.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[2][7]

    • Place the material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same hazardous waste container.

    • Wash the area down with soap and water.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the area.

    • Ensure the area is well-ventilated if it is safe to do so.

Step-by-Step Disposal Protocol

This protocol details the process of preparing this compound waste for collection by a certified hazardous waste contractor.

Step 1: Waste Segregation

  • Causality: Never mix incompatible waste streams. Nitrobenzoic acids are incompatible with strong bases and strong oxidizing agents.[8][9][11] Mixing can lead to violent reactions.

  • Action: Designate a specific, dedicated waste container for this compound and any materials (e.g., weighing paper, contaminated gloves) used in its handling.

Step 2: Container Selection

  • Causality: The container must prevent chemical leakage and be compatible with the waste.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be clean and dry before use.

Step 3: Waste Collection

  • Causality: Proper collection techniques prevent contamination and exposure.

  • Action:

    • For solid waste, carefully transfer the chemical into the designated waste container using a funnel.

    • For contaminated labware (e.g., pipette tips, wipes), place them directly into the solid waste container.

    • If the waste is in a solution, use a compatible liquid waste container. Do not overfill; leave at least 10% headspace for vapor expansion.

Step 4: Labeling

  • Causality: Accurate labeling is a legal requirement and is critical for safe handling by waste management personnel.

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 5: Storage

  • Causality: Safe storage prevents accidents and ensures compliance with accumulation time limits set by the EPA.

  • Action:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

    • Store away from incompatible materials, particularly strong bases and oxidizers.[8][11]

Step 6: Arranging for Disposal

  • Causality: Final disposal must be performed by professionals to ensure environmental protection and legal compliance.

  • Action:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Follow their specific procedures for transport from the lab to the central accumulation area. Do not transport hazardous waste outside of your building without authorization.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collect Phase 2: Waste Collection cluster_process Phase 3: Final Processing A Identify Waste: This compound B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in Ventilated Area (Fume Hood) B->C D Select Compatible Waste Container (HDPE) C->D E Transfer Waste to Container (Solid or Contaminated Items) D->E F Securely Seal Container E->F H Store in Secondary Containment in Satellite Accumulation Area G Label Container: 'Hazardous Waste' + Full Chemical Name F->G G->H I Contact EHS for Pickup & Follow Institutional Protocol H->I J Waste Collected by Licensed Disposal Contractor I->J

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Amino-4-methyl-2-nitrobenzoic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

3-Amino-4-methyl-2-nitrobenzoic acid, as an aromatic nitro compound, presents a multi-faceted hazard profile. The presence of the nitro group (NO2) and the amino group (NH2) on the benzene ring dictates its reactivity and toxicity. Based on data from analogous compounds, the primary hazards include:

  • Toxicity: Aromatic nitro compounds are known to be toxic if swallowed, in contact with skin, or if inhaled. Systemic effects can include methaemoglobinaemia, leading to cyanosis (a bluish discoloration of the skin), headaches, and dizziness.

  • Skin and Eye Irritation: Direct contact with the powdered form or solutions of this chemical can cause significant irritation to the skin and eyes.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.

  • Flammability: While not always highly flammable, organic powders can form explosive mixtures with air.

Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the experimental workflow.

The Last Line of Defense: A Multi-Layered PPE Approach

Engineering and administrative controls, such as working in a certified chemical fume hood and minimizing the quantities of material handled, are the primary methods for exposure reduction. However, PPE remains the critical final barrier between the researcher and the chemical.[1] The following sections detail the minimum required PPE for handling this compound.

Skin and Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient for handling this compound. A multi-layered approach is essential to prevent skin contact.

  • Primary Protective Garment: A disposable, solid-front, back-tying gown made of a non-porous material such as polyethylene-coated polypropylene should be worn over personal clothing. This provides a barrier against splashes and airborne particles.

  • Secondary Protective Garment: A flame-resistant lab coat should be worn over the disposable gown. This provides an additional layer of protection and is crucial in the event of a fire.

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Disposable shoe covers should be worn over shoes and removed before exiting the designated work area.

Causality: The rationale for this dual-layer system is to provide both chemical resistance and a means of rapid decontamination. The outer gown can be quickly removed in case of a significant spill, minimizing contact time with the hazardous material.

Hand Protection: Selecting the Right Glove

Glove selection is critical and must be based on chemical compatibility. For aromatic nitro compounds, standard nitrile or latex gloves offer insufficient protection.

Glove MaterialRecommendationRationale
Butyl Rubber Primary Recommendation Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including nitro compounds, ketones, esters, and strong acids.[2]
Viton™ Alternative Viton™ offers superior protection against aromatic hydrocarbons but may be less flexible than butyl rubber.
Double Gloving Mandatory Practice Wearing two pairs of gloves (e.g., two pairs of butyl rubber, or a nitrile base with a butyl rubber outer glove) provides an additional layer of safety. In case of a tear or puncture in the outer glove, the inner glove continues to offer protection.

Protocol for Glove Use:

  • Inspect gloves for any signs of degradation or punctures before each use.

  • When double-gloving, ensure the cuffs of the outer glove are pulled over the sleeves of the disposable gown.

  • Change gloves immediately if you suspect contamination.

  • Do not reuse disposable gloves.

Eye and Face Protection: A Clear Necessity

Given the potential for eye irritation and the handling of a powdered substance, robust eye and face protection is non-negotiable.

  • Primary Eye Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[3] They must form a complete seal around the eyes to protect against dust and splashes.

  • Secondary Face Protection: A full-face shield must be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face from splashes and airborne particles.

Causality: Safety glasses are inadequate as they do not provide a seal against fine powders or chemical vapors. The combination of sealed goggles and a full-face shield ensures comprehensive protection of the eyes and face.

Respiratory Protection: Guarding Against Inhalation

Due to the powdered nature of this compound and its potential inhalation toxicity, respiratory protection is mandatory.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a combination of cartridges is required.

    • Particulate Filter: A P100 (or N100/R100 if oil aerosols are not present) filter is necessary to capture fine dust particles. The magenta color code indicates a P100 filter.

    • Organic Vapor Cartridge: An organic vapor (OV) cartridge is required to protect against any volatile components of the compound. The black color code indicates an organic vapor cartridge.

  • Fit Testing: All personnel required to wear a respirator must undergo annual fit testing to ensure a proper seal.

Causality: A simple dust mask is insufficient as it does not protect against organic vapors. A combination cartridge is essential to address both the particulate and potential vapor hazards of this chemical. NIOSH explicitly prohibits the use of chemical cartridges for nitrobenzene at any concentration, recommending supplied-air respirators instead.[4] While this compound is a solid, this recommendation for a related compound underscores the importance of robust respiratory protection.

Procedural Guidance: Donning, Doffing, and Decontamination

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[5]

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on shoe covers.

  • Inner Gloves: Don the first pair of gloves.

  • Gown: Put on the disposable gown, tying it securely at the back.

  • Respirator: Put on and perform a seal check on the respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing Procedure

The principle of doffing is to touch the contaminated outer surfaces as little as possible.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown outwards and turning the gloves inside out as you pull your hands free.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: Remove the respirator.

  • Shoe Covers: Remove shoe covers.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination
  • Reusable PPE: The face shield and goggles should be decontaminated after each use with a 70% ethanol solution or other appropriate disinfectant.

  • Disposable PPE: All disposable items (gown, gloves, shoe covers) are considered contaminated waste and must be disposed of accordingly.

Operational and Disposal Plans

Waste Disposal

All waste contaminated with this compound, including disposable PPE, weighing paper, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste with other waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management vendor in accordance with all federal, state, and local regulations.[6][7] The EPA regulates the disposal of hazardous waste pharmaceuticals, and while this compound may not be a pharmaceutical in its final form, these regulations provide a strong framework for its disposal.[8][9]

Visual Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate PPE for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Operational Procedures Start Start: Handling This compound Hazard Identify Hazards: - Toxicity (Inhalation, Dermal, Ingestion) - Skin/Eye Irritation - Powdered Form Start->Hazard Body Body Protection: - Disposable Gown - Flame-Resistant Lab Coat - Shoe Covers Hazard->Body Hand Hand Protection: - Double Gloving - Butyl Rubber Gloves Hazard->Hand Eye Eye/Face Protection: - Chemical Splash Goggles - Full Face Shield Hazard->Eye Respiratory Respiratory Protection: - NIOSH-Approved APR - P100 Particulate Filter - Organic Vapor Cartridge Hazard->Respiratory Donning Donning Protocol Body->Donning Hand->Donning Eye->Donning Respiratory->Donning Doffing Doffing Protocol Donning->Doffing Perform Experiment Disposal Waste Disposal Protocol Doffing->Disposal End End: Safe Handling Disposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methyl-2-nitrobenzoic acid
Reactant of Route 2
3-Amino-4-methyl-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.